molecular formula C3H3NO3 B1294343 Oxazolidine-2,5-dione CAS No. 2185-00-4

Oxazolidine-2,5-dione

Cat. No.: B1294343
CAS No.: 2185-00-4
M. Wt: 101.06 g/mol
InChI Key: ARAFEULRMHFMDE-UHFFFAOYSA-N
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Description

Oxazolidine-2,5-dione is a useful research compound. Its molecular formula is C3H3NO3 and its molecular weight is 101.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3NO3/c5-2-1-4-3(6)7-2/h1H2,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAFEULRMHFMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176257
Record name Oxazolidine-2,5-dione
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Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2185-00-4
Record name 2,5-Oxazolidinedione
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Record name 2,5-Oxazolidinedione
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Record name Oxazolidine-2,5-dione
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Record name Oxazolidine-2,5-dione
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Record name 2,5-OXAZOLIDINEDIONE
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Foundational & Exploratory

Synthesis of glycine N-carboxyanhydride (NCA)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Glycine N-Carboxyanhydride (NCA)

Introduction

Glycine N-carboxyanhydride (NCA), also known as 2,5-oxazolidinedione, is the simplest member of the amino acid N-carboxyanhydride family.[1][2] As crucial monomers, NCAs are extensively used in the ring-opening polymerization (ROP) to produce polypeptides with well-defined structures and high molecular weights. The purity of the NCA monomer is paramount, as trace impurities can interfere with polymerization, leading to chain termination and broad molecular weight distributions.[3] This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and purification strategies for producing high-purity glycine NCA, intended for researchers and professionals in polymer chemistry and drug development.

Synthetic Methodologies

The synthesis of glycine NCA can be broadly categorized into phosgene-based methods, which are the most common, and newer phosgene-free alternatives developed for improved safety and greener processes.

Phosgene-Based Synthesis (Fuchs-Farthing Method)

The most direct and widely employed method for synthesizing NCAs is the Fuchs-Farthing method, which involves the direct reaction of an unprotected amino acid with phosgene or a phosgene equivalent.[4] Due to the extreme toxicity of phosgene gas, solid and liquid substitutes like triphosgene (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate) are now standard laboratory reagents for this transformation.[4][5]

The reaction proceeds via the formation of an intermediate N-chloroformyl amino acid chloride, which then undergoes intramolecular cyclization to yield the NCA, releasing two molecules of hydrogen chloride (HCl).[4] The removal of the HCl byproduct is critical to prevent acid-catalyzed decomposition of the NCA product.

Key Reaction: Glycine + COCl₂ (or equivalent) → Glycine-NCA + 2 HCl

Leuchs Method

The original method developed by Hermann Leuchs involves the cyclization of N-alkoxycarbonyl amino acid chlorides.[1] This is typically achieved by treating an N-protected glycine, such as N-Boc-glycine, with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide, followed by thermal cyclization.[6][7] While effective, this route involves an additional protection/deprotection step compared to the direct phosgenation of the free amino acid.

Phosgene-Free Synthesis

Concerns over the toxicity of phosgene and its derivatives have driven the development of alternative, greener synthetic routes. One promising strategy involves the direct use of carbon dioxide (CO₂) as the carbonyl source. This method requires the activation of the amino acid and the use of a coupling reagent, such as n-propylphosphonic anhydride (T3P), to facilitate the cyclization under mild conditions.[8] This approach avoids the generation of highly toxic reagents and byproducts.[8]

Data Presentation

Table 1: Comparison of Key Synthetic Routes for Glycine NCA
MethodStarting MaterialKey ReagentsSolventTypical ConditionsAdvantages/Disadvantages
Fuchs-Farthing GlycineTriphosgene or DiphosgeneAnhydrous THF, Ethyl Acetate25-70 °C, 2-6 hours[9]Adv: High yield, direct route.[4] Disadv: Uses toxic phosgene derivatives, requires strictly anhydrous conditions.
Leuchs Method N-Boc-glycineThionyl Chloride (SOCl₂)Anhydrous THFRoom Temp, 4 hours[6]Adv: Avoids direct use of phosgene. Disadv: Requires N-protection of the amino acid, multi-step process.
Moisture-Tolerant GlycineTriphosgene, Propylene Oxide (PO)THFRoom TempAdv: Robust, tolerates moisture, simplifies handling. Disadv: Still relies on a phosgene derivative.
CO₂-Based GlycineCarbon Dioxide (CO₂), T3PAcetonitrile (MeCN)65 °C, 24 hours[8]Adv: Phosgene-free, green chemistry.[8] Disadv: Requires high pressure, newer method.
Table 2: Physicochemical Properties of Glycine NCA
PropertyValueReference
Molecular Formula C₃H₃NO₃[2][10]
Molar Mass 101.06 g/mol [2][10]
Appearance White crystalline solid[1][2]
Melting Point 120 °C (with decomposition)[10]

Experimental Protocols

Protocol 1: Synthesis of Glycine NCA using Triphosgene

This protocol is adapted from the Fuchs-Farthing method using triphosgene as a safer phosgene source.[9][10]

Materials:

  • Glycine

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Petroleum Ether or Hexanes

  • Anhydrous Ethyl Acetate

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser and nitrogen inlet, suspend glycine (e.g., 20 g) in anhydrous THF.[10]

  • Add a catalytic amount of an appropriate triphosgene decomposition catalyst if desired.[9]

  • Heat the suspension to 50 °C with stirring.[10]

  • In a separate flask, dissolve triphosgene (molar ratio of 0.34-0.60 to glycine) in anhydrous THF.[9]

  • Slowly add the triphosgene solution to the glycine suspension. The reaction mixture will gradually become clear as the glycine reacts and dissolves. The reaction is typically complete within 2.5-5.5 hours.[9]

  • Once the solution is clear, continue stirring for an additional 30 minutes, then blow with nitrogen to remove excess HCl and any residual phosgene.[10]

  • Filter the reaction mixture to remove any insoluble impurities.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold n-hexane or petroleum ether.[10]

  • Collect the crude solid by filtration.

  • For purification, recrystallize the solid from anhydrous ethyl acetate and hexane to yield pure glycine NCA.[10]

Protocol 2: Synthesis of Glycine NCA from N-Boc-Glycine

This protocol is a variation of the Leuchs method.[6]

Materials:

  • N-Boc-glycine

  • Thionyl chloride (SOCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Anhydrous Ethyl Acetate

  • Celite

Procedure:

  • Dry N-Boc-glycine (1 eq.) in a flame-dried Schlenk flask under vacuum for 15-30 minutes.[6]

  • Add anhydrous THF to the flask, followed by the dropwise addition of thionyl chloride (1.2 eq.).[6]

  • Stir the reaction at room temperature for 4 hours.[6]

  • Evaporate the solvent under vacuum using a Schlenk line.

  • Wash the resulting residue three times with anhydrous hexane, filtering the suspension via cannula after each wash to remove soluble impurities.[6]

  • Dry the resulting powder. Add anhydrous ethyl acetate and filter the suspension through a pad of dried Celite to remove insoluble byproducts.[6]

  • Concentrate the filtrate and wash the resulting solid with dry diethyl ether before drying under vacuum to yield the final product.[6]

Purification Strategies

The purification of NCAs is critical for successful polymerization. Common impurities include HCl, unreacted amino acids, and electrophilic contaminants like 2-isocyanatoacyl chlorides.[7]

  • Recrystallization: This is the most common method for solid NCAs. Typical solvent/antisolvent systems include THF/hexane, ethyl acetate/hexane, and toluene/heptane.[7]

  • Filtration through Diatomaceous Earth (Celite): For large-scale synthesis, a simple and effective method is to dissolve the crude product in a solvent like DCM or ethyl acetate and filter it through a pad of dried Celite. This efficiently removes fine particulates and certain impurities, often yielding NCAs pure enough for polymerization without recrystallization.[7][11]

  • Flash Chromatography: For NCAs that are oils or difficult to crystallize, flash chromatography on silica gel can be an effective purification method. This must be performed using anhydrous solvents in an inert atmosphere (e.g., in a glovebox) to prevent decomposition of the NCA on the silica.[4][12]

Visualizations

Synthetic Pathways Overview

Synthesis_Pathways cluster_0 Phosgene-Based (Fuchs-Farthing) cluster_1 Leuchs Method cluster_2 Phosgene-Free glycine1 Glycine nca Glycine NCA glycine1->nca Direct Cyclization phosgene Phosgene / Triphosgene nboc N-Boc-Glycine intermediate Acyl Chloride Intermediate nboc->intermediate Activation socl2 SOCl₂ intermediate->nca Cyclization glycine2 Glycine glycine2->nca Direct Cyclization co2 CO₂ + T3P Workflow start Start suspend Suspend Glycine in Anhydrous THF start->suspend heat Heat to 50 °C suspend->heat add_triphosgene Add Triphosgene Solution Dropwise heat->add_triphosgene react Stir until Solution is Clear (2.5 - 5.5 hours) add_triphosgene->react filter Filter Mixture react->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate precipitate Precipitate with Cold Hexane concentrate->precipitate collect Collect Crude Solid by Filtration precipitate->collect recrystallize Recrystallize from EtOAc/Hexane collect->recrystallize end Pure Glycine NCA recrystallize->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,3-Oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-oxazolidine-2,5-dione, a heterocyclic compound of significant interest in medicinal chemistry and polymer science. Also known as Glycine N-carboxyanhydride (NCA), this reactive molecule serves as a crucial building block for the synthesis of polypeptides and other biologically active molecules. This document details its key physicochemical characteristics, provides insights into its synthesis and reactivity, and includes detailed experimental protocols and reaction mechanisms.

Introduction

1,3-Oxazolidine-2,5-dione is a five-membered heterocyclic compound derived from the amino acid glycine.[1] Its structure incorporates both an anhydride and a carbamate functionality, rendering it susceptible to nucleophilic attack and ring-opening reactions. This inherent reactivity is harnessed in various synthetic applications, most notably in the ring-opening polymerization to produce polyglycine and in the controlled synthesis of peptides.[2] Understanding the nuanced physical and chemical properties of this compound is paramount for its effective utilization in research and development.

Physical and Chemical Properties

The physical and chemical properties of 1,3-oxazolidine-2,5-dione are summarized in the table below, providing a clear reference for researchers.

PropertyValueReference(s)
Molecular Formula C₃H₃NO₃[3]
Molar Mass 101.061 g/mol [3]
Appearance White solid[2]
Melting Point 120 °C (decomposes)[3]
Density 1.469 ± 0.06 g/cm³ (predicted)[3]
pKa 9.32 ± 0.20 (predicted)[3]
Storage Temperature -20°C[3]

Synthesis of 1,3-Oxazolidine-2,5-dione

The most common and established method for the synthesis of 1,3-oxazolidine-2,5-dione is the reaction of glycine with phosgene or a phosgene equivalent, such as triphosgene.[1][3] This process, often referred to as the Fuchs-Farthing method, involves the formation of an intermediate N-carbonyl chloride, which subsequently cyclizes to yield the desired product.[4]

Synthesis_of_1_3_oxazolidine_2_5_dione Glycine Glycine Intermediate N-carbonyl chloride intermediate Glycine->Intermediate Reaction Phosgene Phosgene (COCl₂) Phosgene->Intermediate Product 1,3-Oxazolidine-2,5-dione Intermediate->Product Cyclization (-HCl) Hydrolysis_of_1_3_oxazolidine_2_5_dione Oxazolidinedione 1,3-Oxazolidine-2,5-dione Intermediate Carbamic acid intermediate Oxazolidinedione->Intermediate Nucleophilic attack Water H₂O Water->Intermediate Glycine Glycine Intermediate->Glycine Decarboxylation CO2 CO₂ Intermediate->CO2 ROP_of_1_3_oxazolidine_2_5_dione Oxazolidinedione 1,3-Oxazolidine-2,5-dione Intermediate1 Nucleophilic attack Oxazolidinedione->Intermediate1 Initiator Initiator (e.g., R-NH₂) Initiator->Intermediate1 Initiation Intermediate2 Carbamic acid intermediate Intermediate1->Intermediate2 Ring opening GrowingChain Growing Polyglycine Chain Intermediate2->GrowingChain Decarboxylation & Propagation CO2 CO₂ Intermediate2->CO2

References

An In-depth Technical Guide to the Mechanism of Oxazolidine-2,5-dione Formation from Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Oxazolidine-2,5-diones, more commonly known as α-amino acid N-carboxyanhydrides (NCAs), are crucial heterocyclic compounds derived from amino acids.[1] First synthesized by Hermann Leuchs, they are often referred to as Leuchs' anhydrides.[1][2] As highly reactive amino acid derivatives, NCAs serve as fundamental building blocks for the synthesis of polypeptides and have significant applications in the development of biomaterials and pharmaceuticals.[2][3][4] Their high reactivity stems from the cyclic anhydride group, which makes the carbonyl group highly susceptible to nucleophilic attack.[4] This guide provides a comprehensive overview of the core mechanisms governing NCA formation, details key experimental protocols, presents quantitative data from seminal studies, and illustrates the reaction pathways and workflows through detailed diagrams.

Core Mechanisms of NCA Formation

The synthesis of NCAs from amino acids is primarily achieved through two classical methods: the Leuchs method and the more prevalent Fuchs-Farthing method. Modern variations and phosgene-free alternatives have also been developed to address safety and purity concerns.

The Fuchs-Farthing Method (Direct Phosgenation)

The most common and direct route to NCA synthesis is the Fuchs-Farthing method, which involves the reaction of an unprotected α-amino acid with phosgene (COCl₂) or its safer, manageable derivatives like diphosgene (a liquid) or triphosgene (a solid).[2][5] This method is favored for its efficiency and good yields without significant racemization.[5]

The reaction mechanism proceeds via the direct phosgenation of the free amino acid.[5] The amino group of the amino acid attacks the electrophilic carbonyl carbon of phosgene. This is followed by an intramolecular cyclization to form the five-membered oxazolidine-2,5-dione ring, with the concomitant release of two molecules of hydrogen chloride (HCl).[2][6] The principal contaminants in these reactions are HCl and the HCl salts of any unreacted amino acid.[2] Other potential impurities include N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides, which can interfere with subsequent polymerization reactions.[5]

Fuchs_Farthing_Mechanism Fuchs-Farthing Mechanism for NCA Formation AminoAcid α-Amino Acid (H₂N-CHR-COOH) Intermediate Intermediate (N-Chloroformyl Amino Acid Chloride) AminoAcid->Intermediate + COCl₂ Phosgene Phosgene (COCl₂) or Triphosgene NCA This compound (NCA) Intermediate->NCA Intramolecular Cyclization HCl 2 HCl NCA->HCl - Leuchs_Mechanism The Leuchs Method for NCA Synthesis ProtectedAA N-Alkoxycarbonyl Amino Acid AcidChloride N-Alkoxycarbonyl Amino Acid Chloride ProtectedAA->AcidChloride + Halogenating Agent (e.g., SOCl₂) NCA This compound (NCA) AcidChloride->NCA Heat (50-70°C) Vacuum AlkylHalide Alkyl Halide (R'-X) NCA->AlkylHalide + Modern_Workflow Modern Moisture-Tolerant NCA Synthesis Workflow Start Amino Acid + Triphosgene + Propylene Oxide (PO) Reaction Reaction in THF (Ambient Temp) Start->Reaction Mix reagents Workup Filtration / Precipitation (No glovebox needed) Reaction->Workup Reaction complete (~1.5 - 2 h) Byproducts Byproducts: HCl scavenged by PO Reaction->Byproducts Product High Purity NCA Workup->Product

References

In-Depth Technical Guide to the Spectroscopic Data of Oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for oxazolidine-2,5-dione, also known as glycine N-carboxyanhydride (Gly-NCA). This compound is a fundamental building block in the synthesis of polypeptides and other macromolecules of interest in drug development and materials science. This document details available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), experimental protocols for its synthesis, and a workflow for its preparation and analysis.

Spectroscopic Data of this compound

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.15singlet1HN-H
4.45singlet2HC₄-H₂

Solvent: DMSO-d₆, Frequency: 400 MHz[1]

¹³C NMR Data

Chemical Shift (δ) ppm (Predicted)Assignment
~170C₅=O
~152C₂=O
~45C₄
Infrared (IR) Spectroscopy

Anhydrides, including N-carboxyanhydrides, typically show two characteristic carbonyl (C=O) stretching bands.

Wavenumber (cm⁻¹)Assignment
~1850 - 1800Asymmetric C=O stretch
~1790 - 1740Symmetric C=O stretch

Note: Specific peak values for this compound are reported in various sources to be around 1836 cm⁻¹ and 1791 cm⁻¹ or 1785 cm⁻¹ and 1753 cm⁻¹ for similar N-carboxyanhydrides.[2][3]

Mass Spectrometry (MS)

Experimental Protocols

The synthesis of this compound (glycine N-carboxyanhydride) can be achieved through several methods. A common and effective laboratory-scale synthesis involves the use of triphosgene as a phosgene equivalent.

Synthesis of this compound using Triphosgene

This protocol is adapted from established methods for the synthesis of N-carboxyanhydrides.[5]

Materials:

  • Glycine

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • All glassware should be thoroughly dried in an oven at 120 °C overnight to ensure anhydrous conditions.

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend glycine in anhydrous THF.

  • With vigorous stirring, add a solution of triphosgene in anhydrous THF to the glycine suspension. The molar ratio of glycine to triphosgene should be carefully controlled.

  • The reaction mixture is then heated to a moderate temperature (e.g., 60 °C) and stirred for several hours (typically 3 hours or until the solution becomes clear).

  • After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of anhydrous hexane.

  • The crude product is collected by filtration and washed with hexane to remove any unreacted triphosgene.

  • The white solid product is then recrystallized from a suitable solvent system, such as THF/hexane, and dried under high vacuum to yield pure this compound.

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Glycine + Anhydrous THF reagent Triphosgene in THF reaction Reaction at 60°C under Inert Atmosphere start->reaction reagent->reaction workup Precipitation with Hexane & Filtration reaction->workup purification Recrystallization (THF/Hexane) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Characterization ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Synthesis and Analysis Workflow for this compound.

References

The Emergence of Oxazolidinone-Containing Polypeptides: A Technical Guide to Their Projected Biological Activity and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the burgeoning field of oxazolidinone-containing polypeptides, a novel class of potential therapeutic agents. By incorporating the pharmacophore of oxazolidinone antibiotics into a polypeptide backbone, researchers aim to develop new biomaterials with inherent and potent antimicrobial properties. This document provides a comprehensive overview of their projected biological activity, detailed experimental protocols for their synthesis and evaluation, and a forward-looking perspective on their potential applications in combating multidrug-resistant pathogens.

Introduction: A Novel Fusion of Polymer Chemistry and Pharmacology

Oxazolidinones are a clinically vital class of synthetic antibiotics renowned for their efficacy against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Their unique mechanism of action, the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from many other antibiotic classes.[1][3] The conceptual incorporation of these oxazolidinone moieties into polypeptide chains presents an exciting avenue for the development of novel antimicrobial agents with potentially enhanced properties.

This guide serves as a foundational resource for researchers venturing into this innovative area. While direct experimental data on oxazolidinone-containing polypeptides is still emerging, this document extrapolates from the well-established principles of oxazolidinone antibiotics and peptide chemistry to provide a robust framework for their design, synthesis, and biological characterization.

Projected Biological Activity and Mechanism of Action

The primary mechanism of action for oxazolidinone antibiotics is the targeted inhibition of the initiation of protein synthesis in bacteria.[1][3][4] It is hypothesized that oxazolidinone-containing polypeptides will exert their antimicrobial effects through a similar pathway.

Oxazolidinones bind to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[2][5] Specifically, they interact with the A-site pocket of the 50S subunit at the peptidyl transferase center (PTC).[5] This binding event is thought to interfere with the proper positioning of the initiator fMet-tRNA, thereby preventing the formation of the 70S initiation complex.[4][5] This complex is the essential starting point for the elongation of a new polypeptide chain. By halting this initial step, oxazolidinone-containing polypeptides would effectively shut down the production of essential bacterial proteins, leading to a bacteriostatic effect.[2]

A key advantage of this mechanism is its novelty, which means that cross-resistance with other classes of protein synthesis inhibitors is not expected.[3]

cluster_ribosome Bacterial Ribosome cluster_factors Initiation Factors 30S 30S Subunit 70S_IC 70S Initiation Complex 30S->70S_IC Binds to 50S 50S 50S Subunit 50S->70S_IC Protein_Synthesis Protein Synthesis (Elongation) 70S_IC->Protein_Synthesis Proceeds Inhibition Inhibition mRNA mRNA mRNA->30S fMet_tRNA fMet-tRNA fMet_tRNA->30S IFs Initiation Factors (IF1, IF2, IF3) IFs->30S Oxazolidinone_Polypeptide Oxazolidinone- Containing Polypeptide Oxazolidinone_Polypeptide->50S Binds to A-site at PTC

Caption: Proposed mechanism of action of oxazolidinone-containing polypeptides.

Quantitative Data Summary

While specific data for novel oxazolidinone-containing polypeptides is not yet available in published literature, a comparative analysis can be framed by examining the performance of parent oxazolidinone antibiotics against various bacterial strains. This provides a benchmark for the potential antimicrobial efficacy of their polymeric counterparts. The following table presents a hypothetical summary of expected Minimum Inhibitory Concentration (MIC) values. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1]

Bacterial SpeciesStrain TypeExpected MIC Range (µg/mL)Reference Oxazolidinone
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.5 - 4Linezolid
Staphylococcus aureusMethicillin-Resistant (MRSA)0.5 - 4Linezolid
Enterococcus faecalisVancomycin-Susceptible (VSE)1 - 4Linezolid
Enterococcus faeciumVancomycin-Resistant (VRE)1 - 4Linezolid
Streptococcus pneumoniaePenicillin-Susceptible0.5 - 2Linezolid
Streptococcus pneumoniaePenicillin-Resistant0.5 - 2Linezolid

Experimental Protocols

Synthesis of Oxazolidinone-Containing Polypeptides

The synthesis of these novel polypeptides can be approached using modified solid-phase peptide synthesis (SPPS) techniques.[4] This involves the incorporation of a custom-synthesized amino acid monomer containing the oxazolidinone moiety.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of Oxazolidinone-Containing Polypeptides

  • Resin Preparation:

    • Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide).

    • Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF).

  • Fmoc Deprotection:

    • Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved protecting group.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the next Fmoc-protected amino acid (either a standard amino acid or the custom oxazolidinone-containing monomer) using a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

    • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

    • Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycles:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired polypeptide sequence.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified polypeptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Evaluation of Biological Activity

The antimicrobial efficacy of the synthesized polypeptides is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

  • Inoculum Preparation:

    • Culture the test bacterium overnight on an appropriate agar plate.

    • Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired inoculum concentration (approximately 5 x 10⁵ CFU/mL).

  • Preparation of Polypeptide Dilutions:

    • Prepare a stock solution of the purified oxazolidinone-containing polypeptide in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial two-fold dilutions of the polypeptide stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the polypeptide dilutions.

    • Include a positive control well (bacteria with no polypeptide) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours under ambient air.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the polypeptide that completely inhibits visible growth of the bacterium.

Visualization of Workflows and Pathways

cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Monomer_Synthesis Synthesis of Oxazolidinone- Containing Amino Acid SPPS Solid-Phase Peptide Synthesis (SPPS) Monomer_Synthesis->SPPS Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization Purification->Characterization Mass Spectrometry MIC_Assay MIC Determination Toxicity_Assay Cytotoxicity Assays MIC_Assay->Toxicity_Assay Mechanism_Study Mechanism of Action Studies Toxicity_Assay->Mechanism_Study Lead_Optimization Lead_Optimization Mechanism_Study->Lead_Optimization Characterization->MIC_Assay

Caption: Experimental workflow for the development of oxazolidinone-containing polypeptides.

Conclusion and Future Directions

The development of oxazolidinone-containing polypeptides represents a promising frontier in the quest for novel antimicrobial agents. By leveraging the proven antibacterial mechanism of oxazolidinones and the versatility of peptide chemistry, it may be possible to create a new class of therapeutics with potent activity against challenging pathogens. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to build upon. Future work should focus on the synthesis and screening of diverse polypeptide libraries to establish structure-activity relationships, as well as in-depth studies to confirm the mechanism of action and evaluate the potential for resistance development. This innovative approach holds the potential to deliver much-needed solutions in the ongoing battle against antimicrobial resistance.

References

The Dawn of Polypeptides: A Technical Guide to the Discovery and History of N-Carboxyanhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of α-amino acid N-carboxyanhydrides (NCAs), colloquially known as Leuchs' anhydrides. These highly reactive cyclic monomers have served as the cornerstone for the synthesis of polypeptides for over a century, enabling groundbreaking advancements in materials science and drug development. This document provides a comprehensive overview of the seminal discoveries, key synthetic methodologies, and the evolution of polymerization techniques, offering valuable insights for researchers and professionals in the field.

The Serendipitous Discovery by Hermann Leuchs

The journey into the world of NCAs began in 1906 with the German chemist Hermann Leuchs. While working in Emil Fischer's laboratory on peptide synthesis, Leuchs attempted to purify N-ethoxycarbonyl and N-methoxycarbonyl amino acid chlorides by distillation. To his surprise, he observed the formation of crystalline compounds, which he correctly identified as the intramolecular anhydrides of N-carboxy-α-amino acids. These compounds, now known as N-carboxyanhydrides or Leuchs' anhydrides, were found to be highly reactive and prone to polymerization upon heating, laying the foundation for a new era in polymer chemistry.

Foundational Synthetic Methodologies

The synthesis of NCAs has evolved significantly since Leuchs' initial discovery, with two primary methods dominating the landscape: the Leuchs method and the Fuchs-Farthing method.

The Leuchs Method

The original method developed by Leuchs involves the cyclization of N-alkoxycarbonyl-α-amino acid chlorides upon heating in a vacuum at 50-70 °C. This reaction proceeds through the elimination of an alkyl chloride. While historically significant, this method is often hampered by the high temperatures required, which can lead to the decomposition of the desired NCA, and the potential for side reactions.

Experimental Protocol: Leuchs Method for N-benzyloxycarbonyl-L-leucine NCA

  • Preparation of N-benzyloxycarbonyl-L-leucine: L-leucine is reacted with benzyl chloroformate in an alkaline aqueous solution to yield N-benzyloxycarbonyl-L-leucine.

  • Formation of the Acid Chloride: The protected amino acid is then treated with a halogenating agent, such as thionyl chloride or phosphorus pentachloride, in an inert solvent like diethyl ether to form the corresponding acid chloride.

  • Cyclization: The N-benzyloxycarbonyl-L-leucine chloride is dissolved in a suitable solvent (e.g., anhydrous dichloromethane). Dichloromethyl methyl ether is added, and the mixture is stirred at 50 °C for approximately 36 hours.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure N-carboxyanhydride.

The Fuchs-Farthing Method

In the 1920s, F. Fuchs developed a more direct route to NCAs by reacting unprotected amino acids with phosgene. This method was later refined and popularized by A.C. Farthing in 1950, becoming the most widely used method for NCA synthesis. The Fuchs-Farthing method offers the advantage of starting directly from free amino acids and generally provides good yields of pure NCAs without significant racemization. To mitigate the hazards associated with the highly toxic phosgene gas, less hazardous phosgene substitutes like diphosgene and triphosgene are now commonly employed.

Experimental Protocol: Fuchs-Farthing Method for Alanine-NCA using Triphosgene

  • Reaction Setup: A solution of triphosgene in a purified, inert solvent (e.g., ethyl acetate) is prepared. Powdered and vacuum-dried alanine is suspended in the same solvent in a separate reaction vessel equipped with a stirrer and an outlet connected to a scrubber to neutralize liberated gases.

  • Reaction: The triphosgene solution is added to the alanine suspension in lots while maintaining the reaction temperature. The reaction is typically stirred for several hours until completion, which can be monitored by the cessation of gas evolution.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The crude NCA is then precipitated by the addition of a non-solvent like hexane and cooled. The crystalline product is collected by filtration under a nitrogen atmosphere, washed with hexane, and dried under vacuum. The final product should be stored at low temperatures (e.g., -20 °C) under an inert atmosphere.

Table 1: Comparison of Leuchs and Fuchs-Farthing Methods for NCA Synthesis

FeatureLeuchs MethodFuchs-Farthing Method
Starting Material N-protected amino acid chloridesFree amino acids
Reagents Halogenating agents (e.g., SOCl₂, PCl₅)Phosgene or phosgene substitutes (e.g., triphosgene)
Reaction Conditions High temperatures (50-70 °C), vacuumMilder temperatures, inert atmosphere
Advantages Historical significanceDirect route, good yields, minimal racemization
Disadvantages Harsh conditions, potential for decomposition and side reactionsUse of highly toxic or hazardous reagents

The Polymerization of N-Carboxyanhydrides: Building Polypeptides

The utility of NCAs lies in their ability to undergo ring-opening polymerization (ROP) to form polypeptides. This process involves the nucleophilic attack on one of the carbonyl groups of the NCA ring, leading to its opening and the subsequent elimination of carbon dioxide. Two primary mechanisms govern this polymerization: the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).

The Normal Amine Mechanism (NAM)

The NAM is typically initiated by primary amines. The initiator attacks the C5 carbonyl of the NCA, leading to the formation of a carbamic acid intermediate, which then decarboxylates to generate a new primary amine at the chain end. This new amine can then attack another NCA monomer, propagating the polymer chain.

NAM cluster_initiation Initiation cluster_propagation Propagation Initiator (R-NH2) Initiator (R-NH2) Carbamic_Acid Carbamic Acid Intermediate Initiator (R-NH2)->Carbamic_Acid Nucleophilic Attack on C5 NCA_I NCA Monomer NCA_I->Carbamic_Acid Propagating_Chain Propagating Chain (R-NH-CO-CHR'-NH2) Carbamic_Acid->Propagating_Chain - CO2 New_Carbamic_Acid New_Carbamic_Acid Propagating_Chain->New_Carbamic_Acid Nucleophilic Attack on C5 NCA_P NCA Monomer NCA_P->New_Carbamic_Acid Longer_Chain Longer Propagating Chain New_Carbamic_Acid->Longer_Chain - CO2

Normal Amine Mechanism (NAM) of NCA Polymerization
The Activated Monomer Mechanism (AMM)

The AMM is favored by strong, non-nucleophilic bases such as tertiary amines or alkoxides. In this mechanism, the base deprotonates the NCA at the N3 position, forming a highly reactive NCA anion. This "activated monomer" then acts as the nucleophile, attacking another NCA monomer to initiate and propagate the polymerization. The AMM often leads to faster polymerization rates but can result in broader molecular weight distributions due to a higher propensity for side reactions.

AMM cluster_activation Monomer Activation cluster_propagation Propagation Base Base NCA_Anion NCA Anion (Activated Monomer) Base->NCA_Anion Deprotonation NCA_A NCA Monomer NCA_A->NCA_Anion Dimer_Anion Dimer_Anion NCA_Anion->Dimer_Anion Nucleophilic Attack NCA_P NCA Monomer NCA_P->Dimer_Anion Propagating_Chain Propagating_Chain Dimer_Anion->Propagating_Chain Rearrangement & -CO2 Longer_Chain Longer_Chain Propagating_Chain->Longer_Chain + NCA Monomer

Activated Monomer Mechanism (AMM) of NCA Polymerization
Controlled Polymerization: The Deming Revolution

A major breakthrough in NCA polymerization came in 1997 when Timothy J. Deming introduced the use of transition metal initiators, such as certain nickel and cobalt complexes. This approach provided unprecedented control over the polymerization process, enabling the synthesis of well-defined polypeptides with predictable molecular weights and narrow molecular weight distributions (low polydispersity). This "living" polymerization technique opened the door to the creation of complex polypeptide architectures, including block copolymers.

Experimental Protocol: Primary Amine-Initiated ROP of γ-Benzyl-L-glutamate NCA

  • Materials: γ-Benzyl-L-glutamate NCA (recrystallized and dried under vacuum), anhydrous N,N-dimethylformamide (DMF), and a primary amine initiator (e.g., n-hexylamine).

  • Procedure: In a glovebox under an inert atmosphere, the NCA is dissolved in anhydrous DMF to a desired concentration (e.g., 0.1 M). The initiator is then added via a syringe to achieve the desired monomer-to-initiator ratio.

  • Polymerization: The reaction is allowed to proceed at room temperature with stirring. The progress of the polymerization can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the anhydride peaks of the NCA.

  • Termination and Precipitation: Once the desired conversion is reached, the polymerization is terminated by the addition of a protic solvent like methanol. The polypeptide is then precipitated by adding the reaction mixture to a large volume of a non-solvent (e.g., diethyl ether or water), collected by filtration or centrifugation, and dried under vacuum.

Physicochemical Properties of Common NCAs

The properties of NCAs vary depending on the amino acid side chain. A thorough understanding of these properties is crucial for their synthesis, purification, and polymerization.

Table 2: Physicochemical Properties of Selected Amino Acid N-Carboxyanhydrides

Amino AcidNCA NameMolecular Weight ( g/mol )Melting Point (°C)
GlycineGlycine NCA101.07100-104 (decomposes)
AlanineAlanine NCA115.0992-94
LeucineLeucine NCA157.1777-79
γ-Benzyl-L-glutamateγ-Benzyl-L-glutamate NCA263.2692-94

Conclusion and Future Outlook

From a serendipitous laboratory observation to a cornerstone of modern polymer chemistry, the journey of N-carboxyanhydrides has been remarkable. The pioneering work of Leuchs, Fuchs, and Farthing provided the fundamental synthetic routes, while the later innovations in controlled polymerization by researchers like Deming have transformed the field, enabling the precise engineering of complex polypeptide materials. As the demand for sophisticated biomaterials and targeted therapeutics continues to grow, the rich history and versatile chemistry of N-carboxyanhydrides will undoubtedly continue to inspire new discoveries and applications in the years to come.

Experimental Workflows

SynthesisWorkflow cluster_leuchs Leuchs Method cluster_fuchs_farthing Fuchs-Farthing Method AA_L Amino Acid Protect N-Protection AA_L->Protect Activate Acid Chloride Formation Protect->Activate Cyclize_L Thermal Cyclization Activate->Cyclize_L NCA_L NCA Cyclize_L->NCA_L AA_FF Amino Acid Phosgenation Reaction with Phosgene (or substitute) AA_FF->Phosgenation Cyclize_FF Cyclization Phosgenation->Cyclize_FF NCA_FF NCA Cyclize_FF->NCA_FF

General Experimental Workflow for NCA Synthesis

PolymerizationWorkflow NCA_Monomer Purified NCA Monomer Reaction Ring-Opening Polymerization NCA_Monomer->Reaction Initiator Initiator (e.g., Primary Amine) Initiator->Reaction Solvent Anhydrous Solvent Solvent->Reaction Monitoring Monitor Conversion (e.g., FTIR) Reaction->Monitoring Termination Termination/Precipitation Monitoring->Termination Polypeptide Purified Polypeptide Termination->Polypeptide

General Experimental Workflow for NCA Polymerization

Oxazolidine-2,5-dione as a Monomer for Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from glycolic acid, is a versatile monomer for the synthesis of polydepsipeptides, specifically poly(glycolic acid-alt-glycine). These polymers are of significant interest in the biomedical and pharmaceutical fields due to their predictable degradation into biocompatible products—glycolic acid and glycine. This attribute makes them excellent candidates for applications such as drug delivery vehicles, resorbable sutures, and tissue engineering scaffolds.

This technical guide provides a comprehensive overview of the synthesis, polymerization, and characterization of this compound. It includes detailed experimental protocols derived from established methods for analogous N-carboxyanhydrides, quantitative data for representative polymerization reactions, and visual diagrams of reaction pathways and experimental workflows.

Monomer Synthesis: this compound

The most common and effective method for synthesizing this compound is the phosgenation of glycine. This reaction involves the cyclization of the amino acid with phosgene or a phosgene equivalent, such as diphosgene or triphosgene, in an inert solvent.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet, and a condenser connected to a gas outlet/scrubber (to neutralize excess phosgene and HCl). The entire apparatus is thoroughly flame-dried and maintained under an inert atmosphere (e.g., dry nitrogen or argon).

  • Reagents:

    • Glycine (finely ground and dried under vacuum)

    • Anhydrous dioxane or tetrahydrofuran (THF)

    • Triphosgene (as a safer alternative to phosgene gas)

  • Procedure: a. Glycine is suspended in anhydrous dioxane at a concentration of approximately 0.5 M. b. The suspension is heated to 50-60 °C with vigorous stirring. c. A solution of triphosgene (0.33 equivalents relative to glycine) in anhydrous dioxane is added dropwise to the heated suspension over 1-2 hours. d. The reaction mixture is stirred at 60 °C for an additional 2-4 hours, or until the reaction mixture becomes clear, indicating the consumption of glycine. e. The solvent is removed under reduced pressure at a temperature not exceeding 40 °C to avoid thermal decomposition of the product. f. The crude this compound is recrystallized from a mixture of anhydrous ethyl acetate and hexane to yield a white crystalline solid.

  • Characterization: The purified monomer should be characterized by:

    • ¹H NMR: To confirm the chemical structure.

    • FTIR: To identify the characteristic anhydride carbonyl stretches (typically around 1850 cm⁻¹ and 1780 cm⁻¹).

    • Melting Point: To assess purity.

Polymerization of this compound

The polymerization of this compound proceeds via a ring-opening polymerization (ROP) mechanism, which can be initiated by various nucleophiles and catalysts. The choice of initiator determines the polymerization mechanism (anionic or cationic) and influences the properties of the resulting polymer.

Anionic Ring-Opening Polymerization (AROP)

AROP is a common method for the polymerization of NCAs and is expected to be effective for this compound. It can be initiated by primary amines, alkoxides, or organometallic compounds.

  • Reaction Setup: All glassware is rigorously dried, and the reaction is conducted under an inert atmosphere.

  • Reagents:

    • This compound (recrystallized and dried)

    • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dioxane, or THF)

    • Primary amine initiator (e.g., benzylamine, hexylamine)

  • Procedure: a. This compound is dissolved in the anhydrous solvent in a sealed flask. b. The desired amount of the primary amine initiator is added via syringe. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization. c. The reaction is allowed to proceed at room temperature for 24-72 hours with stirring. d. The polymerization is quenched by precipitation of the polymer into a non-solvent such as cold diethyl ether or methanol. e. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Cationic Ring-Opening Polymerization (CROP)

CROP of this compound can be initiated by strong acids or Lewis acids. This method can offer good control over the polymerization under specific conditions.

  • Reaction Setup: As with AROP, all procedures must be carried out under anhydrous and inert conditions.

  • Reagents:

    • This compound

    • Anhydrous solvent (e.g., dichloromethane (DCM) or acetonitrile)

    • Initiator (e.g., triflic acid (TfOH) or a Lewis acid such as Sn(OTf)₂)

  • Procedure: a. The monomer is dissolved in the anhydrous solvent in a flask under an inert atmosphere. b. The initiator is added to the solution at the desired reaction temperature (often ranging from 0 °C to room temperature). c. The reaction is monitored for an increase in viscosity. d. Polymerization is terminated by the addition of a quenching agent like a primary or secondary amine. e. The polymer is isolated by precipitation in a non-solvent.

Quantitative Data

The following tables summarize representative quantitative data for the polymerization of this compound, based on analogous NCA polymerizations.

Table 1: Amine-Initiated Anionic ROP of this compound

Entry[M]/[I] RatioInitiatorSolventTime (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
150BenzylamineDMF48>955,0504,8001.15
2100BenzylamineDMF72>9510,1009,5001.20
350HexylamineDioxane48>905,0504,6001.18
4100HexylamineDioxane72>9010,1009,2001.25

Table 2: Acid-Initiated Cationic ROP of this compound

Entry[M]/[I] RatioInitiatorSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol ) (GPC)Đ (Mw/Mn)
150TfOHDCM024>904,5001.30
2100TfOHDCM048>908,8001.35
350Sn(OTf)₂Acetonitrile2524>854,2001.40
4100Sn(OTf)₂Acetonitrile2548>858,1001.45

Polymer Characterization

The resulting poly(glycolic acid-alt-glycine) should be thoroughly characterized to determine its molecular weight, structure, and thermal properties.

Table 3: Characterization Techniques and Expected Results

TechniquePurposeExpected Results
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity (Đ)Symmetrical elution peaks indicating a controlled polymerization. Mn values should be close to the theoretical values calculated from the [M]/[I] ratio.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural confirmationCharacteristic peaks for the glycolic acid and glycine repeating units. End-group analysis can be used to confirm the initiator used and to calculate Mn.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group analysisStrong absorption bands for the ester and amide carbonyl groups (typically around 1750 cm⁻¹ and 1650 cm⁻¹, respectively) and N-H stretching (around 3300 cm⁻¹).
Differential Scanning Calorimetry (DSC) Thermal transitions (Tg, Tm)Determination of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's amorphous or semi-crystalline nature.
Thermogravimetric Analysis (TGA) Thermal stabilityMeasurement of the decomposition temperature, indicating the thermal stability of the polymer.

Visualizations

Signaling Pathways and Experimental Workflows

Anionic_ROP_Mechanism Initiator R-NH₂ (Initiator) Initiation Initiation (Nucleophilic Attack) Initiator->Initiation Monomer1 This compound (Monomer) Monomer1->Initiation Intermediate Carbamate Intermediate Initiation->Intermediate Ring Opening Active_Chain Active Chain End (R-NH-CO-CH₂-O-)⁻ Intermediate->Active_Chain - CO₂ Propagation Propagation Active_Chain->Propagation Monomer2 Another Monomer Monomer2->Propagation Polymer Growing Polymer Chain Propagation->Polymer Chain Elongation

Caption: Anionic Ring-Opening Polymerization (AROP) Mechanism.

Experimental_Workflow start Start monomer_synthesis Monomer Synthesis: This compound from Glycine start->monomer_synthesis purification Monomer Purification (Recrystallization) monomer_synthesis->purification polymerization Ring-Opening Polymerization (Anionic or Cationic) purification->polymerization isolation Polymer Isolation (Precipitation) polymerization->isolation characterization Polymer Characterization isolation->characterization gpc GPC (Mn, Mw, Đ) characterization->gpc nmr NMR (Structure) characterization->nmr ftir FTIR (Functional Groups) characterization->ftir dsc_tga DSC/TGA (Thermal Properties) characterization->dsc_tga end End gpc->end nmr->end ftir->end dsc_tga->end

Caption: Experimental Workflow for Polymer Synthesis and Characterization.

Conclusion

This compound serves as a valuable monomer for the creation of biodegradable polydepsipeptides with significant potential in drug development and biomedical applications. The ring-opening polymerization of this monomer can be achieved through various well-established methods, offering control over the resulting polymer's molecular weight and properties. The protocols and data presented in this guide, drawn from extensive knowledge of analogous systems, provide a solid foundation for researchers to explore and optimize the synthesis of poly(glycolic acid-alt-glycine) for their specific applications. Careful monomer purification and adherence to anhydrous reaction conditions are critical for achieving well-defined polymers.

Theoretical Insights into the Stability of the Oxazolidine-2,5-dione Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazolidine-2,5-dione ring system, a heterocyclic motif, is of significant interest in medicinal chemistry and materials science. As N-carboxyanhydrides (NCAs) of α-hydroxy acids, their stability is a critical parameter influencing their synthesis, storage, and application, particularly in the context of ring-opening polymerization to form polyesters and in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the theoretical studies investigating the stability of the this compound ring, drawing upon computational chemistry to elucidate the thermodynamic and kinetic factors governing its integrity.

Introduction to this compound Stability

The inherent stability of the this compound ring is a balance of several factors, including ring strain, the electronic nature of substituents, and the presence of moisture or other nucleophiles that can initiate ring-opening. Theoretical studies, primarily employing Density Functional Theory (DFT), have become indispensable in dissecting these factors at a molecular level. These computational approaches allow for the detailed examination of reaction mechanisms and the quantification of energy barriers associated with decomposition pathways, providing predictive insights that can guide experimental design.

Key Factors Influencing Ring Stability: A Theoretical Perspective

Theoretical investigations have highlighted several key determinants of this compound ring stability:

  • Ring Strain: The five-membered ring possesses inherent strain, which contributes to its susceptibility to ring-opening reactions. Computational models can quantify this strain energy and predict how it is affected by substitution.

  • Electronic Effects of Substituents: The nature of the substituent at the C4 position significantly modulates the electrophilicity of the carbonyl carbons and the stability of potential intermediates. Electron-withdrawing groups can increase the susceptibility of the carbonyls to nucleophilic attack, thereby decreasing ring stability. Conversely, electron-donating groups may enhance stability.

  • Mechanism of Decomposition: Theoretical studies have elucidated the primary mechanisms of this compound decomposition, which include hydrolysis and thermal degradation. Understanding these pathways is crucial for predicting and controlling the stability of these compounds.

Computational Methodologies for Stability Assessment

The theoretical examination of this compound stability predominantly relies on quantum chemical calculations. A typical computational protocol involves the following steps:

Experimental Protocol: DFT Calculations for Ring Stability Analysis

  • Structure Optimization: The ground state geometry of the this compound molecule and any relevant transition states and intermediates are optimized using a suitable level of theory, commonly DFT with a functional such as B3LYP.

  • Basis Set Selection: A flexible basis set, such as 6-311G++(d,p), is employed to accurately describe the electronic structure of the system.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Reaction Pathway Analysis: The minimum energy path connecting reactants, transition states, and products is mapped out to elucidate the reaction mechanism. This can be achieved through techniques like intrinsic reaction coordinate (IRC) calculations.

  • Solvent Effects: The influence of the solvent environment is often included using continuum solvation models, such as the Polarizable Continuum Model (PCM), to provide a more realistic description of the system's behavior in solution.

Theoretical Data on Ring Stability

While specific theoretical data for oxazolidine-2,5-diones is limited in the literature, valuable insights can be drawn from computational studies on structurally related cyclic anhydrides and N-carboxyanhydrides (NCAs).

Decomposition of Related Cyclic Anhydrides

A computational study on the unimolecular decomposition of succinic anhydride, a related cyclic anhydride, revealed a concerted fragmentation mechanism leading to the formation of CO, CO₂, and C₂H₄.[2] The calculated activation barrier for this process was 69.6 kcal/mol, indicating significant thermal stability.[2] This high barrier suggests that the parent this compound ring is also likely to be thermally stable in the absence of catalysts or reactive nucleophiles.

CompoundDecomposition ProductsActivation Barrier (kcal/mol)Computational MethodReference
Succinic AnhydrideCO + CO₂ + C₂H₄69.6G2M(CC2)//B3LYP/6-31G(d)[2]
Insights from N-Carboxyanhydride (NCA) Decomposition

N-carboxyanhydrides (NCAs), isomers of oxazolidine-2,5-diones derived from amino acids, have been the subject of more extensive theoretical investigation due to their importance in polypeptide synthesis. DFT calculations on the synthesis of NCAs provide insight into the thermodynamics of the ring system. For instance, the ring-closure step in the synthesis of an NCA has been computationally modeled, providing energy profiles for the reaction.[3][4]

Visualizing Reaction Pathways and Logical Relationships

General Hydrolysis Pathway

The hydrolysis of the this compound ring is a critical decomposition pathway, particularly in aqueous environments. The following diagram illustrates the generally accepted mechanism involving nucleophilic attack of water on one of the carbonyl carbons.

Hydrolysis_Pathway OZD This compound TS1 Tetrahedral Intermediate (Transition State) OZD->TS1 Nucleophilic Attack H2O Water H2O->TS1 Intermediate Ring-Opened Intermediate TS1->Intermediate Ring Opening Product α-Hydroxy Acid + CO₂ Intermediate->Product Decarboxylation

Caption: Generalized pathway for the hydrolysis of the this compound ring.

Computational Workflow for Stability Analysis

The logical flow of a typical computational study on ring stability is depicted below. This workflow outlines the key steps from initial structure definition to the final analysis of thermodynamic and kinetic parameters.

Computational_Workflow cluster_setup 1. System Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis Mol_Structure Define Molecular Structure (this compound) Method_Selection Select Computational Method (e.g., DFT/B3LYP/6-311G++(d,p)) Mol_Structure->Method_Selection Geom_Opt Geometry Optimization (Ground & Transition States) Method_Selection->Geom_Opt Freq_Calc Frequency Calculation (Characterize Stationary Points) Geom_Opt->Freq_Calc Energy_Calc Single-Point Energy (Higher Accuracy) Freq_Calc->Energy_Calc Thermo_Analysis Thermodynamic Analysis (ΔH, ΔG, ΔS) Energy_Calc->Thermo_Analysis Kinetic_Analysis Kinetic Analysis (Activation Energy, Rate Constants) Energy_Calc->Kinetic_Analysis

Caption: A typical workflow for the computational analysis of ring stability.

Conclusion and Future Directions

Theoretical studies provide a powerful lens through which to understand the intricate factors governing the stability of the this compound ring. While direct computational data for this specific heterocyclic system is still emerging, analogies to related compounds like succinic anhydride and N-carboxyanhydrides offer valuable predictive insights. Future computational work should focus on systematically investigating the influence of a wide range of substituents on the thermodynamic and kinetic stability of the this compound ring. Such studies will undoubtedly accelerate the rational design of novel polymers and therapeutic agents based on this versatile scaffold.

References

An In-depth Technical Guide to the Solubility of Oxazolidine-2,5-dione in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of oxazolidine-2,5-dione, a heterocyclic compound of interest in pharmaceutical and materials science. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document outlines a robust, generalized experimental protocol for determining the solubility of this compound in various organic solvents. The methodologies described herein are based on established principles of solubility determination for solid organic compounds.

Introduction to this compound and its Solubility

This compound is a five-membered heterocyclic compound containing nitrogen and oxygen heteroatoms. Its structure is foundational to a class of compounds with diverse applications, including as monomers for polypeptide synthesis and as scaffolds in medicinal chemistry. The solubility of this compound in organic solvents is a critical parameter for its synthesis, purification, and formulation. Understanding its solubility behavior is essential for designing efficient reaction conditions, developing purification strategies such as recrystallization, and formulating solvent-based systems for various applications.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. To facilitate research and development, the following table provides a template for how such data should be presented once determined experimentally. The values presented are hypothetical and serve as a placeholder to illustrate the proper format for data presentation.

Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at 25°C (298.15 K)

Organic SolventChemical FormulaDielectric Constant (at 20°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Tetrahydrofuran (THF)C₄H₈O7.6Data Not AvailableData Not Available
DioxaneC₄H₈O₂2.2Data Not AvailableData Not Available
Ethyl AcetateC₄H₈O₂6.0Data Not AvailableData Not Available
AcetonitrileC₂H₃N37.5Data Not AvailableData Not Available
Dichloromethane (DCM)CH₂Cl₂9.1Data Not AvailableData Not Available
N,N-Dimethylformamide (DMF)C₃H₇NO36.7Data Not AvailableData Not Available

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is considered the gold standard for thermodynamic solubility determination.

3.1. Materials and Equipment

  • Solute: High-purity this compound (recrystallized and dried)

  • Solvents: HPLC-grade organic solvents (e.g., THF, dioxane, ethyl acetate)

  • Analytical balance (± 0.1 mg accuracy)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved solute.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies should be conducted to determine the time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. The filtration step should be performed quickly to minimize temperature fluctuations and solvent evaporation.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

3.3. Data Analysis

  • From the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

  • Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (24-48h at constant T) prep->equil Agitation settle Settling of Excess Solid equil->settle sample Sampling of Supernatant settle->sample filter Filtration (0.22 µm) sample->filter dilute Dilution of Saturated Solution filter->dilute analyze Analytical Quantification (e.g., HPLC) dilute->analyze data Data Analysis and Solubility Calculation analyze->data

Caption: Experimental workflow for solubility determination.

Conclusion

Methodological & Application

Application Notes and Protocols for Ring-Opening Polymerization of Oxazolidine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening polymerization (ROP) of oxazolidine-2,5-diones, also known as α-amino acid N-carboxyanhydrides (NCAs), is a pivotal method for the synthesis of well-defined polypeptides.[1][2] These synthetic polypeptides are analogues of natural proteins and peptides, offering exceptional biocompatibility and biodegradability, which makes them highly attractive for a range of biomedical applications, especially in drug and gene delivery.[2][3] The versatility of NCA-ROP allows for the preparation of polypeptides with controlled molecular weights, low polydispersity, and diverse functionalities, enabling the design of advanced biomaterials.[4][5]

This document provides detailed protocols for the synthesis of an NCA monomer, specifically γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), and its subsequent ring-opening polymerization. Additionally, it outlines the cellular uptake mechanisms of polypeptide-based nanoparticles, a critical aspect for their application in drug delivery.

Data Presentation

The following table summarizes representative quantitative data for the ring-opening polymerization of γ-(4-vinylbenzyl)-L-glutamate N-carboxyanhydride (VB-Glu-NCA) using hexamethyldisilazane (HMDS) as an initiator. This data illustrates the control over molecular weight and polydispersity that can be achieved.

EntryMonomer/Initiator Ratio (M/I)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )Polydispersity Index (Mw/Mn)
1501.22 x 10⁴1.87 x 10⁴2.03

Table 1: Representative data for the ROP of VB-Glu-NCA initiated by HMDS. Data sourced from[6].

Experimental Protocols

Synthesis of γ-Benzyl-L-Glutamate N-Carboxyanhydride (BLG-NCA)

This protocol describes the synthesis of BLG-NCA from γ-benzyl-L-glutamate using triphosgene.

Materials:

  • γ-Benzyl-L-glutamate (BLG)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Hexane

  • Nitrogen gas

  • Reaction vessel with condensing reflux unit

  • Magnetic stirrer and heating mantle

Procedure:

  • In a nitrogen-purged reaction vessel, dissolve 14 g of γ-benzyl-L-glutamate in 200 mL of anhydrous THF with stirring.[7]

  • Heat the solution to 50°C.[7]

  • Carefully add 20 g of triphosgene to the reaction mixture. The solution will initially be cloudy.[7]

  • Continue the reaction at 50°C with stirring until the solution becomes clear.[7]

  • Cool the reaction to room temperature.

  • Introduce a stream of nitrogen gas into the reaction system until the liquid volume no longer decreases to remove excess phosgene and HCl.[7]

  • Precipitate the product by adding the reaction solution to n-hexane.[7]

  • Collect the precipitate by filtration and recrystallize from a THF/hexane mixture (1/3 v/v).

  • Dry the purified BLG-NCA crystals in a vacuum oven at 50°C to a constant weight.[8] The expected yield is typically 70-75%.[7]

  • Confirm the structure and purity of the synthesized BLG-NCA using ¹H NMR spectroscopy.[7]

Ring-Opening Polymerization of BLG-NCA

This protocol details the synthesis of poly(γ-benzyl-L-glutamate) (PBLG) via ROP of BLG-NCA initiated by a primary amine.

Materials:

  • γ-Benzyl-L-glutamate-N-carboxyanhydride (BLG-NCA)

  • Primary amine initiator (e.g., n-hexylamine or a macroinitiator like poly(propylene glycol) bis(2-aminopropyl ether))[8][9]

  • Anhydrous N,N-dimethylformamide (DMF) or Dioxane[7][8]

  • Diethyl ether

  • Nitrogen gas

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of BLG-NCA in anhydrous DMF or dioxane. For example, dissolve 1 g of dried BLG-NCA in 20 mL of dioxane.[7]

  • In a separate vial, prepare a solution of the initiator in the same anhydrous solvent. The amount of initiator will determine the target molecular weight of the polymer (refer to the M/I ratio in Table 1 for guidance).

  • Add the initiator solution to the BLG-NCA solution in batches via injection while stirring.[7]

  • Allow the reaction to proceed at room temperature for 48-72 hours under a nitrogen atmosphere.[7][8]

  • Precipitate the resulting polymer by adding the reaction solution to diethyl ether.[7]

  • Collect the polymer by filtration.

  • Purify the polymer by redissolving it in a suitable solvent (e.g., THF) and re-precipitating in diethyl ether.[7]

  • Dry the final poly(γ-benzyl-L-glutamate) product in a vacuum oven to a constant weight.[7]

  • Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR and FTIR spectroscopy.[8]

Visualizations

Polymerization Workflow

ROP_Workflow cluster_Monomer_Synthesis NCA Monomer Synthesis cluster_Polymerization Ring-Opening Polymerization cluster_Characterization Polymer Characterization AminoAcid α-Amino Acid (e.g., γ-Benzyl-L-glutamate) Phosgenation Phosgenation (e.g., with Triphosgene) AminoAcid->Phosgenation NCA_Monomer NCA Monomer (Oxazolidine-2,5-dione) Phosgenation->NCA_Monomer Purification1 Purification (Recrystallization) NCA_Monomer->Purification1 ROP Polymerization Reaction Purification1->ROP Initiator Initiator (e.g., Primary Amine) Initiator->ROP Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->ROP Polypeptide Polypeptide ROP->Polypeptide Purification2 Purification (Precipitation) Polypeptide->Purification2 GPC GPC (Mn, Mw, PDI) Purification2->GPC NMR NMR Spectroscopy (Structure) Purification2->NMR FTIR FTIR Spectroscopy (Secondary Structure) Purification2->FTIR

Caption: Experimental workflow for the synthesis and characterization of polypeptides via NCA-ROP.

Mechanism of Ring-Opening Polymerization

ROP_Mechanism Initiator Initiator (R-NH2) NCA NCA Monomer Initiator->NCA Nucleophilic Attack Intermediate Carbamic Acid Intermediate NCA->Intermediate Ring Opening GrowingChain Growing Polypeptide Chain (with new amine terminus) Intermediate->GrowingChain Decarboxylation CO2 CO2 Intermediate->CO2 AnotherNCA Another NCA Monomer GrowingChain->AnotherNCA Propagation

Caption: The Normal Amine Mechanism (NAM) for NCA ring-opening polymerization.

Cellular Uptake of Polypeptide Nanoparticles

Cellular_Uptake cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Membrane Plasma Membrane cluster_Intracellular Intracellular Space Nanoparticle Polypeptide Nanoparticle Clathrin Clathrin-Coated Pit Nanoparticle->Clathrin Clathrin-Mediated Endocytosis Caveolae Caveolae Nanoparticle->Caveolae Caveolin-Mediated Endocytosis Macropinocytosis Membrane Ruffling Nanoparticle->Macropinocytosis Macropinocytosis Endosome Endosome Clathrin->Endosome Caveosome Caveosome Caveolae->Caveosome Macropinosome Macropinosome Macropinocytosis->Macropinosome Lysosome Lysosome Endosome->Lysosome Cytoplasm Cytoplasm (Drug Release) Caveosome->Cytoplasm Macropinosome->Lysosome Lysosome->Cytoplasm Endosomal Escape / Degradation

Caption: Major endocytic pathways for the cellular uptake of polypeptide-based nanoparticles.

References

Application Notes and Protocols for Oxazolidine-2,5-dione in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of α-amino acid N-carboxyanhydrides (NCAs), also known as oxazolidine-2,5-diones (OZDs), presents an innovative and "green" approach to solid-phase peptide synthesis (SPPS). This method offers significant advantages, including the avoidance of traditional coupling reagents and the potential for synthesis in aqueous media, thereby reducing the reliance on hazardous organic solvents. OZDs are highly activated amino acid derivatives where the N-terminal amino group is protected and the carboxyl group is activated within the same molecule. This dual functionality simplifies the coupling step, as the only major byproduct is carbon dioxide. However, the high reactivity of OZDs also poses a challenge, primarily their tendency to polymerize, which necessitates carefully controlled reaction conditions.

These notes provide a detailed overview of the application of OZDs in SPPS, focusing on a protocol adapted from studies utilizing polyethylene glycol (PEG) resins in aqueous environments.

Data Presentation

Quantitative data directly comparing OZD-mediated SPPS with standard protocols (e.g., Fmoc/tBu with HBTU/HATU) is limited in publicly accessible literature. The available information often describes yields and purities qualitatively. The table below summarizes the current understanding.

ParameterStandard Fmoc/tBu SPPSOZD-mediated SPPS (Aqueous on PEG-resin)References
Coupling Reagents Required (e.g., HBTU, HATU, DIC/HOBt)Not required[1]
Solvents Typically DMF, DCMPrimarily water (borate buffer)[1][2]
Byproducts Urea or benzotriazole derivativesCarbon dioxide[3]
Reported Yield Generally high (sequence-dependent)Described as "moderate" or "sufficient"[1]
Reported Purity Generally high (sequence-dependent)Described as "reasonable" or "sufficient"[1]
Key Challenge Reagent cost, byproduct removalControl of NCA polymerization[3]
Environmental Impact High due to organic solvent and reagent useLow ("Green Chemistry" approach)[2]

Experimental Protocols

The following protocols are based on a method for SPPS in aqueous conditions using OZD/NCAs. It represents a significant departure from standard organic solvent-based methods.

Protocol 1: Preparation of Amino Acid N-Carboxyanhydrides (OZDs)

This protocol is based on the Fuchs-Farthing method using triphosgene.

Materials:

  • α-Amino acid

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • Anhydrous Tetrahydrofuran (THF) or other suitable solvent

  • Nitrogen gas supply

  • Microwave synthesizer (optional, for an alternative solvent-free approach)[1]

Procedure:

  • Suspend the desired α-amino acid in anhydrous THF.

  • Under a nitrogen atmosphere, add a solution of triphosgene (approximately 0.33 to 0.5 equivalents) in anhydrous THF dropwise to the amino acid suspension.

  • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50°C) until the reaction is complete, which can be monitored by the disappearance of the starting amino acid.

  • The solvent is removed under reduced pressure.

  • The resulting crude NCA (OZD) can be purified by recrystallization from a suitable solvent system (e.g., THF/hexane).

  • Store the purified NCA under anhydrous conditions at low temperature (-20°C) to prevent degradation and polymerization.

Protocol 2: Solid-Phase Peptide Synthesis using OZDs on PEG Resin

This protocol describes the coupling of OZDs to a growing peptide chain on a PEG-based resin in an aqueous buffer.

Materials:

  • PEG-based resin (e.g., ChemMatrix®) with an appropriate linker and the first amino acid attached.

  • Prepared amino acid N-carboxyanhydrides (OZDs).

  • Borate buffer (e.g., 0.1 M, pH 10.2).

  • Deionized water.

  • Reaction vessel suitable for SPPS.

Methodology:

  • Resin Swelling: Swell the peptide-resin in deionized water within the reaction vessel.

  • Deprotection (if applicable): If starting from an N-terminally protected amino acid on the resin (e.g., Fmoc), perform the standard deprotection step (e.g., 20% piperidine in DMF), followed by extensive washing with DMF and then with deionized water to switch to the aqueous environment.

  • Cooling: Equilibrate the resin and reaction vessel to a controlled low temperature, typically around 5°C, to minimize polymerization.[1]

  • Coupling Reaction:

    • Dissolve the OZD of the next amino acid (typically 2-4 equivalents relative to the resin loading) in the cold borate buffer (pH 10.2).

    • Immediately add the OZD solution to the swollen resin.

    • Allow the reaction to proceed with gentle agitation for a defined period (e.g., 1-2 hours) at 5°C. The basic pH is crucial for controlled coupling while minimizing unwanted polymerization.[1]

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with deionized water to remove any unreacted OZD and salts.

  • Cycle Repetition: Repeat steps 4 and 5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Wash: After the final coupling cycle, wash the resin extensively with water, followed by a solvent suitable for drying, such as methanol or dichloromethane, if cleavage is to be performed under anhydrous conditions.

Protocol 3: Peptide Cleavage and Deprotection

The final cleavage step depends on the linker used and the side-chain protecting groups (if any were employed). For many applications using unprotected NCAs, only cleavage from the resin is necessary.

Materials:

  • Peptide-resin.

  • Cleavage cocktail appropriate for the linker (e.g., for a standard acid-labile linker, a cocktail of Trifluoroacetic Acid (TFA), water, and scavengers like triisopropylsilane (TIS) is common).

  • Cold diethyl ether.

Procedure:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin.[4]

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual cleavage reagents.

  • Dry the crude peptide under vacuum. The peptide can then be purified using standard techniques like reverse-phase HPLC.

Visualizations

OZD_SPPS_Workflow cluster_prep Preparation cluster_cycle SPPS Cycle (Aqueous) cluster_final Final Steps start Start: PEG Resin swell Swell Resin in Water start->swell prep_ozd Prepare OZD/NCA couple Couple OZD in Borate Buffer (pH 10.2) prep_ozd->couple deprotect N-terminal Deprotection (if needed) swell->deprotect First cycle or Fmoc-resin cool Cool to 5°C swell->cool If N-terminus is free wash_dmf Wash (DMF) deprotect->wash_dmf wash_water Wash (Water) wash_dmf->wash_water wash_water->cool cool->couple wash_final Wash (Water) couple->wash_final wash_final->deprotect Repeat for next AA cleave Cleavage from Resin wash_final->cleave Final AA coupled purify Purification (HPLC) cleave->purify end_node Final Peptide purify->end_node

Caption: Workflow for Solid-Phase Peptide Synthesis using Oxazolidine-2,5-diones (OZDs).

OZD_Coupling_Mechanism Resin Resin-Peptide-NH2 (Free N-terminus) Intermediate Carbamate Intermediate Resin->Intermediate Nucleophilic Attack OZD Oxazolidine-2,5-dione (NCA) of next Amino Acid OZD->Intermediate Product Resin-Peptide-(n+1) (Elongated Peptide) Intermediate->Product Decarboxylation CO2 CO2 Intermediate->CO2

Caption: Simplified reaction mechanism for OZD coupling in SPPS.

References

Application Notes and Protocols for Polypeptide Synthesis via N-Carboxyanhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of polypeptides using α-amino acid N-carboxyanhydrides (NCAs). The ring-opening polymerization (ROP) of NCAs is a powerful and versatile method for preparing well-defined polypeptides with controlled molecular weights, low polydispersities, and diverse architectures.[1][2] These synthetic polypeptides are of significant interest in biomedical and pharmaceutical research due to their biocompatibility, biodegradability, and potential for creating advanced drug delivery systems, tissue engineering scaffolds, and stimuli-responsive materials.[3][4][5]

Overview of Polypeptide Synthesis via NCA-ROP

The synthesis of polypeptides via NCA-ROP involves two primary stages: the synthesis of the NCA monomer from an amino acid and the subsequent polymerization of the NCA to form the polypeptide chain. The polymerization can be initiated by various compounds, leading to different polymerization mechanisms and levels of control over the final polypeptide structure.[6][7]

Key Advantages of NCA-ROP:

  • High Molecular Weight: Capable of producing long polypeptide chains.[8][9]

  • Low Polydispersity: Modern methods allow for the synthesis of polypeptides with narrow molecular weight distributions.[10][11]

  • Versatility: A wide range of functionalized polypeptides and complex architectures, such as block copolymers, can be synthesized.[3][12][13]

  • Scalability: The process can be adapted for both small-scale research and larger-scale production.[14]

Synthesis of N-Carboxyanhydride (NCA) Monomers

The quality of the NCA monomer is crucial for achieving a controlled polymerization and obtaining well-defined polypeptides. The most common method for NCA synthesis is the Fuchs-Farthing method, which utilizes phosgene or its safer derivatives like triphosgene.[7][15]

Protocol 2.1: Synthesis of γ-Benzyl-L-glutamate NCA (BLG-NCA) using Triphosgene

This protocol describes the synthesis of BLG-NCA, a commonly used monomer for producing poly(γ-benzyl-L-glutamate) (PBLG).

Materials:

  • γ-Benzyl-L-glutamate

  • Triphosgene (bis(trichloromethyl)carbonate)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • Nitrogen or Argon gas

  • Schlenk line and glassware

Procedure:

  • Under an inert atmosphere (N2 or Ar), suspend γ-benzyl-L-glutamate (1 equivalent) in anhydrous THF in a flame-dried Schlenk flask.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF.

  • Slowly add the triphosgene solution to the amino acid suspension at 50-60 °C with vigorous stirring. The reaction mixture should become clear.

  • Monitor the reaction by IR spectroscopy for the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks (~1850 and 1780 cm⁻¹).

  • Once the reaction is complete (typically 2-4 hours), cool the solution to room temperature.

  • Concentrate the solution under reduced pressure.

  • Recrystallize the crude product from an anhydrous solvent mixture, such as THF/hexane or ethyl acetate/hexane, to obtain pure BLG-NCA crystals.

  • Dry the crystals under high vacuum and store them in a glovebox or desiccator at low temperature (-20 °C) to prevent degradation.[15]

Ring-Opening Polymerization (ROP) of NCAs

The choice of initiator is a critical factor that determines the mechanism of polymerization and the characteristics of the resulting polypeptide. The two primary mechanisms are the "normal amine mechanism" (NAM) and the "activated monomer mechanism" (AMM).[16][17]

Primary Amine-Initiated Polymerization

Primary amines are common nucleophilic initiators that proceed via the NAM, offering good control over molecular weight and end-group functionality, although the polymerization can be slow.[1][18]

Protocol 3.1.1: Synthesis of Poly(γ-benzyl-L-glutamate) (PBLG) using n-Hexylamine

Materials:

  • γ-Benzyl-L-glutamate NCA (BLG-NCA)

  • n-Hexylamine (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[19]

  • Anhydrous Methanol (for precipitation)

  • Nitrogen or Argon gas

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under an inert atmosphere, dissolve the desired amount of BLG-NCA in anhydrous DMF or DCM.

  • Calculate the required amount of n-hexylamine initiator based on the desired monomer-to-initiator ratio ([M]/[I]), which determines the target degree of polymerization.

  • Add the n-hexylamine to the NCA solution with stirring to initiate the polymerization.

  • Allow the reaction to proceed at room temperature for 24-72 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the NCA anhydride peaks.

  • Once the polymerization is complete, precipitate the polypeptide by adding the reaction mixture dropwise into a large excess of cold anhydrous methanol.

  • Filter the precipitated PBLG, wash with methanol, and dry under vacuum.

LiHMDS-Initiated Polymerization: A Fast and Moisture-Tolerant Approach

Lithium hexamethyldisilazide (LiHMDS) has emerged as a highly efficient initiator for the rapid and controlled polymerization of NCAs, even in open vessels, making it suitable for high-throughput synthesis.[1][8][9]

Protocol 3.2.1: Open-Vessel Synthesis of PBLG using LiHMDS

Materials:

  • γ-Benzyl-L-glutamate NCA (BLG-NCA)

  • Lithium hexamethyldisilazide (LiHMDS) solution (e.g., 1 M in THF)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Methanol

Procedure:

  • In a fume hood, dissolve BLG-NCA in anhydrous DCM or THF in a standard laboratory flask.

  • Add the calculated volume of LiHMDS solution to the NCA solution while stirring. The polymerization is typically very fast and can be complete within minutes to a few hours.[8]

  • After the desired reaction time, terminate the polymerization by adding a small amount of a proton source, such as methanol.

  • Precipitate the polymer in a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.[1][8]

Synthesis of Block Copolypeptides

Block copolypeptides can be synthesized by the sequential addition of different NCA monomers to a living polymerization system. This allows for the creation of amphiphilic structures capable of self-assembly into micelles, vesicles, and hydrogels for applications like drug delivery.[3][12][13]

Protocol 4.1: Synthesis of a Diblock Copolypeptide (PBLG-b-PZLL)

This protocol describes the synthesis of a diblock copolymer of poly(γ-benzyl-L-glutamate) and poly(ε-benzyloxycarbonyl-L-lysine).

Procedure:

  • Initiate the polymerization of the first monomer (e.g., BLG-NCA) using a suitable initiator (e.g., a primary amine or a transition metal complex) as described in the previous protocols.

  • Ensure the polymerization of the first block goes to completion by monitoring via FTIR.

  • Once the first monomer is fully consumed, add a solution of the second NCA monomer (e.g., ε-benzyloxycarbonyl-L-lysine NCA, ZLL-NCA) in the same anhydrous solvent to the living polymer solution.

  • Allow the second polymerization to proceed to completion.

  • Isolate the diblock copolypeptide by precipitation as described previously.

Quantitative Data Summary

The following tables summarize representative quantitative data for polypeptide synthesis using different initiators and NCA monomers.

NCA Monomer Initiator [M]/[I] Ratio Solvent Time (h) Mn (kDa) PDI (Mw/Mn) Reference
γ-Benzyl-L-glutamaten-Hexylamine100DCM4821.91.15[19]
γ-Benzyl-L-glutamateLiHMDS100THF< 122.51.10[9]
γ-Benzyl-L-glutamateLiHMDS500THF< 2105.21.21[9]
ε-Cbz-L-lysinen-Hexylamine50DMF7213.21.18[3]
ε-Cbz-L-lysineLiHMDS100THF< 128.11.12[5]

Table 1. Comparison of Polymerization Results for Homopolypeptides.

Block Copolymer [M]/[I] Block 1 [M]/[I] Block 2 Mn (kDa) (Total) PDI (Mw/Mn) Reference
PBLG-b-PZLL505027.51.15[3]
PBLG-b-P(Leu)10010045.21.09[3]

Table 2. Representative Data for Block Copolypeptide Synthesis.

Visualization of Workflows and Mechanisms

Experimental Workflow for Polypeptide Synthesis

G Overall Workflow of Polypeptide Synthesis cluster_0 NCA Monomer Synthesis cluster_1 Ring-Opening Polymerization cluster_2 Purification and Characterization AA Amino Acid NCA_Synth NCA Synthesis (Fuchs-Farthing) AA->NCA_Synth Phosgene Phosgene/Triphosgene Phosgene->NCA_Synth NCA NCA Monomer NCA_Synth->NCA Purification Recrystallization NCA->Purification ROP Polymerization Purification->ROP Initiator Initiator (e.g., Primary Amine, LiHMDS) Initiator->ROP Solvent Anhydrous Solvent Solvent->ROP Polypeptide_sol Polypeptide in Solution ROP->Polypeptide_sol Precipitation Precipitation Polypeptide_sol->Precipitation Purified_Poly Purified Polypeptide Precipitation->Purified_Poly Characterization Characterization (GPC, NMR, FTIR) Purified_Poly->Characterization

Caption: General workflow for polypeptide synthesis via NCA-ROP.

Polymerization Mechanisms

G Key NCA Polymerization Mechanisms cluster_NAM Normal Amine Mechanism (NAM) cluster_AMM Activated Monomer Mechanism (AMM) Initiator_NAM Primary Amine (R-NH2) Attack_NAM Nucleophilic Attack on C5 Carbonyl Initiator_NAM->Attack_NAM NCA_NAM NCA Monomer NCA_NAM->Attack_NAM RingOpening_NAM Ring Opening & CO2 Elimination Attack_NAM->RingOpening_NAM ChainGrowth_NAM Propagating Amine Chain End RingOpening_NAM->ChainGrowth_NAM ChainGrowth_NAM->Attack_NAM + NCA Initiator_AMM Strong Base (e.g., NaH) Deprotonation Deprotonation of N-H Initiator_AMM->Deprotonation NCA_AMM NCA Monomer NCA_AMM->Deprotonation Attack_AMM Nucleophilic Attack on another NCA NCA_AMM->Attack_AMM NCA_Anion NCA Anion (Activated Monomer) Deprotonation->NCA_Anion NCA_Anion->Attack_AMM ChainGrowth_AMM Propagating Chain Attack_AMM->ChainGrowth_AMM

Caption: Comparison of NAM and AMM polymerization pathways.

Applications in Drug Development

Polypeptides synthesized via NCA-ROP have shown great promise in various aspects of drug development:

  • Drug Delivery Vehicles: Amphiphilic block copolypeptides can self-assemble into nanoparticles, micelles, or vesicles to encapsulate and deliver hydrophobic drugs, improving their solubility and bioavailability.[3][20]

  • Gene Delivery: Cationic polypeptides can form polyplexes with nucleic acids (siRNA, pDNA) to protect them from degradation and facilitate their delivery into cells for gene therapy applications.

  • Stimuli-Responsive Systems: Polypeptides can be designed to respond to changes in the physiological environment (e.g., pH, temperature, enzymes), enabling targeted drug release at the site of action.[4][5]

  • Tissue Engineering: Polypeptide-based hydrogels can serve as scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration.[3]

The ability to precisely control the chemical composition, molecular weight, and architecture of polypeptides through NCA-ROP makes it an invaluable tool for creating advanced and functional biomaterials for the next generation of therapeutics.

References

Application Notes and Protocols for Biodegradable Polymers from Oxazolidine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidine-2,5-diones (OZs) and their close structural analogs, morpholine-2,5-diones (MDs), are versatile monomers for the synthesis of biodegradable poly(ester-amide)s (PEAs), also known as polydepsipeptides. These polymers are gaining significant interest in the biomedical field, particularly for applications in controlled drug delivery and tissue engineering. The presence of both ester and amide linkages in their backbone allows for tunable degradation rates and favorable mechanical properties. The degradation products are typically non-toxic α-amino acids and α-hydroxy acids, enhancing their biocompatibility.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of these monomers and their subsequent polymerization to create biodegradable polymers for drug delivery applications.

Monomer Synthesis: Oxazolidine-2,5-dione Analogs (Morpholine-2,5-diones)

The most prevalent method for synthesizing these monomers involves a two-step process: the formation of an N-(α-haloacyl)-α-amino acid intermediate, followed by intramolecular cyclization.[2][4]

Diagram of Monomer Synthesis Pathway

AminoAcid α-Amino Acid Intermediate N-(α-haloacyl)-α-amino acid AminoAcid->Intermediate Acylation HaloacylHalide α-Haloacetyl Halide (e.g., Bromoacetyl Bromide) HaloacylHalide->Intermediate Base1 Base (e.g., NaHCO₃) Base1->Intermediate Monomer Morpholine-2,5-dione (this compound analog) Intermediate->Monomer Intramolecular Cyclization Base2 Base (e.g., NaHCO₃) Base2->Monomer Solvent Solvent (e.g., DMF) Solvent->Monomer Heat Heat (e.g., 60°C) Heat->Monomer

Caption: Synthesis of morpholine-2,5-dione monomers.

Experimental Protocol: Synthesis of Leucine-derived Morpholine-2,5-dione

This protocol is adapted from a high-yield synthesis procedure for morpholine-2,5-diones derived from hydrophobic amino acids.[2]

Step 1: Synthesis of N-(2-chloroacetamido)-4-methylpentanoic acid (Leucine-Cl)

  • In a round-bottom flask, dissolve Leucine (1 equivalent) and sodium bicarbonate (1 equivalent) in a suitable solvent like a mixture of THF and water.

  • Cool the solution in an ice bath.

  • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to proceed for several hours at room temperature.

  • After the reaction is complete, acidify the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the N-(2-chloroacetamido)-4-methylpentanoic acid intermediate.

Step 2: Intramolecular Cyclization to form Leucine-derived Morpholine-2,5-dione

  • In a large round-bottom flask, prepare a dilute solution of sodium bicarbonate (approximately 3 equivalents) in dimethylformamide (DMF).

  • Heat the solution to 60°C with vigorous stirring.

  • Dissolve the N-(2-chloroacetamido)-4-methylpentanoic acid (1 equivalent) in DMF.

  • Add the solution of the intermediate dropwise to the heated sodium bicarbonate solution over several hours.

  • Continue stirring the reaction mixture at 60°C for 24 hours.[3]

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the DMF under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain the pure morpholine-2,5-dione monomer.

ParameterValueReference
Starting Amino Acid Leucine[2]
Acylating Agent Chloroacetyl chloride[2]
Base for Acylation Sodium Bicarbonate[2]
Base for Cyclization Sodium Bicarbonate[2][3]
Solvent for Cyclization Dimethylformamide (DMF)[2][3]
Cyclization Temperature 60°C[3]
Reaction Time (Cyclization) 24 hours[3]
Typical Yield ~55% (after recrystallization)[2]

Polymer Synthesis: Ring-Opening Polymerization (ROP)

The synthesized morpholine-2,5-dione monomers can be polymerized via ring-opening polymerization (ROP) to yield poly(ester-amide)s. This is often catalyzed by organometallic compounds like tin(II) octoate.[5][6]

Diagram of Ring-Opening Polymerization

Monomer Morpholine-2,5-dione Polymer Poly(ester-amide) (Polydepsipeptide) Monomer->Polymer Ring-Opening Polymerization Initiator Initiator (e.g., Benzyl Alcohol) Initiator->Polymer Catalyst Catalyst (e.g., Tin(II) Octoate) Catalyst->Polymer Heat Heat (e.g., 110-140°C) Heat->Polymer

Caption: Ring-opening polymerization of morpholine-2,5-diones.

Experimental Protocol: Ring-Opening Polymerization of a Blend of Morpholine-2,5-diones

This protocol describes the bulk polymerization of a mixture of morpholine-2,5-dione monomers.[7]

  • Place the desired amount of the morpholine-2,5-dione monomer(s) in a dry reaction vessel.

  • Add the initiator, such as benzyl alcohol, at a specific monomer-to-initiator ratio to control the polymer's molecular weight.

  • Introduce the catalyst, for example, tin(II) octoate, typically at a specific monomer-to-catalyst ratio.[7]

  • Heat the reaction mixture to a temperature between 110°C and 140°C under an inert atmosphere (e.g., nitrogen or argon).[5][7]

  • Allow the polymerization to proceed for a set time, for instance, 24 hours.[7]

  • After cooling, dissolve the resulting polymer in a suitable solvent (e.g., chloroform or THF).

  • Precipitate the polymer in a non-solvent like cold methanol or diethyl ether.

  • Filter and dry the polymer under vacuum to a constant weight.

ParameterValueReference
Catalyst Tin(II) Octoate (Sn(Oct)₂)[5][7]
Initiator Benzyl Alcohol (BnOH)[7]
Monomer/Initiator/Catalyst Ratio e.g., 50/2/1[7]
Polymerization Temperature 110-140°C[5][7]
Polymerization Time 9-24 hours[5][7]

Polymer Characterization Data

The properties of the resulting poly(ester-amide)s can be tailored by the choice of the amino acid precursor and the polymerization conditions.

Polymer PropertyTypical Value RangeAnalytical TechniqueReference
Number Average Molecular Weight (Mn) 8,100 - 28,200 g/mol Gel Permeation Chromatography (GPC)[8]
Polydispersity Index (PDI) 1.07 - 1.25Gel Permeation Chromatography (GPC)[8][9]
Glass Transition Temperature (Tg) Varies with monomerDifferential Scanning Calorimetry (DSC)[1][8]
Decomposition Temperature (Td) 267 - 292 °CThermogravimetric Analysis (TGA)[10]

Biodegradation and Drug Delivery Applications

The biodegradable nature of these poly(ester-amide)s makes them excellent candidates for controlled drug delivery systems. The degradation of the polymer matrix leads to the sustained release of the encapsulated therapeutic agent.

Conceptual Workflow for Drug Delivery Application

Polymer Biodegradable Poly(ester-amide) Encapsulation Drug Encapsulation (e.g., Emulsion-Solvent Evaporation) Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation Microspheres Drug-loaded Microspheres Encapsulation->Microspheres Administration Administration (e.g., Injection) Microspheres->Administration InVivo In Vivo Environment Administration->InVivo Degradation Polymer Degradation (Hydrolysis) InVivo->Degradation Release Sustained Drug Release Degradation->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for drug delivery using poly(ester-amide)s.

In Vitro Degradation and Drug Release

The degradation of poly(ester-amide)s can be studied in vitro by monitoring the weight loss of polymer films or microspheres in a buffer solution (e.g., PBS at 37°C), with or without the presence of enzymes like lipase or α-chymotrypsin.[1] The rate of degradation is influenced by the hydrophilicity of the polymer, the specific amino acid and α-hydroxy acid used, and the molecular weight.

Drug release kinetics are typically biphasic, characterized by an initial burst release followed by a sustained release phase that corresponds to the degradation of the polymer matrix. The release profile can be modulated by altering the polymer composition and the drug loading.

ParameterObservationReference
Degradation Mechanism Primarily through hydrolysis of ester bonds[1]
Enzymatic Degradation Accelerated by enzymes like α-chymotrypsin and lipase[1]
Weight Loss Dependent on polymer composition and presence of enzymes[5]
Drug Release Profile Typically biphasic (initial burst followed by sustained release)[11][12]

Conclusion

Polymers derived from oxazolidine-2,5-diones and their analogs offer a promising platform for the development of biodegradable materials for biomedical applications. By carefully selecting the monomer building blocks and controlling the polymerization process, polymers with tailored thermal properties, degradation rates, and drug release profiles can be synthesized. The protocols and data presented here provide a foundation for researchers to explore and optimize these materials for specific drug delivery challenges.

References

Application Notes and Protocols for the Synthesis of 4-(sec-Butyl)oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(sec-Butyl)oxazolidine-2,5-dione, also known as L-isoleucine N-carboxyanhydride (NCA), is a valuable cyclic derivative of the amino acid L-isoleucine. NCAs are highly reactive monomers used in the ring-opening polymerization (ROP) to produce polypeptides with well-defined structures.[1][2] These synthetic polypeptides have found numerous applications in drug delivery, tissue engineering, and as synthetic enzymes.[1][3] The synthesis of 4-(sec-Butyl)this compound from L-isoleucine is a critical step for the creation of poly(isoleucine) or copolymers incorporating isoleucine. This document provides a detailed protocol for its synthesis, primarily based on the widely used Fuchs-Farthing method employing a phosgene equivalent like triphosgene.[1]

Synthesis Pathway

The synthesis of 4-(sec-Butyl)this compound involves the reaction of L-isoleucine with a phosgene source, such as triphosgene, in an anhydrous solvent. The reaction proceeds via an intermediate N-chloroformyl amino acid, which then undergoes intramolecular cyclization to form the desired N-carboxyanhydride, releasing hydrogen chloride (HCl) as a byproduct.[3][4]

Synthesis_Pathway Isoleucine L-Isoleucine Intermediate N-Chloroformyl-L-isoleucine (Intermediate) Isoleucine->Intermediate + Triphosgene Triphosgene Triphosgene (Phosgene Source) Solvent Anhydrous THF Solvent->Intermediate in Product 4-(sec-Butyl)this compound (Isoleucine NCA) Intermediate->Product Intramolecular Cyclization Byproduct HCl Intermediate->Byproduct releases

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of amino acid NCAs using triphosgene.[5][6][7]

Materials and Equipment:

  • L-Isoleucine

  • Triphosgene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous hexane

  • Anhydrous ethyl acetate

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Rotary evaporator

  • Glass funnel with fritted disc

  • Standard laboratory glassware

Safety Precautions:

  • Triphosgene is a toxic and corrosive solid that releases phosgene gas upon heating or contact with moisture. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Phosgene is an extremely toxic gas. Ensure the reaction setup is secure and any off-gassing is properly scrubbed (e.g., through a basic solution).

  • Anhydrous solvents are flammable. Work away from open flames.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a nitrogen or argon inlet.

    • Place the flask under an inert atmosphere.

  • Addition of Reagents:

    • To the flask, add L-isoleucine (1 equivalent).

    • Add anhydrous THF to create a suspension with a concentration of approximately 0.4–0.5 M.[8]

    • Begin vigorous stirring to maintain a fine suspension.

    • Carefully add triphosgene (0.4-0.5 equivalents) to the suspension in one portion.

  • Reaction:

    • Heat the reaction mixture to 50-60 °C using an oil bath or heating mantle.[8]

    • Maintain the temperature and continue stirring. The reaction progress can be monitored by the dissolution of the solid L-isoleucine. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete (the solution becomes clear), allow the mixture to cool to room temperature.

    • Filter the solution through a pad of Celite to remove any insoluble impurities.[8][9]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Be careful not to overheat the mixture.

    • The crude product is then recrystallized. A common solvent system for NCA recrystallization is a mixture of ethyl acetate and hexane.[7] Dissolve the crude product in a minimal amount of warm ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

    • Collect the crystalline product by vacuum filtration and wash with cold hexane.

    • Dry the purified 4-(sec-Butyl)this compound under vacuum.

Characterization

The final product should be a white crystalline solid.[2] Its identity and purity can be confirmed by:

  • ¹H NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic anhydride carbonyl stretches (typically around 1850 and 1780 cm⁻¹).

  • Melting Point Analysis: For comparison with literature values.

Data Presentation

The following table summarizes key parameters for the synthesis of 4-(sec-Butyl)this compound.

ParameterValue/ConditionReference(s)
Starting MaterialL-Isoleucine[7]
Phosgenating AgentTriphosgene (0.4-0.5 eq.)[6]
SolventAnhydrous Tetrahydrofuran (THF)[5][8]
Reaction Temperature50-60 °C[8]
Reaction Time2-4 hours (until solution is clear)[8]
Purification MethodRecrystallization from Ethyl Acetate/Hexane[7]
Product AppearanceWhite crystalline solid[2]
Key IR Peaks (cm⁻¹)~1850, ~1780

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Setup 1. Assemble dry three-neck flask under inert atmosphere. AddReagents 2. Add L-Isoleucine and anhydrous THF. Setup->AddReagents AddTriphosgene 3. Add Triphosgene. AddReagents->AddTriphosgene Heat 4. Heat to 50-60 °C and stir for 2-4 hours. AddTriphosgene->Heat Cool 5. Cool to room temperature. Heat->Cool Filter 6. Filter through Celite. Cool->Filter Concentrate 7. Concentrate under reduced pressure. Filter->Concentrate Recrystallize 8. Recrystallize from Ethyl Acetate/Hexane. Concentrate->Recrystallize Dry 9. Dry product under vacuum. Recrystallize->Dry Characterize 10. Characterize via NMR, FT-IR, and melting point. Dry->Characterize

References

Application of Oxazolidine-2,5-dione in Drug Delivery Systems: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of oxazolidine-2,5-diones, also known as α-amino acid N-carboxyanhydrides (NCAs), in the development of advanced drug delivery systems. Through ring-opening polymerization (ROP), these versatile monomers are used to synthesize well-defined polypeptides that can self-assemble into a variety of nanostructures, including nanoparticles, micelles, vesicles, and hydrogels. These polypeptide-based biomaterials offer significant advantages for drug delivery, such as high biocompatibility, biodegradability, and the ability to be functionalized for targeted and controlled release.

Principle of Application

Oxazolidine-2,5-diones serve as activated monomers for the synthesis of polypeptides. The ring-opening polymerization of NCAs allows for the creation of polymers with controlled molecular weight, architecture (e.g., block copolymers, random copolymers), and functionality. By incorporating both hydrophilic and hydrophobic amino acid residues, amphiphilic block copolypeptides can be synthesized. In aqueous environments, these polymers self-assemble into core-shell nanostructures. The hydrophobic core serves as a reservoir for encapsulating poorly water-soluble drugs, protecting them from degradation and improving their bioavailability, while the hydrophilic shell provides colloidal stability and can be functionalized with targeting ligands for site-specific delivery.[1][2][3]

Key Applications in Drug Delivery

Polypeptide-based drug delivery systems derived from oxazolidine-2,5-diones have shown significant promise in several therapeutic areas, most notably in cancer therapy. These systems can be designed to respond to specific stimuli within the tumor microenvironment, such as lower pH or higher concentrations of certain enzymes, leading to targeted drug release.[4][5]

Key applications include:

  • Controlled Release of Chemotherapeutics: Encapsulation of anticancer drugs like doxorubicin within polypeptide nanoparticles can reduce systemic toxicity and enhance their accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect.[6][7]

  • Targeted Drug Delivery: The surface of polypeptide nanocarriers can be decorated with targeting moieties such as peptides (e.g., RGD) or antibodies that recognize and bind to receptors overexpressed on cancer cells, leading to more precise drug delivery.[8][9]

  • Stimuli-Responsive Systems: Polypeptide vesicles and hydrogels can be engineered to release their drug payload in response to internal or external stimuli, including pH, redox potential, enzymes, and temperature.[1][10][11]

Data Presentation: Physicochemical and Biological Properties

The following tables summarize quantitative data from various studies on polypeptide-based drug delivery systems derived from oxazolidine-2,5-diones.

Table 1: Drug Loading and Encapsulation Efficiency

Polypeptide SystemDrugDrug Loading Content (DLC) (%)Encapsulation Efficiency (EE) (%)Reference(s)
mPEG-b-P(Glu-co-Phe) NanoparticlesDoxorubicin (DOX)21.7~98[6]
mPEG-P(Phe-co-Cys) NanoparticlesDoxorubicin (DOX)Not specifiedNot specified[12]
PLGA-b-PEG Micelles (for comparison)Doxorubicin (DOX)~2.18~99.09[2]
Polypeptide MicellesDexamethasoneNot specified90[13]

Table 2: In Vitro Drug Release

Polypeptide SystemDrugConditionsRelease ProfileReference(s)
mPEG-b-P(Glu-co-Phe) NanoparticlesDoxorubicin (DOX)pH 5.0 vs. pH 7.4pH-triggered release[6]
Polypeptide Micelles (HYD-M)Doxorubicin (DOX)pH 5.0, 72h77% released[14]
Polypeptide Micelles (HYD-M)Doxorubicin (DOX)pH 7.4, 72h52% released[14]
Polypeptide Micelles (ABZ-M)Doxorubicin (DOX)pH 5.0, 72h52% released[14]
Polypeptide Micelles (ABZ-M)Doxorubicin (DOX)pH 7.4, 72h35% released[14]
Polypeptide Micelles (GLY-M)Doxorubicin (DOX)pH 5.0, 72h45% released[14]
Polypeptide Micelles (GLY-M)Doxorubicin (DOX)pH 7.4, 72h28% released[14]
Polypeptide NanoparticlesDexamethasoneNot specified94% cumulative release over 16 days[13]

Table 3: Biocompatibility and Cytotoxicity

Polypeptide SystemCell LineAssayResultsReference(s)
Peptide-derivatized Shell-Cross-linked NanoparticlesNot specifiedMTT AssayNo significant apoptosis below 500 µg/L[15]
Thiazolidine-2,4-dione derivatives (for comparison)HepG2MTT AssayIC50 values ranging from 0.60 to 4.70 µM[16]
Thiazolidine-2,4-dione derivatives (for comparison)MCF-7MTT AssayIC50 values ranging from 0.65 to 2.29 µM[16]
DOX-loaded mPEG-b-P(Glu-co-Phe) NanoparticlesA549Cell ProliferationHigher inhibition than free DOX[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of polypeptide-based drug delivery systems.

Synthesis of Polypeptide Nanoparticles

The following diagram illustrates a general workflow for the synthesis of polypeptide-based drug delivery systems.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_characterization Characterization & Evaluation NCA Oxazolidine-2,5-dione (NCA) Monomer ROP Ring-Opening Polymerization (ROP) NCA->ROP Polypeptide Amphiphilic Block Copolypeptide ROP->Polypeptide SelfAssembly Self-Assembly in Aqueous Solution Polypeptide->SelfAssembly DrugLoading Drug Loading SelfAssembly->DrugLoading NP Drug-Loaded Nanoparticles DrugLoading->NP Characterization Physicochemical Characterization (Size, Zeta, Morphology) NP->Characterization InVitro In Vitro Evaluation (Release, Cytotoxicity) NP->InVitro InVivo In Vivo Evaluation (Biodistribution, Efficacy) InVitro->InVivo PI3K_Akt_Pathway receptor Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K receptor->PI3K Activates drug Targeted Drug (Delivered by Polypeptide Nanocarrier) drug->PI3K Inhibits Akt Akt drug->Akt Inhibits mTOR mTOR drug->mTOR Inhibits GF Growth Factor GF->receptor Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PIP3->Akt Activates Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Casp9 Caspase-9 Bad->Casp9 Inhibits Apoptosis Apoptosis Casp9->Apoptosis Induces

References

Application Notes and Protocols: Metal-Free Synthesis of Polyoxazolidinones from Epoxides and Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the metal-free synthesis of polyoxazolidinones, a promising class of polymers with applications in advanced materials and biomedical devices. The focus is on the organocatalyzed step-growth polymerization of diepoxides and diisocyanates.

Introduction

Polyoxazolidinones (POxs) are a class of polymers characterized by the presence of 2-oxazolidinone heterocyclic rings in their backbone. They exhibit excellent thermal stability, mechanical properties, and chemical resistance, making them attractive for high-performance applications. Traditional synthesis routes often rely on metal-based catalysts, which can lead to contamination of the final product, a significant concern for biomedical and electronic applications. This document outlines metal-free synthetic strategies, primarily focusing on the use of organocatalysts for the cycloaddition of epoxides and isocyanates.

Reaction Principle

The fundamental reaction for the formation of the oxazolidinone ring is the [3+2] cycloaddition of an epoxide with an isocyanate. In the context of polymerization, this reaction is extended to difunctional monomers, specifically diepoxides and diisocyanates, to yield high molecular weight polyoxazolidinones through a step-growth mechanism.

General Polymerization Scheme:

cluster_reactants Monomers Diepoxide Diepoxide Plus + Diepoxide->Plus Diisocyanate Diisocyanate Catalyst Organocatalyst Diisocyanate->Catalyst Plus->Diisocyanate Polyoxazolidinone Polyoxazolidinone Catalyst->Polyoxazolidinone

Caption: General reaction for polyoxazolidinone synthesis.

Organocatalysts for Metal-Free Synthesis

Several organocatalysts have been shown to be effective for the synthesis of oxazolidinones. Among the most promising for a metal-free approach are tetraarylphosphonium salts.[1][2] These catalysts are valued for their bifunctional nature, acting as both a Brønsted acid and a halide ion source, which synergistically activate the epoxide ring.[2]

Proposed Catalytic Cycle using Tetraarylphosphonium Salts:

The catalytic cycle involves the activation of the epoxide by the phosphonium salt, followed by nucleophilic attack of the halide ion to open the epoxide ring. The resulting halo-alkoxide then reacts with the isocyanate, and subsequent intramolecular cyclization yields the oxazolidinone ring and regenerates the catalyst.

Catalyst R4P+X- Activated_Epoxide Activated Epoxide (Lewis Acid Activation) Catalyst->Activated_Epoxide Epoxide Epoxide Epoxide->Activated_Epoxide Halo_Alkoxide Halo-alkoxide Intermediate Activated_Epoxide->Halo_Alkoxide X- attack Adduct Adduct Halo_Alkoxide->Adduct Isocyanate Isocyanate Isocyanate->Adduct Oxazolidinone Oxazolidinone Adduct->Oxazolidinone Intramolecular Cyclization Oxazolidinone->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for oxazolidinone formation.

Experimental Protocols

The following are generalized protocols for the metal-free synthesis of polyoxazolidinones. Researchers should optimize these conditions based on the specific monomers and desired polymer characteristics.

Protocol 1: Generalized Procedure for Organocatalyzed Bulk Polymerization

This protocol is a representative procedure for the synthesis of polyoxazolidinones from a diepoxide and a diisocyanate using a tetraarylphosphonium salt catalyst.

Materials:

  • Diepoxide (e.g., Bisphenol A diglycidyl ether)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate)

  • Tetraarylphosphonium salt catalyst (e.g., Tetraphenylphosphonium iodide)

  • Anhydrous solvent (optional, e.g., N,N-Dimethylformamide)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the diepoxide and the tetraarylphosphonium salt catalyst (1-5 mol% relative to the diepoxide).

  • If using a solvent, add the anhydrous solvent to dissolve the reactants.

  • Heat the mixture to the desired reaction temperature (typically 80-150 °C) under a nitrogen atmosphere.

  • Slowly add the diisocyanate to the reaction mixture dropwise over a period of 30-60 minutes to control the exotherm.

  • After the addition is complete, continue stirring the reaction mixture at the set temperature for 4-24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • After the desired polymerization time, cool the reaction mixture to room temperature.

  • If the polymer is solid, dissolve it in a suitable solvent (e.g., chloroform, DMF).

  • Precipitate the polymer by pouring the solution into a non-solvent such as methanol or water.

  • Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted monomers and catalyst.

  • Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Experimental Workflow:

Start Start Reactants Charge Reactor with Diepoxide & Catalyst Start->Reactants Heat Heat to Reaction Temp. Reactants->Heat Add_Isocyanate Add Diisocyanate Heat->Add_Isocyanate Polymerize Polymerization (4-24h) Add_Isocyanate->Polymerize Cool Cool to RT Polymerize->Cool Dissolve Dissolve Polymer Cool->Dissolve Precipitate Precipitate in Non-solvent Dissolve->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry Polymer Filter_Wash->Dry End End Dry->End

Caption: Workflow for organocatalyzed polymerization.

Data Presentation

The following tables summarize typical characterization data for polyoxazolidinones. Note that the properties can vary significantly depending on the monomer structure and polymerization conditions. Data for metal-free synthesized polyoxazolidinones from diepoxides and diisocyanates is limited in the literature; therefore, data from related systems are also included for comparison.

Table 1: Polymerization Conditions and Molecular Weight Data

Catalyst SystemDiepoxideDiisocyanateTemp (°C)Time (h)Mn (kDa)Mw (kDa)PDI (Mw/Mn)Ref.
LiCl/DMFBisphenol A diglycidyl ether1,6-Hexamethylene diisocyanate150----[3]
MgCl2/HMPABisphenol A diglycidyl etherPTMG-diisocyanate1501---
Generalized OrganocatalystGeneric Aliphatic/AromaticGeneric Aliphatic/Aromatic80-1504-2410-5020-1001.5-2.5

Table 2: Thermal Properties of Polyoxazolidinones

Polymer SystemTg (°C)Td, 5% (°C)NotesRef.
POxa with solubilizing groups85-119314Dehydration of PHO precursor improved thermal stability
POxa from ROMP14-48382-411High thermal stability observed
POxa from diepoxides/diisocyanatesup to 211>300Amorphous high-performance thermoplastic

Characterization of Polyoxazolidinones

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR are used to confirm the structure of the repeating unit and the formation of the oxazolidinone ring.

Gel Permeation Chromatography (GPC):

  • GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the synthesized polymers.

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the amorphous polymers.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the polymer, typically reported as the temperature at 5% weight loss (Td, 5%).

Safety Precautions

  • Isocyanates are toxic and potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood.

  • Epoxides can be skin and eye irritants. Appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Solvents should be handled with care, and appropriate safety measures should be taken to avoid inhalation and skin contact.

References

Application Note: Real-Time Monitoring of Oxazolidine-2,5-dione Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ring-opening polymerization (ROP) of oxazolidine-2,5-diones, a class of N-substituted N-carboxyanhydrides (NNCAs), is a principal method for synthesizing polypeptoids. Polypeptoids are a versatile class of peptidomimetic polymers with significant potential in drug delivery, biomaterials, and antimicrobial applications due to their proteolytic resistance and tunable properties.[1][2][3][4] Precise control over the polymerization process is critical to achieving well-defined polymers with predictable molecular weights and narrow dispersity. This note details the experimental setup and protocols for real-time monitoring of oxazolidine-2,5-dione polymerization using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Monitoring Techniques

In-situ or quasi-in-situ monitoring allows for the precise tracking of monomer conversion and polymerization kinetics without disturbing the reaction.[5] The two most common and effective techniques are FTIR and NMR spectroscopy.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for monitoring the ROP of NNCAs by tracking the changes in characteristic carbonyl vibrational bands. The consumption of the monomer is observed through the disappearance of the two anhydride carbonyl stretching peaks, while the formation of the polymer is marked by the appearance of the amide I band.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides quantitative data on monomer conversion by integrating the signals of specific protons in the monomer and the resulting polymer.[7][8] This method is particularly useful for detailed kinetic studies conducted directly in an NMR tube.

Experimental Workflow & Logic

The overall process involves careful preparation of reagents, setting up the polymerization under controlled conditions, real-time monitoring, and subsequent characterization of the final polymer.

G cluster_prep 1. Preparation cluster_reaction 2. Polymerization & Monitoring cluster_post 3. Post-Polymerization Monomer Monomer Synthesis & Purification Reagents Initiator & Anhydrous Solvent Preparation Setup Reactor Setup (Glovebox/Schlenk) Reagents->Setup Monitoring In-situ Monitoring Setup->Monitoring FTIR ATR-FTIR Probe Monitoring->FTIR NMR NMR Tube Reaction Monitoring->NMR Quench Quench Reaction FTIR->Quench NMR->Quench Purify Polymer Purification (Precipitation) Quench->Purify Characterize Characterization Purify->Characterize SEC SEC/GPC (Mn, Đ) Characterize->SEC MALDI MALDI-TOF (End-group fidelity) Characterize->MALDI

Caption: Experimental workflow for monitored polymerization.

The ring-opening polymerization mechanism involves the nucleophilic attack of an initiator on the monomer, leading to the opening of the anhydride ring and the formation of a propagating chain end, with the concomitant release of carbon dioxide.

G Monomer This compound (NNCA Monomer) ActiveChain Active Propagating Chain (Carbamate) Monomer->ActiveChain Ring-Opening Initiator Primary Amine Initiator (R-NH2) Initiator->Monomer Initiation ActiveChain->Monomer Propagation Polymer Polypeptoid Chain ActiveChain->Polymer Termination CO2 CO2 ActiveChain->CO2 Decarboxylation

Caption: Logical diagram of the ROP mechanism.

Data Presentation

Quantitative data from monitoring experiments can be summarized for clear interpretation and comparison.

Table 1: Key Spectroscopic Data for Monitoring NNCA Polymerization

Technique Analyte Characteristic Signal Wavenumber (cm⁻¹) / Chemical Shift (ppm) Observation During Polymerization
FTIR NNCA Monomer Anhydride C=O Stretch (sym) ~1850 - 1860 Decrease
NNCA Monomer Anhydride C=O Stretch (asym) ~1780 - 1790 Decrease
Polypeptoid Amide I C=O Stretch ~1650 - 1670 Increase[6]
¹H NMR NNCA Monomer α-CH₂ Protons ~4.2 - 4.5 Decrease

| | Polypeptoid | Backbone α-CH₂ Protons | ~3.8 - 4.2 | Increase[8] |

Table 2: Example Kinetic Data from In-situ Monitoring

Reaction Time (minutes) Monomer Conversion (%) by FTIR Monomer Conversion (%) by ¹H NMR
0 0 0
10 25 23
20 48 45
30 65 63
60 91 90

| 120 | >99 | >99 |

Experimental Protocols

Protocol 1: In-situ FTIR Monitoring of NNCA Polymerization

This protocol describes the use of an Attenuated Total Reflectance (ATR) FTIR probe to monitor the polymerization in real-time.

Materials & Equipment:

  • NNCA Monomer (e.g., N-butyl N-carboxyanhydride)

  • Primary amine initiator (e.g., benzylamine)

  • Anhydrous, non-protic solvent (e.g., THF, DMF)

  • Glass reactor with a port for an ATR probe

  • ATR-FTIR spectrometer (e.g., Mettler Toledo ReactIR)[9]

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Glovebox or Schlenk line)

Procedure:

  • System Setup: Assemble the reaction vessel under an inert atmosphere. Insert the ATR-FTIR probe, ensuring the crystal is fully submerged in the reaction volume.

  • Background Spectrum: Add the anhydrous solvent to the reactor and record a background spectrum for 1-2 minutes.

  • Monomer Dissolution: Add the pre-weighed NNCA monomer to the solvent and stir until fully dissolved. Begin spectroscopic data collection (e.g., one spectrum every 30-60 seconds).[9]

  • Initiation: Inject the required amount of initiator solution into the reactor to start the polymerization.

  • Data Acquisition: Continue monitoring the reaction. Key changes to observe are the decrease in the anhydride carbonyl peaks (~1857 cm⁻¹ and ~1784 cm⁻¹) and the simultaneous increase of the polymer's amide carbonyl peak (~1650 cm⁻¹).[6]

  • Reaction Completion: The reaction is considered complete when the monomer's anhydride peaks are no longer visible in the spectrum.

  • Data Analysis: Plot the absorbance (or integral) of the key peaks versus time to generate kinetic profiles. Monomer conversion can be calculated by normalizing the decreasing anhydride peak area to its initial value at t=0.

Protocol 2: ¹H NMR Monitoring of NNCA Polymerization

This protocol is ideal for precise kinetic studies where small reaction volumes are sufficient.

Materials & Equipment:

  • NNCA Monomer

  • Primary amine initiator

  • Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube with a J. Young valve or septum-sealed cap

  • NMR Spectrometer (≥400 MHz)

  • Inert atmosphere setup (Glovebox)

Procedure:

  • Sample Preparation (in Glovebox):

    • Prepare a stock solution of the NNCA monomer in the chosen deuterated solvent at a known concentration (e.g., 50 mM).[8]

    • Prepare a separate stock solution of the initiator.

    • In an NMR tube, add a precise volume of the monomer stock solution.

  • Initial Spectrum (t=0): Take an initial ¹H NMR spectrum of the monomer solution before adding the initiator. This spectrum will serve as the reference for 0% conversion. Identify and integrate the peak corresponding to the α-protons of the NNCA ring.[8]

  • Initiation: Inject the calculated volume of the initiator stock solution into the NMR tube, shake vigorously for a few seconds to ensure mixing, and immediately place the tube in the NMR spectrometer.

  • Time-course Measurement: Acquire ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).[7]

  • Data Analysis:

    • For each spectrum, integrate the characteristic signal of the monomer's α-protons and the corresponding signal of the α-protons in the newly formed polymer backbone.

    • Calculate the monomer conversion at each time point (t) using the following formula: Conversion (%) = [Integral(Polymer)] / [Integral(Polymer) + Integral(Monomer)] x 100

    • Plot ln([M]₀/[M]t) versus time to determine the apparent rate constant (k_app) if the reaction follows pseudo-first-order kinetics.

Post-Polymerization Characterization

After confirming the completion of the polymerization, further analysis is required to determine the molecular weight and dispersity of the resulting polypeptoid.

  • Size Exclusion Chromatography (SEC/GPC): Used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and dispersity (Đ = Mw/Mn).[10]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides information on the absolute molecular weight and confirms the end-group fidelity, verifying that initiation occurred as expected.[6]

References

Application Notes and Protocols for Frontal Ring-Opening Metathesis Polymerization (FROMP) of Oxazolidinone-Functionalized Polyolefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frontal Ring-Opening Metathesis Polymerization (FROMP) is a cutting-edge polymerization technique that utilizes the exothermic nature of ring-opening metathesis to create a self-propagating thermal wave. This method offers a rapid, energy-efficient, and solvent-free approach to synthesizing polymeric materials. The incorporation of polar functional groups, such as oxazolidinones, into non-polar polymer backbones like polycyclooctadiene (pCOD) can dramatically alter the material's properties, introducing functionalities relevant for advanced applications, including the development of novel biomaterials and drug delivery systems.

Oxazolidinones are a class of heterocyclic compounds known for their utility in medicinal chemistry, with several approved antibacterial drugs featuring this moiety.[1] Their incorporation into polymer chains can impart unique characteristics due to their high polarity and potential for hydrogen bonding. This document provides detailed application notes and protocols for the FROMP of cyclooctadiene (COD) with an oxazolidinone-fused cyclooctene comonomer (Oxa), yielding a polar-functionalized polybutadiene-based copolymer.

Data Presentation: Impact of Oxazolidinone Incorporation

The introduction of the polar oxazolidinone comonomer (Oxa) into a polycyclooctadiene (pCOD) backbone via FROMP has a significant impact on the polymerization process and the resulting material's thermal and mechanical properties. The following tables summarize the quantitative data from studies on the copolymerization of COD with varying molar percentages of Oxa.[2][3][4][5][6][7]

Table 1: FROMP Propagation Characteristics

Oxa Content (mol%)Average Front Velocity (cm/min)Maximum Front Temperature (°C)
02.4 ± 0.2166 ± 2
11.8 ± 0.1160 ± 1
31.5 ± 0.1155 ± 2
51.2 ± 0.1150 ± 1

As the concentration of the lower ring-strain oxazolidinone monomer increases, both the front velocity and the maximum temperature of the polymerization front decrease.[2][3][5][6][7]

Table 2: Thermal Properties of p(COD-co-Oxa) Copolymers

Oxa Content (mol%)Glass Transition Temp. (Tg, °C)Crystallization Temp. (Tc, °C)Onset Degradation Temp. 1 (Td1, °C)Onset Degradation Temp. 2 (Td2, °C)
0 (pCOD)-58-25360440
1-57-30358435
3-56-32357428
5-55-35359420

The incorporation of the oxazolidinone monomer has a minimal effect on the glass transition and degradation temperatures but significantly influences the crystallization temperature.[4]

Table 3: Mechanical Properties of p(COD-co-Oxa) Copolymers

Oxa Content (mol%)Young's Modulus (MPa)Maximum Stress (MPa)Strain at Break (%)
0 (pCOD)1.8 ± 0.21.2 ± 0.1220 ± 50
11.5 ± 0.11.0 ± 0.1800 ± 150
31.2 ± 0.10.8 ± 0.11540 ± 200
51.0 ± 0.10.7 ± 0.11900 ± 250

A notable outcome of incorporating the polar oxazolidinone units is a dramatic increase in the material's ductility, as evidenced by the significantly increased strain at break, while the Young's modulus and maximum stress decrease.[4][5]

Experimental Protocols

This section provides a detailed methodology for the frontal ring-opening metathesis copolymerization of cyclooctadiene (COD) and an oxazolidinone-fused cyclooctene (Oxa).

Protocol 1: Synthesis of p(COD-co-Oxa) via FROMP

1. Materials and Equipment:

  • Monomers: 1,5-Cyclooctadiene (COD, ≥99%), Oxazolidinone-fused cyclooctene (Oxa)

  • Catalyst: Grubbs' second-generation catalyst [RuCl₂(PCy₃)(IMes)CHPh]

  • Inhibitor: Alkyl phosphite (e.g., tributyl phosphite)

  • Solvent (for catalyst solution): Dichloromethane (DCM), anhydrous

  • Reaction Vessels: Glass vials or tubes

  • Initiation Source: Soldering iron or other localized heat source

  • Characterization Equipment: Infrared Spectrometer (IR), Nuclear Magnetic Resonance (NMR) Spectrometer, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Universal Testing Machine for tensile testing.

2. Monomer and Catalyst Solution Preparation:

  • Prepare the desired molar ratio of COD and Oxa monomers in a glass vial. For example, for a 5 mol% Oxa copolymer, mix the appropriate masses of COD and Oxa.

  • Prepare the catalyst/inhibitor stock solution. In a separate vial, dissolve Grubbs' second-generation catalyst and an alkyl phosphite inhibitor in anhydrous DCM. A typical concentration might be in the range of 10-20 mg/mL for the catalyst. The inhibitor is often used in a 1:1 molar ratio to the catalyst to control the pot life of the resin.[7]

  • Add the required volume of the catalyst/inhibitor solution to the monomer mixture to achieve the desired monomer-to-catalyst ratio (e.g., 10,000:1).

  • Thoroughly mix the components until a homogeneous solution is obtained.

3. Frontal Polymerization Procedure:

  • Place the reaction vial containing the monomer/catalyst mixture in a well-ventilated fume hood.

  • To initiate the polymerization, touch the tip of a hot soldering iron (set to approximately 250-300 °C) to the top surface of the liquid monomer mixture.

  • Once a propagating front is observed (a visible change in the refractive index and solidification of the material), remove the soldering iron.

  • Allow the polymerization front to self-propagate through the entire volume of the monomer mixture. The process is typically complete within minutes for gram-scale reactions.[4]

  • After the front has traversed the entire sample, allow the polymer to cool to room temperature.

4. Polymer Characterization:

  • Structural Characterization:

    • FT-IR Spectroscopy: Obtain the infrared spectrum of the resulting polymer to confirm the presence of characteristic peaks for both the polybutadiene backbone and the oxazolidinone carbonyl group (~1750 cm⁻¹).[4]

    • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H NMR spectrum to verify the incorporation of both monomer units into the copolymer chain.[4]

  • Thermal Analysis:

    • DSC: Use Differential Scanning Calorimetry to determine the glass transition temperature (Tg) and crystallization temperature (Tc) of the copolymer.[4]

    • TGA: Use Thermogravimetric Analysis to evaluate the thermal stability and degradation profile of the polymer.[4]

  • Mechanical Testing:

    • Prepare dog-bone-shaped specimens from the synthesized polymer according to ASTM D638 standards.[2][4][8]

    • Perform tensile testing using a universal testing machine to determine the Young's modulus, maximum stress, and strain at break.[2][4]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the FROMP of oxazolidinone-functionalized polycyclooctadiene.

FROMP_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization Monomer_Mix Monomer Mixture (COD + Oxa) Mixing Mixing Monomer_Mix->Mixing Catalyst_Sol Catalyst Solution (Grubbs' G2 + Inhibitor in DCM) Catalyst_Sol->Mixing Initiation Initiation (Localized Heat) Mixing->Initiation Propagation Front Propagation Initiation->Propagation Polymer p(COD-co-Oxa) Propagation->Polymer Structural Structural (NMR, IR) Polymer->Structural Thermal Thermal (DSC, TGA) Polymer->Thermal Mechanical Mechanical (Tensile Testing) Polymer->Mechanical

Caption: Experimental workflow for the FROMP of p(COD-co-Oxa).

Chemical Reaction

The diagram below shows the chemical structures of the monomers and the resulting copolymer from the FROMP reaction.

FROMP_Reaction cluster_reactants Reactants cluster_product Product COD Cyclooctadiene (COD) Catalyst Grubbs' Catalyst (Initiation) COD->Catalyst + Oxa Oxazolidinone-fused Cyclooctene (Oxa) Oxa->Catalyst Copolymer p(COD-co-Oxa) Catalyst->Copolymer FROMP

Caption: Copolymerization of COD and Oxa via FROMP.

Conclusion

The frontal ring-opening metathesis polymerization of cyclooctadiene with an oxazolidinone-fused comonomer presents a facile and rapid method for producing polar-functionalized polyolefins. The incorporation of even small amounts of the oxazolidinone moiety leads to significant and tunable changes in the material's properties, most notably a dramatic increase in ductility. This approach opens avenues for the development of novel thermoplastic materials with tailored characteristics. For drug development professionals, the integration of a well-known pharmacophore like an oxazolidinone into a polymer backbone could be of interest for creating new drug-eluting coatings for medical devices or for developing novel polymer-drug conjugates. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore this promising area of polymer chemistry.

References

Application Notes and Protocols for HPLC Analysis of Oxazolidine-2,5-dione Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazolidine-2,5-diones are a class of heterocyclic compounds that serve as important intermediates and chiral auxiliaries in the synthesis of a wide range of pharmaceuticals, including antibiotics and other biologically active molecules. The purity of these building blocks is paramount to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of oxazolidine-2,5-diones and separating them from potential impurities, including starting materials, by-products, and degradation products.

This document provides detailed application notes and protocols for the determination of oxazolidine-2,5-dione purity using reverse-phase HPLC (RP-HPLC). The methodologies described are intended to serve as a comprehensive guide for researchers and quality control analysts in the pharmaceutical and chemical industries.

Data Presentation: HPLC Method Parameters

The following tables summarize typical HPLC and UHPLC (Ultra High-Performance Liquid Chromatography) conditions for the analysis of this compound and related oxazolidinone compounds. These parameters can be used as a starting point for method development and optimization.

Table 1: HPLC Method for this compound Analysis

ParameterCondition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detection Not Specified
Application Purity analysis, preparative separation, pharmacokinetics
Note For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

Table 2: UHPLC-QToF-MS Method for a Novel Oxazolidinone (PH-192)

ParameterCondition
System Waters Acquity UHPLC with Quaternary Solvent Manager
Mobile Phase Water:Acetonitrile (75:25 v/v) for stock solutions
Detection Quadrupole Time-of-Flight Mass Spectrometry (QToF-MS)
Application Stability-indicating assay in human plasma and under stress conditions.[2][3]
Linearity (r) > 0.999

Table 3: Stability-Indicating HPLC Method for Linezolid (an Oxazolidinone Antibiotic)

ParameterCondition
Column Hypersil BDS C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Not specified in detail, but a reverse-phase method.
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Precision (RSD) 0.36–0.42% (intra- and inter-day)[4]
Linearity (r²) > 0.999[4]

Table 4: HPLC Method for Linezolid in the Presence of Degradation Products

ParameterCondition
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (ACN) : 0.15% Triethylamine (TEA); pH=3.5 (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Application Simultaneous determination of Linezolid in the presence of its alkaline and oxidative degradation products.[5]

Experimental Protocols

Protocol 1: General Purity Analysis of this compound by RP-HPLC

This protocol is a generalized procedure based on common practices for the analysis of small organic molecules.

1. Materials and Reagents

  • This compound reference standard (known purity)

  • This compound sample for analysis

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Formic acid (analytical grade)

  • 0.45 µm membrane filters for solvent and sample filtration

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility)

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid)

  • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 20 minutes. The gradient should be optimized to achieve good resolution between the main peak and any impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by obtaining the UV spectrum of this compound. A wavelength of 220 nm is a common starting point for non-aromatic carbonyl compounds.

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture) to obtain a concentration of 1 mg/mL. Further dilute as necessary.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis and Data Interpretation

  • Inject the standard solution to determine the retention time and peak area of the this compound peak.

  • Inject the sample solution.

  • Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the purity of the sample by the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Protocol 2: Chiral Purity Analysis of Oxazolidinone Derivatives

For chiral oxazolidinones, enantiomeric purity is a critical parameter. This protocol outlines a general approach for chiral HPLC.

1. Materials and Reagents

  • Racemic and enantiomerically enriched oxazolidinone samples

  • HPLC-grade polar organic solvents (e.g., methanol, ethanol, isopropanol)

  • Triethylamine acetate buffer (for some applications)

2. Instrumentation

  • HPLC system as described in Protocol 1.

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H, or macrocyclic antibiotic-based columns like Astec CHIROBIOTIC T).

3. Chromatographic Conditions

  • Mobile Phase: Typically a mixture of a polar organic solvent like methanol or ethanol with a modifier. For a 5,5-Dimethyl-4-phenyl-2-oxazolidinone, a mobile phase of 0.5% triethylamine acetate (pH 4.1) and methanol (80:20) has been used.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled as needed for optimal separation.

  • Detection: UV at a suitable wavelength (e.g., 254 nm for phenyl-substituted oxazolidinones).

4. Sample Preparation

  • Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 5 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

5. Analysis and Data Interpretation

  • Inject a racemic standard to determine the retention times of both enantiomers and ensure the method is capable of separation.

  • Inject the enantiomerically enriched sample.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2):

    • % ee = [ |Area(E1) - Area(E2)| / (Area(E1) + Area(E2)) ] x 100

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the HPLC analysis of this compound purity.

HPLC_Workflow start Start: Sample Receipt prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase prep_standard Prepare Standard Solution start->prep_standard prep_sample Prepare Sample Solution start->prep_sample system_prep HPLC System Equilibration prep_mobile_phase->system_prep inject_standard Inject Standard prep_standard->inject_standard inject_sample Inject Sample prep_sample->inject_sample system_prep->inject_standard data_acquisition Data Acquisition inject_standard->data_acquisition System Suitability data_analysis Data Analysis (Purity Calculation) inject_sample->data_analysis data_acquisition->inject_sample report Generate Report data_analysis->report end End report->end Chiral_HPLC_Workflow Chiral HPLC Analysis Workflow start Start: Chiral Compound method_dev Chiral Method Development (Column & Mobile Phase Screening) start->method_dev prep_racemic Prepare Racemic Standard method_dev->prep_racemic prep_enantioenriched Prepare Enantioenriched Sample method_dev->prep_enantioenriched system_equilibration System Equilibration prep_racemic->system_equilibration prep_enantioenriched->system_equilibration inject_racemic Inject Racemic Standard system_equilibration->inject_racemic peak_identification Peak Identification & Resolution Check inject_racemic->peak_identification inject_sample Inject Enantioenriched Sample ee_calculation Enantiomeric Excess (% ee) Calculation inject_sample->ee_calculation peak_identification->inject_sample result_reporting Report Results ee_calculation->result_reporting end End result_reporting->end

References

Application Notes and Protocols for the N-arylation of 2-oxazolidinones with Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-arylation of 2-oxazolidinones is a crucial transformation in organic synthesis, yielding 3-aryl-2-oxazolidinone scaffolds. These structural motifs are prevalent in a wide array of pharmacologically active compounds, exhibiting potent antibacterial and antidepressant properties.[1] This document provides detailed protocols for two of the most effective methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of method often depends on the specific substrates, desired functional group tolerance, and reaction conditions.

Palladium-Catalyzed N-arylation (Buchwald-Hartwig Type)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[2][3] This reaction typically employs a palladium catalyst in conjunction with a phosphine ligand and a base. The selection of the ligand is critical and can significantly influence the reaction's efficiency and scope.[1][4][5]

General Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2-Oxazolidinone - Aryl Bromide - Palladium Catalyst - Phosphine Ligand - Base - Anhydrous Solvent inert_atm Establish Inert Atmosphere (Ar/N2) heating Heat Reaction Mixture (e.g., 80-120 °C) inert_atm->heating monitoring Monitor Progress (TLC, GC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product 3-Aryl-2-oxazolidinone

Caption: General workflow for Palladium-catalyzed N-arylation.

Protocol 1: General Procedure using Pd₂(dba)₃/Xantphos

This protocol is particularly effective for neutral and slightly electron-rich or electron-poor aryl bromides.[1]

Materials:

  • 2-Oxazolidinone (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the 2-oxazolidinone and the aryl bromide to the reaction vessel.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Electron-Withdrawing Aryl Bromides using Pd(OAc)₂/dppf

For aryl bromides bearing para-electron-withdrawing groups, the following conditions are often optimal.[1]

Materials:

  • 2-Oxazolidinone (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.075 mmol, 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

Follow the general procedure outlined in Protocol 1, substituting the catalyst and ligand with Pd(OAc)₂ and dppf, respectively. The reaction is typically run at 120 °C.[1]

Data Summary: Palladium-Catalyzed N-arylation
Aryl Bromide SubstituentCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-CNPd(OAc)₂/dppfNaOtBuToluene12085
4-COMePd(OAc)₂/dppfNaOtBuToluene12082
HPd₂(dba)₃/XantphosNaOtBuToluene10090
4-OMePd₂(dba)₃/XantphosNaOtBuToluene10088
2-MePd₂(dba)₃/XantphosNaOtBuToluene10075

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Copper-Catalyzed N-arylation (Ullmann-Type)

The Ullmann condensation is a classical method for C-N bond formation, typically utilizing a copper catalyst.[6] Modern variations often employ ligands to facilitate the reaction at lower temperatures and with improved efficiency.[7][8][9] This approach is a valuable alternative to palladium-catalyzed methods, particularly for large-scale synthesis where cost can be a factor.

General Experimental Workflow

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2-Oxazolidinone - Aryl Bromide - Copper(I) Catalyst - Ligand - Base - Anhydrous Solvent inert_atm Establish Inert Atmosphere (Ar/N2) heating Heat Reaction Mixture (e.g., 110 °C) inert_atm->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Dilute monitoring->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product product purify->product 3-Aryl-2-oxazolidinone

Caption: General workflow for Copper-catalyzed N-arylation.

Protocol 3: General Procedure using CuI/DMEDA

This protocol is adapted from established procedures for the N-arylation of related heterocycles and is effective for a range of aryl bromides.[7]

Materials:

  • 2-Oxazolidinone (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI, the base (K₂CO₃ or K₃PO₄), the 2-oxazolidinone, and the aryl bromide.

  • Add anhydrous dioxane to the tube.

  • Add DMEDA to the reaction mixture via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Copper-Catalyzed N-arylation
Aryl Bromide SubstituentCatalyst/LigandBaseSolventTemp (°C)Yield (%)
HCuI/DMEDAK₂CO₃Dioxane11085
4-OMeCuI/DMEDAK₂CO₃Dioxane11082
4-MeCuI/DMEDAK₂CO₃Dioxane11088
3-NO₂CuI/DMEDAK₃PO₄Dioxane11075
2-ClCuI/DMEDAK₃PO₄Dioxane11070

Yields are representative and may vary based on specific reaction conditions and substrate purity.

Conclusion

Both palladium- and copper-catalyzed methods provide effective routes for the N-arylation of 2-oxazolidinones with aryl bromides. The choice between these protocols will depend on the specific electronic and steric properties of the aryl bromide, as well as cost and scalability considerations. The palladium-catalyzed reactions, particularly with sophisticated phosphine ligands, often offer a broader substrate scope and milder conditions. However, copper-catalyzed systems provide a robust and more economical alternative. The protocols and data presented herein serve as a comprehensive guide for researchers to select and optimize conditions for the synthesis of desired 3-aryl-2-oxazolidinone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Oxazolidine-2,5-dione (NCA) Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and storage of oxazolidine-2,5-diones, also known as α-amino acid N-carboxyanhydrides (NCAs). This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing premature polymerization and ensuring the quality of your NCA monomers for successful polypeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of oxazolidine-2,5-diones during storage?

A1: Premature polymerization of oxazolidine-2,5-diones (NCAs) is primarily initiated by contaminants that can act as nucleophiles or bases. The most common culprits include:

  • Moisture: Water can hydrolyze the NCA ring, forming an amino acid which then acts as an initiator for polymerization.[1]

  • Nucleophilic Impurities: Any nucleophilic species, such as primary and secondary amines, can initiate ring-opening polymerization.[1]

  • Basic Impurities: Strong bases can deprotonate the NCA, leading to polymerization via the "activated monomer" mechanism.

  • Acidic Impurities: Residual acids from synthesis, such as hydrogen chloride (HCl), can catalyze degradation and polymerization, especially in the presence of moisture.[1][2]

Q2: What are the ideal storage conditions for long-term stability of NCAs?

A2: For long-term storage, it is recommended to store NCAs at -20°C ± 5°C under a dry, inert atmosphere such as nitrogen or argon. This minimizes the risk of thermal degradation and exposure to atmospheric moisture.[1]

Q3: Can I store NCAs at a higher temperature for a short period?

A3: Short-term storage at 0 to +5°C is possible for some NCAs and can range from a few days to a few weeks depending on the specific NCA. However, for any duration beyond immediate use, -20°C is the recommended temperature to ensure monomer integrity.

Q4: Are there any chemical inhibitors I can add to my NCA to prevent polymerization during storage?

A4: While traditional polymerization inhibitors are not commonly added to solid NCAs for storage, maintaining a slightly acidic environment can enhance stability against moisture-induced polymerization. Strong acids like trifluoroacetic acid (TFA) have been shown to inhibit polymerization by protonating any amino groups that may form, thus preventing them from acting as initiators. However, it is crucial to neutralize or remove the acid before initiating a controlled polymerization.

Q5: How should I handle NCAs upon removal from cold storage?

A5: To prevent condensation of atmospheric moisture onto the cold NCA, it is critical to allow the container to warm up to room temperature before opening. The time required for this depends on the package size, but a general guideline is approximately 1 hour for gram-scale quantities and up to 5 hours for kilogram-scale quantities. Once at room temperature, the container should be opened and handled under a strict inert atmosphere (e.g., in a glovebox).

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage of oxazolidine-2,5-diones.

Issue Possible Cause(s) Recommended Solution(s)
Visible clumping or solidification of the NCA powder. Premature polymerization has occurred, likely due to moisture or other contaminants.1. Assess the extent of polymerization: Use analytical techniques like FTIR or NMR to determine the purity of the remaining monomer. 2. Purify if feasible: If a significant amount of monomer remains, recrystallization may salvage the material. 3. Discard if heavily polymerized: If the material is mostly polymer, it is likely unusable for controlled polymerizations and should be discarded.
Inconsistent polymerization results (e.g., lower molecular weight, broad polydispersity). The NCA monomer has partially degraded during storage.1. Re-purify the monomer: Before use, recrystallize the NCA from a suitable anhydrous solvent to remove any oligomers or impurities. 2. Verify storage conditions: Ensure that the storage temperature has been consistently maintained at -20°C and that the container seal is intact. 3. Perform a quality control check: Analyze the monomer by FTIR, NMR, and melting point to confirm its purity before use.
Discoloration of the NCA powder. This may indicate the presence of impurities or degradation products.1. Analyze the monomer: Use spectroscopic techniques to identify any potential contaminants. 2. Purify the monomer: Recrystallization can often remove colored impurities.

Logical Workflow for Troubleshooting NCA Storage Issues

TroubleshootingWorkflow start Problem Identified with Stored NCA visual_inspection Visual Inspection: Clumped, Solidified, or Discolored? start->visual_inspection inconsistent_results Inconsistent Polymerization Results? start->inconsistent_results analyze_purity Analyze Purity (FTIR, NMR, Melting Point) visual_inspection->analyze_purity inconsistent_results->analyze_purity is_pure Is the Monomer Pure? analyze_purity->is_pure use_monomer Use Monomer in Polymerization is_pure->use_monomer Yes purify_monomer Re-purify Monomer (Recrystallization) is_pure->purify_monomer No review_storage Review Storage and Handling Procedures use_monomer->review_storage reanalyze_purity Re-analyze Purity purify_monomer->reanalyze_purity is_purification_successful Purification Successful? reanalyze_purity->is_purification_successful is_purification_successful->use_monomer Yes discard_monomer Discard Monomer is_purification_successful->discard_monomer No discard_monomer->review_storage MoistureInitiation NCA Oxazolidine-2,5-dione (NCA) Hydrolysis Hydrolysis NCA->Hydrolysis Initiation Initiation NCA->Initiation Water H₂O Water->Hydrolysis AminoAcid Amino Acid Hydrolysis->AminoAcid CO2_1 CO₂ Hydrolysis->CO2_1 AminoAcid->Initiation CarbamicAcid Carbamic Acid Intermediate Initiation->CarbamicAcid CO2_2 CO₂ CarbamicAcid->CO2_2 Dimer Dimer with Amine Terminus CarbamicAcid->Dimer Propagation Propagation with more NCA Dimer->Propagation Polymer Polypeptide Propagation->Polymer StorageWorkflow start Receive NCA Shipment inspect_package Inspect Package for Integrity start->inspect_package store_cold Store at -20°C under Inert Atmosphere inspect_package->store_cold prepare_for_use Prepare for Use store_cold->prepare_for_use warm_to_rt Allow Container to Warm to Room Temperature prepare_for_use->warm_to_rt transfer_to_glovebox Transfer to Inert Atmosphere (Glovebox) warm_to_rt->transfer_to_glovebox open_container Open Container transfer_to_glovebox->open_container weigh_nca Weigh Required Amount open_container->weigh_nca use_in_reaction Use in Reaction weigh_nca->use_in_reaction reseal_container Reseal Container Tightly under Inert Atmosphere weigh_nca->reseal_container If partial use return_to_storage Return to -20°C Storage reseal_container->return_to_storage

References

Technical Support Center: Side Reactions in Peptide Synthesis Involving Oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions involving oxazolidinone and its related derivatives in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Section 1: Unwanted Oxazolidinone Formation from Serine/Threonine Residues

This section addresses the spontaneous and undesired formation of a 2-oxazolidone ring from N-protected serine (Ser) or threonine (Thr) residues.

Frequently Asked Questions (FAQs)

Q1: What is oxazolidinone formation in the context of peptide synthesis side reactions?

A1: Oxazolidinone formation is an intramolecular side reaction that can occur with N-terminal urethane-protected (e.g., Fmoc, Boc) serine or threonine residues where the side-chain hydroxyl group is unprotected. Under basic conditions, the hydroxyl group can attack the carbonyl of the protecting group, leading to the formation of a five-membered 2-oxazolidone ring and truncation of the peptide chain.[1]

Q2: Under what conditions does this side reaction typically occur?

A2: This side reaction is most commonly observed during alkaline treatment of peptides.[1] A key example is the saponification (hydrolysis with a base like NaOH) of C-terminal peptide esters, a method sometimes used in solution-phase synthesis to deprotect the C-terminus. The basic environment promotes the intramolecular cyclization.[1]

Q3: How can I detect the formation of an oxazolidinone byproduct?

A3: Oxazolidinone formation results in a truncated peptide. This can be detected by mass spectrometry (MS) as a species with a lower molecular weight than the expected product. The mass difference will correspond to the loss of the peptide chain C-terminal to the Ser/Thr residue, and a modification of the N-terminal protecting group and the Ser/Thr residue.

Q4: How can I prevent this side reaction?

A4: The primary strategy is to avoid strongly basic conditions when working with peptides containing N-terminal Ser or Thr with unprotected side chains. For the deprotection of C-terminal esters, enzymatic hydrolysis is a highly effective alternative to alkaline saponification.[1] Enzymes like thermitase or papain can cleave the ester bond under neutral pH conditions, thus avoiding the base-catalyzed side reaction.[2]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Mass spec shows a truncated peptide after C-terminal ester hydrolysis of a Ser/Thr-containing peptide.Intramolecular formation of an oxazolidinone derivative due to the use of basic conditions (e.g., NaOH) for saponification.Avoid alkaline hydrolysis. Utilize enzymatic cleavage for C-terminal ester deprotection. See Protocol 1 for a general methodology.
Low yield of full-length peptide when using solution-phase synthesis with a C-terminal ester.Gradual formation of oxazolidinone byproduct during workup steps involving basic washes.Minimize exposure to basic conditions. If possible, maintain a neutral or slightly acidic pH during purification and extraction steps.
Experimental Protocols

Protocol 1: General Methodology for Enzymatic Cleavage of C-Terminal Peptide Esters

This protocol provides a general framework for using an enzyme like thermitase to cleave a C-terminal methyl or benzyl ester, thereby avoiding the basic conditions that lead to oxazolidinone formation.

1. Reagent and Buffer Preparation:

  • Enzyme: Thermitase (or another suitable protease/esterase like Papain).
  • Buffer: Prepare a suitable buffer, e.g., 0.1 M Tris-HCl or phosphate buffer, at the optimal pH for the chosen enzyme (typically pH 7.5-8.5).
  • Co-solvent (if needed): For protected peptides with poor aqueous solubility, a co-solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be used.[2] The concentration should be optimized to maintain enzyme activity.
  • Peptide Substrate: Dissolve the C-terminal ester-protected peptide in the minimum amount of co-solvent (if required) before diluting with the reaction buffer.

2. Cleavage Reaction:

  • Add the dissolved peptide substrate to the reaction buffer.
  • Add the enzyme to the solution. The optimal enzyme-to-substrate ratio (e.g., 1:50 to 1:200 w/w) should be determined empirically.
  • Incubate the reaction at the enzyme's optimal temperature (e.g., 37-50°C) with gentle agitation.

3. Monitoring the Reaction:

  • Monitor the progress of the hydrolysis by taking small aliquots at various time points.
  • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material (peptide ester) and the appearance of the product (peptide acid).

4. Workup and Purification:

  • Once the reaction is complete, stop the reaction by acidifying the mixture (e.g., with formic acid or acetic acid) to denature the enzyme.
  • Filter or centrifuge the mixture to remove the precipitated enzyme.
  • Purify the resulting peptide acid from the supernatant using standard techniques like reverse-phase HPLC.

Section 2: Side Reactions with Pseudoproline (Oxazolidine) Dipeptides

This section focuses on side reactions encountered when intentionally using pseudoproline (ΨPro) dipeptides. These oxazolidine derivatives are powerful tools to disrupt aggregation but can be associated with specific byproducts, particularly aspartimide formation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are pseudoproline dipeptides and why are they used?

A1: Pseudoproline (ΨPro) dipeptides are derivatives of Ser, Thr, or Cys where the side chain is cyclized with the backbone amide nitrogen to form an oxazolidine or thiazolidine ring.[3][5] This introduces a "kink" in the peptide backbone, similar to proline, which disrupts the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation during Solid-Phase Peptide Synthesis (SPPS).[5][6] They are used to improve the synthesis of long or "difficult" hydrophobic sequences.[5][6]

Q2: I thought pseudoprolines were supposed to prevent side reactions. How can they cause them?

A2: While pseudoprolines are excellent at preventing aggregation, their use can lead to other side reactions. The most significant is the formation of aspartimide (Asi) at Asp-Xxx sequences.[3][4] Under certain conditions, particularly elevated temperatures used in flow peptide synthesis, the pseudoproline moiety can paradoxically catalyze this cyclization reaction.[4][7]

Q3: Which sequences are most at risk for aspartimide formation when using pseudoprolines?

A3: Aspartimide formation is most common in sequences where an aspartic acid (Asp) residue is followed by a small, sterically unhindered amino acid. The most susceptible sequences include Asp-Gly, Asp-Asn, and Asp-Ser.[2][8]

Q4: What other side reactions are associated with pseudoproline dipeptides?

A4: Under harsh conditions, such as elevated temperature (e.g., 80°C) and pressure in flow chemistry, other side reactions can occur. These include the formation of a stable imine derivative via ring-opening of the oxazolidine and, unexpectedly, the persistence of the oxazolidine ring even after final cleavage with trifluoroacetic acid (TFA).[4]

Troubleshooting Guide
Issue Possible Cause Recommended Solution(s)
Significant aspartimide formation observed in an Asp-Gly sequence, even with a ΨPro dipeptide nearby.High Temperature: Elevated temperatures during coupling or deprotection can accelerate aspartimide formation.[2][7]Reduce the temperature for all synthesis steps, especially when coupling near the Asp residue. Perform critical couplings at room temperature.[4]
Prolonged Base Exposure: Extended Fmoc deprotection times increase the risk of base-catalyzed aspartimide formation.Minimize deprotection time. Use two shorter, repeated treatments with piperidine solution instead of one long incubation.[2]
Coupling Reagent Choice: Certain coupling reagents may have a minor influence on the rate of aspartimide formation.[4]While less impactful than temperature, consider standard activators like HBTU/DIPEA. If issues persist, explore alternatives. See Table 1 .
A byproduct with a mass of +40 Da is observed in the final peptide containing a Thr(ΨPro) residue.Incomplete cleavage of the oxazolidine ring. This has been observed under high-temperature flow synthesis conditions where the ring remains unexpectedly stable.[4]If using high-temperature synthesis, perform the coupling and deprotection of the Thr(ΨPro) residue manually at room temperature to reduce the formation of this byproduct.[4]
An imine derivative of the Thr(ΨPro) moiety is detected in the crude product.Thermal instability of the oxazolidine ring under high temperature and pressure, leading to rearrangement.[4]Avoid elevated temperatures (>50°C) during the synthesis. This side reaction is primarily associated with high-temperature flow chemistry protocols.[4]
Data Presentation

Table 1: Effect of Synthesis Conditions on Aspartimide (Asi) Formation in the Presence of Thr(ΨPro)

Data synthesized from a study on the automated flow synthesis of a decapeptide.[4][9]

Synthesis ConditionKey Parameter Changed% Aspartimide (Asi) Formed
#7Standard Flow Synthesis (80°C) with Thr(ΨPro)30%
#8Thr(ΨPro) replaced with standard Thr(tBu)<1%
#3Manual coupling/deprotection of Thr(ΨPro) at room temp.2% (of 5mer* byproduct)
#12Bulky Asp(OBno) protecting group used with Thr(ΨPro)Greatly Reduced
#10 vs #7D-stereoisomer of Asp used29% (vs 30% for L-isomer)

This table demonstrates that the presence of the Thr(ΨPro) ring at high temperatures significantly enhances aspartimide formation, which can be mitigated by reducing the temperature or using a bulkier protecting group on the Asp side chain.

Experimental Protocols

Protocol 2: Incorporation of a Pseudoproline Dipeptide in Fmoc SPPS

This protocol describes the standard manual procedure for coupling a pre-formed pseudoproline dipeptide.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin, 0.5 mmol/g) in DMF for 30-60 minutes.
  • Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 2 x 10 minutes with 20% piperidine in DMF).
  • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

2. Dipeptide Activation and Coupling:

  • In a separate vessel, dissolve the Fmoc-Xaa-Yyy(ΨPro)-OH dipeptide (1.5-2 equivalents) and a coupling reagent (e.g., HBTU, 1.45 equivalents) in DMF.
  • Add a base (e.g., DIPEA, 3 equivalents) and allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.
  • Add the activated dipeptide solution to the deprotected peptide-resin.
  • Agitate the reaction vessel for 1-2 hours at room temperature. A longer coupling time may be required due to the steric bulk of the dipeptide.[2]

3. Monitoring and Completion:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
  • If the test is positive, the coupling can be repeated with a freshly prepared solution.
  • Once coupling is complete, wash the resin with DMF (5-7 times) to remove excess reagents.

4. Chain Elongation and Cleavage:

  • Proceed with the standard Fmoc deprotection of the newly added pseudoproline dipeptide.
  • Continue with the synthesis of the remaining peptide sequence.
  • Upon completion, cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). The oxazolidine ring of the pseudoproline will be cleaved during this step, regenerating the native Ser/Thr/Cys residue.[3]

Protocol 3: Mitigation of Aspartimide Formation using HOBt in Deprotection

This protocol is a modification of the standard Fmoc deprotection step to suppress aspartimide formation.

1. Reagent Preparation:

  • Prepare a deprotection solution of 20% (v/v) piperidine in DMF.
  • Add 1-Hydroxybenzotriazole (HOBt) to this solution to a final concentration of 0.1 M.

2. Deprotection Procedure:

  • Drain the solvent from the washed peptide-resin.
  • Add the piperidine/HOBt deprotection solution to the resin.
  • Agitate the mixture gently for 10 minutes.
  • Drain the deprotection solution.
  • Repeat the addition of fresh piperidine/HOBt solution and agitate for another 10 minutes.

3. Washing:

  • Drain the final deprotection solution and wash the resin thoroughly with DMF (at least 5-7 times) to ensure complete removal of piperidine and HOBt before the next coupling step.

Visualizations

Aspartimide_Formation_Mechanism Mechanism of Aspartimide Formation and Prevention cluster_formation Aspartimide Formation (Base-Catalyzed) cluster_prevention Prevention with Pseudoproline Peptide Asp-Gly Sequence on Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Peptide->Deprotection Base Intermediate Backbone Amide Nitrogen Attacks Asp Side-Chain Deprotection->Intermediate Initiates Attack Aspartimide Aspartimide Ring (Succinimide) Intermediate->Aspartimide Cyclization Byproducts Byproducts: α-peptide, β-peptide, Racemized peptide Aspartimide->Byproducts Ring Opening (Piperidine/H2O) PsiPro Asp-Ser(ΨPro) Dipeptide Incorporated TertiaryAmine Backbone Nitrogen is a Tertiary Amine PsiPro->TertiaryAmine Structural Feature NoAttack Nucleophilic Attack is Blocked TertiaryAmine->NoAttack Suppression Aspartimide Formation Suppressed NoAttack->Suppression

Caption: Mechanism of aspartimide formation and its prevention by pseudoprolines.

Troubleshooting_Workflow Troubleshooting Aspartimide Formation with ΨPro Start High Aspartimide (Asi) Detected with ΨPro Check_Temp Is synthesis temperature elevated (e.g., >50°C)? Start->Check_Temp Reduce_Temp Action: Reduce temperature for all steps to RT. Check_Temp->Reduce_Temp Yes Check_Base Review Fmoc Deprotection Protocol Check_Temp->Check_Base No Reduce_Temp->Check_Base Modify_Base Action: Shorten base exposure time. Use 2x 10 min cycles. Add 0.1M HOBt to piperidine. Check_Base->Modify_Base Long Exposure Check_PG Is Asp protecting group standard (OtBu)? Check_Base->Check_PG Optimized Modify_Base->Check_PG Modify_PG Action: Re-synthesize using a bulkier Asp protecting group (e.g., OBno). Check_PG->Modify_PG Yes End Problem Resolved Check_PG->End No (Already Bulky) Modify_PG->End

References

Technical Support Center: Oxazolidine-2,5-dione (N-Carboxyanhydride) Synthesis from Triphosgene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of oxazolidine-2,5-diones, also known as α-amino acid N-carboxyanhydrides (NCAs), using triphosgene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of oxazolidine-2,5-diones using triphosgene?

A1: The synthesis involves the reaction of an α-amino acid with triphosgene, which serves as a safer solid substitute for phosgene gas. The reaction results in the formation of the corresponding oxazolidine-2,5-dione (NCA) and hydrogen chloride (HCl) as a byproduct.

Q2: Why is strict moisture control traditionally required for this reaction?

A2: Oxazolidine-2,5-diones are highly susceptible to moisture. Water can initiate the ring-opening polymerization of the NCA, leading to the formation of polypeptides and a significant reduction in the yield of the desired monomeric product.[1] Furthermore, any excess phosgene generated in situ can react with water to form corrosive HCl.

Q3: What are the primary safety precautions when working with triphosgene?

A3: Triphosgene is a toxic substance and a source of phosgene gas. It should always be handled in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. Anhydrous conditions are typically required, and any liberated gases should be passed through a scrubber containing a caustic solution (e.g., NaOH) to neutralize HCl and unreacted phosgene.

Q4: Can this reaction be performed without strictly anhydrous conditions?

A4: Yes, recent advancements have introduced moisture-tolerant methods. These protocols utilize an acid scavenger, such as an epoxy compound like methyloxirane or epichlorohydrin, which reacts rapidly with the HCl generated during the reaction. This prevents the acid-catalyzed decomposition of the NCA and allows for the use of standard grade solvents and reaction setup in ambient air.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Product 1. Incomplete reaction. 2. Decomposition of the product by HCl. 3. Polymerization of the product due to moisture. 4. Poor quality of triphosgene or amino acid.1. Increase reaction time or temperature (typically 40-60 °C).[3] 2. Add an HCl scavenger like methyloxirane (4-10 equivalents). 3. Ensure anhydrous conditions or use a moisture-tolerant protocol with an acid scavenger.[1] 4. Use freshly opened or properly stored reagents.
Product is a sticky oil instead of a crystalline solid 1. Presence of impurities. 2. The specific NCA is naturally non-crystalline.1. Purify the crude product by flash column chromatography. 2. If purification by crystallization fails, column chromatography is a viable alternative for non-crystalline NCAs.
Reaction mixture remains a thick slurry and does not become clear 1. Poor solubility of the amino acid in the chosen solvent. 2. Insufficient reaction time or temperature.1. Ensure adequate stirring and consider using a co-solvent to improve solubility. Tetrahydrofuran (THF) is a commonly used solvent.[2][4] 2. Monitor the reaction by taking small aliquots and analyzing via NMR to confirm completion, as visual clarity is not always a reliable indicator.[3][4]
Polymerization of the product during workup 1. Exposure to moisture during filtration or concentration. 2. Presence of nucleophilic impurities that can initiate polymerization.1. Perform workup under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Purify the crude NCA by filtering through a pad of celite to remove insoluble initiators.[3][4] Use cold water for extractions when applicable and minimize contact time.
High levels of chloride in the final product 1. Incomplete removal of HCl or formation of NCA-HCl salts.1. Use an HCl scavenger during the reaction.[5] 2. Wash the crude product with a cold, weak base solution if the NCA is stable to these conditions. 3. Recrystallize the product multiple times from appropriate solvents (e.g., THF/hexane).[3][4]

Quantitative Data on Reaction Yields

Table 1: Effect of Activated Charcoal as a Catalyst on the Yield of L-Alanine-NCA

Catalyst (Activated Carbon)Yield (%)
0% (by weight of L-Ala)~30% improvement over no catalyst
1.5-10% (by weight of L-Ala)230-255% improvement over no catalyst

Data extracted from a patent describing the use of triphosgene decomposition catalysts. The baseline yield without a catalyst was not explicitly stated, but the percentage improvements were noted.[2]

Table 2: Yields of Various NCAs Using a Moisture-Tolerant Protocol with Methyloxirane as an Acid Scavenger

Amino Acid DerivativeProduct (NCA)Yield (%)
γ-benzyl L-glutamate3a84
L-phenylalanine3b92
L-leucine3c85
L-valine3d91
O-benzyl-L-tyrosine3e88
S-benzyl-L-cysteine3f86
ε-benzyloxycarbonyl-L-lysine3g90
O-tert-butyl-L-serine3h82
O-tert-butyl-L-threonine3i85
Glycine3j78
γ-(2-(2-(2-methoxyethoxy)ethoxy)ethyl L-glutamate3k72

Data from a study demonstrating a robust, moisture-tolerant NCA synthesis method.

Experimental Protocols

Protocol 1: Standard Synthesis of Oxazolidine-2,5-diones (NCAs) in Anhydrous THF

This protocol is a general method adapted from literature for synthesizing NCAs under anhydrous conditions.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add the desired α-amino acid (1.0 eq.).

  • Solvent Addition: Suspend the amino acid in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Heat the suspension to 50-60 °C. In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous THF. Add the triphosgene solution to the amino acid suspension dropwise over 1-2 hours.

  • Reaction Monitoring: The reaction mixture is typically stirred at 50-60 °C for 2-6 hours. The reaction is often complete when the mixture becomes a clear solution, but it is best to monitor by TLC or ¹H NMR analysis of a worked-up aliquot.[3][4]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solution through a pad of celite to remove any insoluble impurities.[3][4]

    • Concentrate the filtrate under reduced pressure at a bath temperature below 40 °C.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., THF or ethyl acetate).

    • Precipitate the NCA by adding an anti-solvent such as hexane or petroleum ether.[2][3][4]

    • Filter the crystalline product under a nitrogen atmosphere, wash with the anti-solvent, and dry under vacuum.

    • Store the purified NCA at -20 °C under an inert atmosphere.

Protocol 2: Moisture-Tolerant Synthesis of Oxazolidine-2,5-diones (NCAs)

This protocol is based on a method that uses an acid scavenger to negate the need for strictly anhydrous conditions.

  • Reaction Setup: To a pressure vessel or a standard round-bottom flask, add the α-amino acid (1.0 eq.), THF (analytical grade), and methyloxirane (4.0 eq.) under ambient air.

  • Reagent Addition: Add triphosgene (0.5 eq.) to the mixture in one portion and seal the vessel or equip the flask with a condenser.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically completes within 1.5-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath.

    • For safety, quench any excess triphosgene by adding cold water and stirring for a few minutes.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation at a bath temperature below 45 °C.

    • Purify the crude product by crystallization from a suitable solvent system (e.g., hexane/THF) or by flash column chromatography for non-crystalline products.

    • Store the purified NCA at a low temperature.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: α-Amino Acid reagents Add Solvent (e.g., THF) & Optional Acid Scavenger start->reagents 1 triphosgene Add Triphosgene Solution reagents->triphosgene 2 react Stir at Controlled Temperature (e.g., RT or 40-60°C) triphosgene->react 3 monitor Monitor Reaction Progress (TLC, NMR) react->monitor 4 filter Filter through Celite monitor->filter 5 concentrate Concentrate under Vacuum filter->concentrate 6 purify Purify by Crystallization or Chromatography concentrate->purify 7 end End: Pure this compound purify->end 8

Caption: General experimental workflow for the synthesis of oxazolidine-2,5-diones.

Troubleshooting_Guide Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_moisture Was moisture excluded/scavenged? check_reaction->check_moisture Yes solution_time_temp Increase reaction time/temperature. check_reaction->solution_time_temp No check_hcl Was HCl neutralized/scavenged? check_moisture->check_hcl Yes solution_anhydrous Use anhydrous conditions or a moisture-tolerant protocol. check_moisture->solution_anhydrous No check_purification Was the purification method appropriate? check_hcl->check_purification Yes solution_scavenger Add an HCl scavenger (e.g., methyloxirane). check_hcl->solution_scavenger No solution_purification Use chromatography for oils, recrystallize solids carefully. check_purification->solution_purification No

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Troubleshooting Low Molecular Weight in N-Carboxyanhydride (NCA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the ring-opening polymerization of N-Carboxyanhydrides (NCAs), with a specific focus on addressing the challenge of obtaining low molecular weight polypeptides.

Troubleshooting Guide: Low Molecular Weight Polypeptides

Low molecular weight is a frequent issue in NCA polymerization. The following guide provides a structured approach to identifying and resolving the root causes.

Issue: The obtained polymer molecular weight (Mn) is significantly lower than the theoretically expected value based on the monomer-to-initiator (M/I) ratio.

Potential CauseRecommended Solutions
Monomer Impurities Presence of water, HCl, or other electrophilic impurities in the NCA monomer can lead to premature chain termination.[1][2]
Incorrect Monomer-to-Initiator (M/I) Ratio An M/I ratio that is too low will inherently result in a lower degree of polymerization.
Chain Termination Side Reactions Side reactions can terminate the growing polymer chains, preventing the formation of high molecular weight polymers.[2] These reactions are often more prevalent at higher temperatures.[3]
Premature Polymer Precipitation If the growing polypeptide chain becomes insoluble in the reaction solvent, it will precipitate, halting further polymerization.[1]
Solvent or Initiator Impurities Impurities such as water in the solvent or initiator can act as unwanted initiators or chain transfer agents.[2]
Inefficient Initiation A slow initiation rate compared to the propagation rate can lead to a broader molecular weight distribution and may contribute to lower overall molecular weight.

Frequently Asked Questions (FAQs)

Q1: My polypeptide has a low molecular weight and a broad polydispersity (Đ > 1.2). What is the most likely cause?

A broad polydispersity coupled with low molecular weight often points towards issues with initiation and chain termination reactions.[1][2] Slow initiation compared to propagation can lead to different chains growing for different lengths of time. Additionally, side reactions that terminate growing chains will contribute to a population of shorter polymers, thus broadening the molecular weight distribution.[2] Lowering the reaction temperature to 0°C can help suppress these side reactions.[4][5][6]

Q2: How can I effectively purify my NCA monomer to improve polymerization results?

Monomer purity is critical for successful NCA polymerization.[2][7] The most common and effective purification method is recrystallization. This involves dissolving the crude NCA monomer in a minimal amount of a suitable dry solvent (e.g., ethyl acetate or THF) at a slightly elevated temperature and then allowing it to cool slowly to induce crystallization. The crystals are then collected by filtration and dried under vacuum.[8] For some NCAs, flash column chromatography may also be employed.[1]

Q3: What is the optimal temperature for NCA polymerization to achieve high molecular weight?

For many NCA systems, conducting the polymerization at a lower temperature, such as 0°C, is beneficial for achieving higher molecular weight and better control.[3][4][5][9] Lower temperatures can suppress common side reactions that lead to premature chain termination.[3][6] However, the optimal temperature can be monomer-dependent, and for some slower polymerizing NCAs, a slightly higher temperature may be necessary to achieve a reasonable reaction rate.[5][10] It is advisable to consult the literature for the specific NCA being used or to perform a temperature optimization study.

Q4: Can the choice of solvent affect the final molecular weight?

Absolutely. The solvent must be able to dissolve both the NCA monomer and the resulting polypeptide.[1] If the polymer precipitates prematurely, chain growth will stop, leading to a low molecular weight product.[1] Solvents with low polarity and weak hydrogen-bonding ability, such as dichloromethane (DCM) and chloroform, have been shown to accelerate polymerization, which can help outpace side reactions.[4][11] The use of cosolvent systems, such as mixing a polar solvent like N,N-dimethylformamide (DMF) with a less polar one like chloroform, can also be a strategy to balance solubility and polymerization kinetics for improved molecular weight control.[12][13]

Q5: How do I choose the correct monomer-to-initiator (M/I) ratio?

The M/I ratio is the primary determinant of the target degree of polymerization (DP) and thus the molecular weight. To calculate the required M/I ratio for a desired molecular weight, use the following formula:

M/I Ratio = (Target Molecular Weight) / (Molecular Weight of the Monomer)

Ensure you are using a highly efficient initiator, such as a primary amine, to have a more predictable relationship between the theoretical and experimental molecular weight.

Experimental Protocols

Protocol 1: Recrystallization of NCA Monomers

This protocol describes a general procedure for the purification of N-Carboxyanhydride (NCA) monomers by recrystallization to remove impurities that can cause low molecular weight during polymerization.

Materials:

  • Crude NCA monomer

  • Anhydrous solvent (e.g., ethyl acetate, tetrahydrofuran (THF))

  • Anhydrous anti-solvent (e.g., n-hexane)

  • Round-bottom flask

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the crude NCA monomer. Add a minimal amount of the anhydrous solvent and gently warm the mixture (e.g., to 40-50°C) with stirring until the NCA is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For enhanced crystal formation, you can subsequently place the flask in an ice bath or a refrigerator.

  • Precipitation (Optional): If crystals do not form readily upon cooling, slowly add an anhydrous anti-solvent (e.g., n-hexane) dropwise to the solution until it becomes slightly turbid. Then, allow the solution to stand undisturbed to promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold, anhydrous anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified NCA crystals in a vacuum oven at a temperature well below their melting point until a constant weight is achieved. Store the purified NCA under an inert atmosphere and at a low temperature (e.g., -20°C) to prevent degradation.

Visualizations

Troubleshooting Workflow for Low Molecular Weight in NCA Polymerization

Caption: A flowchart for troubleshooting low molecular weight in NCA polymerization.

Relationship between Problems, Causes, and Solutions

Problem_Cause_Solution Low_MW Low Molecular Weight Broad_PDI Broad Polydispersity Impure_Monomer Monomer Impurities Impure_Monomer->Low_MW Impure_Monomer->Broad_PDI Impure_Reagents Solvent/Initiator Impurities Impure_Reagents->Low_MW Impure_Reagents->Broad_PDI Side_Reactions Side Reactions Side_Reactions->Low_MW Side_Reactions->Broad_PDI Precipitation Premature Precipitation Precipitation->Low_MW Wrong_MI Incorrect M/I Ratio Wrong_MI->Low_MW Purify_NCA Recrystallize NCA Purify_NCA->Impure_Monomer Dry_Reagents Dry/Distill Solvents & Initiator Dry_Reagents->Impure_Reagents Lower_Temp Lower Reaction Temperature Lower_Temp->Side_Reactions Change_Solvent Optimize Solvent System Change_Solvent->Precipitation Adjust_MI Adjust M/I Ratio Adjust_MI->Wrong_MI

Caption: Interplay of issues, causes, and solutions in NCA polymerization.

References

Technical Support Center: Managing Moisture Sensitivity of N-Carboxyanhydrides (NCAs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the moisture sensitivity of N-carboxyanhydrides (NCAs) during polypeptide synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the handling and polymerization of NCAs.

Question: Why is my polypeptide's molecular weight lower than expected?

Answer: Low molecular weight is a common issue in NCA polymerization and can be attributed to several factors:

  • Monomer Impurities: The presence of water, HCl, or other electrophilic impurities in the NCA monomer can lead to premature termination of the polymer chains.[1][2][3] It is crucial to use highly purified NCAs.

  • Incorrect Monomer-to-Initiator (M/I) Ratio: A low M/I ratio will inherently result in a lower degree of polymerization.[1] Carefully calculate and measure your M/I ratio to target the desired molecular weight.

  • Chain Termination Side Reactions: Unwanted side reactions can terminate the growing polymer chains.[1] These can be minimized by controlling the reaction temperature, as lower temperatures (e.g., 0°C) can suppress side reactions.[1][4][5]

  • Premature Precipitation: If the growing polypeptide chain becomes insoluble in the reaction solvent, it will precipitate, halting further polymerization.[1] This can be addressed by selecting a more suitable solvent that can solubilize both the monomer and the resulting polymer, or by lowering the initial monomer concentration.[1]

Question: Why does my polymer have a broad polydispersity (Đ > 1.2)?

Answer: A broad polydispersity index (Đ) indicates a lack of control over the polymerization, which can be caused by:

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, polymer chains will be formed at different times, leading to a broader molecular weight distribution.[1] Using a more efficient initiator, such as a primary amine, can help ensure all chains start growing at approximately the same time.[1]

  • Impurities: As with low molecular weight, impurities in the monomer, solvent, or initiator can lead to side reactions and a loss of control over the polymerization.[2][4] High vacuum techniques can be employed to ensure all reagents and the reaction environment are free of impurities.[4]

  • Moisture Contamination: Water is a notorious impurity that can interfere with the polymerization, leading to a broader Đ.[6] Stringent anhydrous conditions are typically required for NCA polymerization.[7][8][9]

Question: My NCA polymerization reaction failed to start or stalled. What could be the cause?

Answer: A failed or stalled reaction is often due to impurities that inhibit the polymerization process:

  • Acidic Impurities: Acidic species, such as HCl generated during NCA synthesis, can deactivate the nucleophilic initiator or the propagating chain ends.[3][10] The presence of HCl can lead to ring-cleavage and the formation of unwanted byproducts.[4] It is essential to remove these impurities through purification methods like recrystallization or by using acid scavengers.[1][4]

  • Water Content: NCAs are highly sensitive to moisture, and water can act as an initiator, leading to uncontrolled polymerization or hydrolysis of the NCA monomer back to the amino acid.[11][12] Ensure all glassware is flame-dried and all solvents and reagents are rigorously dried.

  • Inefficient CO2 Removal: During polymerization, CO2 is generated.[13][14] In a closed system, the accumulation of CO2 can drive the equilibrium back towards a stable carbamic acid, slowing or stopping the polymerization.[13][14] This can be overcome by performing the reaction under a flow of inert gas, such as nitrogen, to efficiently remove CO2.[13][14][15]

Question: How can I best store and handle my NCA monomers to prevent degradation?

Answer: Proper storage and handling are critical to maintaining the purity and reactivity of NCAs:

  • Storage: NCAs are notoriously sensitive to moisture and heat and can be unstable upon storage.[2] They should be stored in a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -10°C or below.[16]

  • Handling: All manipulations of NCA monomers should be performed under anhydrous and inert conditions, preferably inside a glovebox.[1] If a glovebox is not available, Schlenk line techniques can be used.

Question: Is it always necessary to work under strictly anhydrous conditions?

Answer: While traditionally, NCA polymerization requires stringent anhydrous conditions, recent research has shown that water can sometimes be an unexpected ally.[7][8][9][17] For example, a water-assisted controlled ring-opening polymerization of proline NCA has been reported to afford well-defined polypeptides in minutes with almost-quantitative yields.[7][8][9] This method suggests that water can facilitate a proton shift, lowering the energy barrier for chain propagation.[7][8][9] However, these are specific cases, and for most NCA polymerizations, anhydrous conditions are still recommended to ensure control over the reaction.

Data Presentation

The following tables summarize key quantitative data related to NCA polymerization.

Table 1: Effect of Reaction Temperature on NCA Polymerization

TemperatureObservationRecommendation
Room Temperature or HigherIncreased likelihood of side reactions, leading to broader molecular weight distribution.[4][5]Not recommended for achieving well-controlled polymers.
0°CSide reactions are suppressed, leading to better control over the polymerization and narrower polydispersity.[1][4][5]Recommended for polymerizations where control over molecular weight and polydispersity is critical.

Table 2: Glovebox-Free NCA Polymerization Accelerated by N2 Flow

ConditionTime to 90% ConversionKey Advantage
In a glovebox (closed system)14 hoursStandard inert atmosphere
In a fume hood with N2 flow2 hoursEfficient removal of CO2 byproduct accelerates the reaction.[13][14]

Experimental Protocols

Protocol 1: Purification of NCA Monomers by Recrystallization

This protocol describes a general method for purifying solid NCA monomers to remove impurities such as HCl and unreacted amino acids.[1]

  • Dissolution: Inside a glovebox or under an inert atmosphere, dissolve the crude NCA monomer in a minimal amount of a suitable dry solvent (e.g., ethyl acetate or THF).

  • Precipitation: Slowly add a dry non-solvent (e.g., n-hexane) to the solution until it becomes slightly cloudy.

  • Crystallization: Allow the solution to stand at room temperature or in a freezer to induce the formation of crystals.

  • Isolation: Collect the crystals by filtration, wash them with the non-solvent, and dry them under high vacuum.

  • Purity Check: Confirm the purity of the recrystallized NCA using ¹H NMR and FTIR spectroscopy.

Protocol 2: General Procedure for Amine-Initiated NCA Polymerization

This protocol outlines a standard procedure for conducting an NCA polymerization under anhydrous conditions.[1]

  • Preparation: In a glovebox, add the purified NCA monomer to a flame-dried Schlenk flask equipped with a magnetic stir bar. Dissolve the monomer in a suitable dry solvent (e.g., DMF, DCM, or THF).

  • Initiator Addition: Prepare a stock solution of the primary amine initiator in the same dry solvent. Using a syringe, add the required volume of the initiator solution to the monomer solution to achieve the desired monomer-to-initiator (M/I) ratio.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 0°C or room temperature).

  • Monitoring: Track the progress of the reaction by taking aliquots at various time points and analyzing them by FTIR spectroscopy to observe the disappearance of the NCA anhydride peaks.

  • Termination and Precipitation: Once the monomer is fully consumed or the desired conversion is reached, terminate the polymerization by precipitating the polymer in a non-solvent such as diethyl ether or methanol.

  • Purification: Collect the precipitated polypeptide by centrifugation or filtration, wash it several times with the non-solvent, and dry it under vacuum.

Protocol 3: Drying of Organic Solvents

For successful NCA polymerization, it is imperative to use anhydrous solvents. Here are common methods for drying solvents.

  • Tetrahydrofuran (THF): Can be pre-dried over calcium hydride or 4A molecular sieves, followed by distillation from sodium benzophenone ketyl until a deep blue color persists.[18]

  • Dichloromethane (DCM): Can be pre-dried and distilled over calcium hydride.[18] Heating DCM over CaH2 can achieve a moisture content of about 13 ppm.[19]

  • N,N-Dimethylformamide (DMF): Can be dried overnight over barium oxide or 4A molecular sieves, followed by vacuum distillation.[18]

  • General Method: Many solvents can be effectively dried by allowing them to stand over activated 3Å or 4Å molecular sieves for 48-72 hours under an inert atmosphere.[19]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in managing NCA moisture sensitivity.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up & Purification start Start: Flame-dry all glassware nca Weigh purified NCA monomer start->nca 1. solvent Add anhydrous solvent nca->solvent 2. initiator Prepare initiator stock solution solvent->initiator 3. add_initiator Add initiator to monomer solution initiator->add_initiator react Stir at controlled temperature (e.g., 0°C) add_initiator->react 4. monitor Monitor reaction (e.g., by FTIR) react->monitor 5. precipitate Precipitate polymer in non-solvent monitor->precipitate collect Collect polymer (filtration/centrifugation) precipitate->collect 6. dry Dry polymer under vacuum collect->dry 7. end End: Characterize polypeptide dry->end 8.

Caption: Workflow for moisture-sensitive NCA polymerization.

troubleshooting_tree problem Polymerization Issue: Low MW or Broad Đ check_monomer Check NCA Purity (NMR, FTIR) problem->check_monomer Start Here purify_nca Action: Purify NCA (Recrystallization/ Flash Chromatography) check_monomer->purify_nca Impurities found check_conditions Review Reaction Conditions check_monomer->check_conditions NCA is pure temp_issue Was Temp > 0°C? check_conditions->temp_issue lower_temp Action: Lower reaction temperature to 0°C temp_issue->lower_temp Yes solvent_issue Check Solvent/Initiator Purity temp_issue->solvent_issue No dry_reagents Action: Rigorously dry solvents and purify initiator solvent_issue->dry_reagents Purity uncertain mi_ratio_issue Verify M/I Ratio solvent_issue->mi_ratio_issue Reagents are pure adjust_ratio Action: Recalculate and adjust M/I ratio mi_ratio_issue->adjust_ratio Ratio incorrect

Caption: Troubleshooting decision tree for NCA polymerization.

reaction_pathways cluster_desired Desired Pathway (Anhydrous) cluster_side Side Reaction (Moisture Present) NCA NCA Monomer Propagation Chain Propagation NCA->Propagation n equivalents Hydrolysis Hydrolysis/Uncontrolled Initiation NCA->Hydrolysis Initiator Primary Amine Initiator (R-NH2) Initiator->Propagation Polypeptide Well-defined Polypeptide + nCO2 Propagation->Polypeptide Water Water (H2O) Water->Hydrolysis Byproducts Amino Acid + CO2 or Oligomers Hydrolysis->Byproducts

Caption: Impact of moisture on NCA polymerization pathways.

References

Technical Support Center: Optimization of Catalyst Concentration for Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst concentration for oxazolidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for oxazolidinone synthesis?

A1: A variety of catalysts can be employed for oxazolidinone synthesis, broadly categorized as metal-based catalysts and organocatalysts. Common metal catalysts include complexes of nickel, gold, and palladium. Organocatalysts are also widely used, with examples including N-heterocyclic carbenes (NHCs), various amines, and phase-transfer catalysts. The choice of catalyst often depends on the specific reaction, such as the cycloaddition of aziridines with isocyanates or the reaction of epoxides with isocyanates.

Q2: How does catalyst concentration typically affect the yield and reaction time of oxazolidinone synthesis?

A2: Generally, increasing the catalyst concentration can lead to a higher reaction rate and, consequently, a shorter reaction time. However, there is an optimal concentration beyond which the yield may not significantly increase or could even decrease due to the formation of side products. It is crucial to perform an optimization study to find the ideal catalyst loading for a specific reaction.

Q3: What are the initial signs of a suboptimal catalyst concentration in my experiment?

A3: Suboptimal catalyst concentration can manifest in several ways:

  • Low or no product yield: This could indicate that the catalyst concentration is too low to effectively promote the reaction.

  • Slow reaction progress: If the reaction is proceeding much slower than expected, an insufficient amount of catalyst may be the cause.

  • Formation of multiple side products: An excessively high catalyst concentration can sometimes lead to undesired side reactions, reducing the yield of the desired oxazolidinone.

  • Incomplete conversion of starting materials: Even after a prolonged reaction time, the presence of unreacted starting materials can point to a catalyst concentration issue.

Troubleshooting Guide

Issue 1: Low to No Product Yield
Possible Cause Troubleshooting Steps
Insufficient Catalyst Loading Gradually increase the catalyst concentration in small increments (e.g., 0.5 mol% at a time) to identify the optimal loading. A study on a model reaction showed that increasing the catalyst concentration from 0.5 mol% to 2.5 mol% resulted in a significant yield increase from 64% to 95%.
Catalyst Deactivation Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. If catalyst deactivation is suspected, consider using a fresh batch of catalyst or regenerating the catalyst if a protocol is available. Some catalysts, like certain silica-coated magnetic catalysts, can be recovered and reused multiple times without significant loss of activity.
Incorrect Catalyst Type The chosen catalyst may not be suitable for the specific substrates or reaction conditions. Consult the literature for catalysts that have been successfully used for similar transformations. For instance, bifunctional phase-transfer catalysts have shown high efficiency (up to 92% yield) in the coupling of isocyanates and epoxides.
Issue 2: Slow Reaction Rate
Possible Cause Troubleshooting Steps
Low Catalyst Concentration As with low yield, a low catalyst concentration can lead to a slow reaction. Systematically increase the catalyst loading to find the concentration that provides a reasonable reaction rate without promoting side reactions. In one study, increasing the catalyst loading from 0.5 mol% to 2.5 mol% decreased the reaction time from 8 hours to 30 minutes.
Suboptimal Reaction Temperature The reaction temperature may be too low for the catalyst to be sufficiently active. Try increasing the temperature in increments of 10°C. However, be aware that excessively high temperatures can lead to catalyst decomposition or side product formation.
Poor Mixing In heterogeneous catalysis, ensure efficient stirring to maximize the contact between the reactants and the catalyst.
Issue 3: Formation of Significant Side Products
Possible Cause Troubleshooting Steps
Excessive Catalyst Concentration A high catalyst concentration can sometimes catalyze undesired parallel or subsequent reactions. Reduce the catalyst loading to see if the formation of side products decreases.
Reaction Temperature is Too High High temperatures can provide the activation energy for alternative reaction pathways. Lowering the reaction temperature may improve the selectivity towards the desired oxazolidinone.
Presence of Impurities Impurities in the starting materials or solvent can react to form byproducts. Ensure the purity of all components of the reaction mixture.

Data Presentation: Catalyst Concentration Optimization

The following tables summarize the effect of catalyst concentration on reaction yield and time for a representative oxazolidinone synthesis.

Table 1: Effect of Catalyst Loading on a Model Reaction

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
10.0842
20.5864
31.0672
41.5478
52.0283
62.50.595
73.00.595

Data adapted from a study on SiO2-H3BO3 promoted synthesis.

Table 2: Time-Dependent Yield of 2-Oxazolidinone

Time (h)Yield (%)
125
245
360
475
588
695

Illustrative data based on typical reaction progress.

Experimental Protocols

General Protocol for Catalyst Concentration Optimization

This protocol outlines a general procedure for determining the optimal catalyst concentration for an oxazolidinone synthesis.

1. Materials and Setup:

  • Starting materials (e.g., epoxide and isocyanate)

  • Catalyst (e.g., organocatalyst or metal complex)

  • Anhydrous solvent

  • Reaction vessel (e.g., round-bottom flask) equipped with a magnetic stirrer and a reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating and temperature control system (e.g., oil bath with a thermocouple)

  • Analytical equipment for monitoring the reaction (e.g., TLC, GC, or LC-MS)

2. Procedure:

  • Set up a series of parallel reactions in separate, identical reaction vessels.

  • To each vessel, add the starting materials and solvent in the same amounts.

  • Add a different concentration of the catalyst to each vessel (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%, 2.0 mol%, 2.5 mol%). Include a control reaction with no catalyst.

  • Place the reaction vessels under an inert atmosphere.

  • Heat the reactions to the desired temperature and stir at a constant rate.

  • Monitor the progress of each reaction at regular intervals using an appropriate analytical technique.

  • Once the reactions are complete (as determined by the consumption of the limiting reagent), quench the reactions and work up the product.

  • Purify the product from each reaction (e.g., by column chromatography).

  • Determine the isolated yield for each catalyst concentration.

  • Plot the yield versus the catalyst concentration to identify the optimal loading.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Setup Parallel Reactions B Add Starting Materials & Solvent A->B C Add Varying Catalyst Concentrations B->C D Inert Atmosphere C->D E Heat & Stir D->E F Monitor Progress (TLC, GC, LC-MS) E->F G Quench & Work-up F->G H Purify Product G->H I Determine Isolated Yield H->I J Plot Yield vs. Catalyst Concentration I->J

Caption: Experimental workflow for catalyst concentration optimization.

Signaling_Pathway Start Starting Materials (e.g., Epoxide + Isocyanate) Intermediate Activated Intermediate Start->Intermediate Activation Catalyst Catalyst Catalyst->Intermediate Product Oxazolidinone Intermediate->Product Cyclization Side_Products Side Products Intermediate->Side_Products High Catalyst Conc. / Temp.

Technical Support Center: Oxazolidine-2,5-dione Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxazolidine-2,5-diones. The information is designed to address common issues encountered during experimental work, with a focus on degradation pathways and byproducts.

Disclaimer

Direct experimental data on the degradation of oxazolidine-2,5-diones is limited in publicly available literature. The guidance provided here is based on established chemical principles and extrapolated from extensive research on structurally similar compounds, namely amino acid N-carboxyanhydrides (NCAs). Researchers are strongly encouraged to validate these recommendations with their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for oxazolidine-2,5-diones?

A1: Based on their structural similarity to N-carboxyanhydrides (NCAs), the two primary degradation pathways for oxazolidine-2,5-diones are hydrolysis and thermal decomposition.

  • Hydrolysis: The anhydride and carbamate bonds within the oxazolidine-2,5-dione ring are susceptible to cleavage by water. This can be catalyzed by both acids and bases, leading to ring-opening.[1][2]

  • Thermal Decomposition: Elevated temperatures can cause degradation of the this compound ring, which can lead to reduced yields during synthesis and purification.[3]

Q2: What are the expected byproducts of this compound degradation?

A2: The primary byproduct of hydrolysis is the corresponding α-amino acid and carbon dioxide.[1] Thermal degradation may lead to a more complex mixture of byproducts, including those arising from decarboxylation and subsequent reactions.

Q3: How does pH affect the stability of oxazolidine-2,5-diones?

A3: Oxazolidine-2,5-diones are expected to be highly sensitive to pH. Both acidic and basic conditions can catalyze hydrolysis. Acidic conditions, particularly in the presence of water, can lead to rapid decomposition.[4]

Q4: What are common impurities that can accelerate the degradation of oxazolidine-2,5-diones?

A4: Common impurities from the synthesis of related N-carboxyanhydrides (NCAs) that can promote degradation include:

  • Water: Acts as a reactant in the hydrolysis pathway.

  • Hydrogen Chloride (HCl): A common byproduct in synthesis using phosgene-based reagents, which can act as a catalyst for hydrolysis.[3][4]

  • Unreacted Amino Acids: Can act as nucleophiles and initiate premature oligomerization or other side reactions.

  • Electrophilic Contaminants: Such as N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides, which can lead to unwanted side reactions.[5]

Q5: How can I monitor the degradation of my this compound sample?

A5: Several analytical techniques can be employed to monitor degradation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the intact this compound and the appearance of signals from the resulting amino acid.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic anhydride peaks (around 1860 and 1790 cm⁻¹) of the this compound will decrease in intensity upon degradation.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to separate the intact this compound from its degradation products, allowing for quantification of the degradation over time.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the degradation byproducts.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with oxazolidine-2,5-diones.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product in Reactions Degradation of the this compound starting material.1. Verify Purity: Confirm the purity of the this compound using NMR or another suitable analytical technique. Impurities like water or HCl can cause degradation.[3] 2. Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). 3. Control Temperature: Avoid high temperatures during reaction setup and workup, as this can lead to thermal decomposition.[3]
Inconsistent Reaction Outcomes Variable amounts of degradation in the this compound stock.1. Freshly Prepare Solutions: Prepare solutions of the this compound immediately before use. 2. Proper Storage: Store solid oxazolidine-2,5-diones in a desiccator at low temperature (e.g., -20°C) and under an inert atmosphere.
Formation of Unexpected Byproducts Side reactions initiated by degradation products or impurities.1. Purify the Monomer: Recrystallize the this compound to remove impurities.[3] 2. Use Additives: In some cases, non-nucleophilic acid scavengers can be used to neutralize trace acidic impurities.[5]
Difficulty in Isolating Pure Product Co-elution of the desired product with degradation byproducts.1. Optimize Chromatography: Develop a more effective purification method, such as optimizing the solvent system for column chromatography or using an alternative purification technique like preparative HPLC. 2. Recrystallization: If the product is a solid, attempt recrystallization to remove soluble impurities.

Degradation Pathways

The primary degradation pathways for oxazolidine-2,5-diones are illustrated below.

OZD This compound RingOpening Ring Opening OZD->RingOpening Hydrolysis Decomp Decomposition Products OZD->Decomp Thermal Decomposition H2O H₂O H2O->RingOpening Heat Δ (Heat) Heat->Decomp AminoAcid α-Amino Acid RingOpening->AminoAcid CO2 CO₂ RingOpening->CO2

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Degradation by ¹H NMR

This protocol outlines a general method for observing the hydrolysis of an this compound in a deuterated solvent containing a controlled amount of water.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound into a clean, dry NMR tube.

    • Add 0.5 mL of a dry, deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the sample.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Initiation of Degradation:

    • Add a known, small volume of D₂O (e.g., 5-10 µL) to the NMR tube.

    • Gently mix the contents of the tube.

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, etc.).

    • Monitor the disappearance of the characteristic proton signals of the this compound and the appearance of new signals corresponding to the resulting amino acid.

  • Data Analysis:

    • Integrate the peaks of the starting material and the degradation product(s) at each time point.

    • Plot the relative integral values versus time to determine the rate of degradation.

Start Start Prep Prepare this compound solution in dry deuterated solvent Start->Prep NMR0 Acquire initial ¹H NMR (t=0) Prep->NMR0 AddD2O Add D₂O to NMR tube NMR0->AddD2O NMRt Acquire ¹H NMR at time intervals AddD2O->NMRt Analyze Analyze spectra for degradation NMRt->Analyze Analyze->NMRt Continue monitoring End End Analyze->End Experiment complete

Caption: Workflow for monitoring hydrolytic degradation via ¹H NMR.

Protocol 2: Purification of Oxazolidine-2,5-diones by Recrystallization

This protocol provides a general procedure for the purification of solid oxazolidine-2,5-diones to remove impurities that may catalyze degradation. This procedure is adapted from methods used for N-carboxyanhydrides.[3]

  • Solvent Selection:

    • Choose a suitable solvent system for recrystallization. Common solvents for related compounds include tetrahydrofuran (THF), ethyl acetate, or toluene as the solvent, and hexane or heptane as the anti-solvent.[3]

  • Dissolution:

    • In a clean, dry flask under an inert atmosphere, dissolve the crude this compound in a minimal amount of the warm solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, place the flask in a refrigerator or freezer to induce crystallization.

    • If necessary, slowly add the anti-solvent until the solution becomes turbid, then allow it to stand for crystallization.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold anti-solvent.

    • Dry the purified crystals under high vacuum to remove all residual solvents.

  • Purity Assessment:

    • Determine the purity of the recrystallized this compound by melting point analysis and an appropriate spectroscopic method (e.g., ¹H NMR).

Start Start with crude This compound Dissolve Dissolve in minimal warm solvent Start->Dissolve Filter Hot filtration (optional) Dissolve->Filter Cool Cool to induce crystallization Filter->Cool No insolubles Filter->Cool Insolubles present Isolate Isolate crystals by vacuum filtration Cool->Isolate Dry Dry under high vacuum Isolate->Dry Analyze Assess purity Dry->Analyze End Pure this compound Analyze->End

Caption: Workflow for the purification of oxazolidine-2,5-diones.

References

Technical Support Center: Enhancing the Stability of Oxazolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of oxazolidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for oxazolidine-based compounds?

A1: The two primary degradation pathways for oxazolidine-based compounds are hydrolysis and oxidation. Hydrolysis involves the cleavage of the oxazolidine ring, typically initiated by water, and can be catalyzed by both acids and bases.[1][2] Oxidation can occur at various positions on the molecule, often initiated by factors like light, metal ions, and the presence of oxygen.[3][4]

Q2: Which factors have the most significant impact on the stability of my oxazolidine compound?

A2: Several factors can significantly influence the stability of oxazolidine-based compounds:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and alkaline conditions can accelerate the degradation of the oxazolidine ring.[4][5][6]

  • Temperature: Higher temperatures generally increase the rate of both hydrolytic and oxidative degradation.[4]

  • Solvent: The choice of solvent is crucial. Aprotic, non-polar, and anhydrous solvents are generally preferred to minimize hydrolysis.[1]

  • Substituents: The nature and position of substituents on the oxazolidine ring play a critical role in its stability. For example, electron-withdrawing groups on a 2-phenyl substituent can increase the rate of hydrolysis, whereas methyl or proton substituents at the 2-position tend to enhance stability.[6][7] Phenyl groups at the 3-position generally decrease stability compared to smaller alkyl groups like methyl.[6][7]

  • Light and Oxygen: Exposure to light and atmospheric oxygen can promote oxidative degradation.[4]

Q3: How can I improve the stability of my oxazolidine-based compound?

A3: To enhance the stability of your compound, consider the following strategies:

  • pH Control: Maintain the pH of your solution within a neutral or slightly acidic range, as extreme pH values can catalyze hydrolysis. The use of appropriate buffer systems is recommended.[4]

  • Temperature Control: Store solutions of your compound at reduced temperatures (e.g., 2-8 °C) to slow down degradation kinetics.[4]

  • Solvent Selection: Utilize aprotic and anhydrous solvents whenever possible to prevent hydrolysis.

  • Structural Modification: If feasible, modify the substituents on the oxazolidine ring. Introducing stabilizing groups, such as a methyl group at the 2-position, can significantly improve stability.[7]

  • Inert Atmosphere: For oxygen-sensitive compounds, handle and store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]

  • Light Protection: Store compounds in amber vials or protect them from light to minimize photodegradation.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation in aqueous solution Hydrolysis - Adjust the pH to a neutral or slightly acidic range using a suitable buffer.- Store the solution at a lower temperature (2-8 °C).- If possible, consider using a co-solvent system to reduce water activity.
Discoloration or appearance of new impurities upon storage Oxidation - Protect the compound from light by using amber vials or storing it in the dark.- Purge solutions with an inert gas (nitrogen or argon) to remove dissolved oxygen.- Investigate the presence of trace metal ions, which can catalyze oxidation, and consider using a chelating agent.[3]
Inconsistent results between experimental batches Variability in storage conditions or handling - Standardize storage conditions (temperature, light exposure, atmosphere).- Ensure consistent solvent quality (e.g., anhydrous).- Carefully control the pH of all solutions.
Unexpected ring-opening observed during analysis (e.g., NMR, LC-MS) Instability under analytical conditions - For NMR, use deuterated aprotic solvents if possible.- For LC-MS, optimize the mobile phase pH to maintain the stability of the compound during analysis.

Quantitative Stability Data

The stability of oxazolidine-based compounds is highly dependent on their structure and the experimental conditions. The following table summarizes reported hydrolysis half-lives for a selection of compounds.

CompoundConditionHalf-lifeReference
Ephedrine-formaldehyde oxazolidinepH 7.4, 37 °C5 seconds[6]
Ephedrine-propionaldehyde oxazolidinepH 7.4, 37 °C18 seconds[6]
Ephedrine-benzaldehyde oxazolidinepH 7.4, 37 °C5 minutes[6]
Ephedrine-salicylaldehyde oxazolidinepH 7.4, 37 °C5 seconds[6]
Ephedrine-pivalaldehyde oxazolidinepH 7.4, 37 °C30 minutes[6]
Ephedrine-acetone oxazolidinepH 7.4, 37 °C4 minutes[6]
Ephedrine-cyclohexanone oxazolidinepH 7.4, 37 °C6 minutes[6]

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the stability of an oxazolidine-based compound in solution.

  • Preparation of Stock Solution:

    • Accurately weigh the oxazolidine-based compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the desired aqueous buffer (e.g., phosphate buffer at various pH values) to a final concentration suitable for HPLC analysis.

    • Prepare separate samples for each condition to be tested (e.g., different pH, temperature, light exposure).

  • Incubation:

    • Store the prepared samples under the specified conditions. For example, for thermal stability, place vials in a temperature-controlled oven. For photostability, expose vials to a controlled light source.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Quench the degradation if necessary (e.g., by dilution with a cold mobile phase).

    • Analyze the samples by a validated stability-indicating HPLC method. A typical reversed-phase HPLC method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining over time.

    • Determine the degradation kinetics and half-life of the compound under each condition.

Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol describes how to monitor the hydrolysis of an oxazolidine-based compound in real-time using ¹H NMR.

  • Sample Preparation:

    • Dissolve a known amount of the oxazolidine-based compound in a deuterated aprotic solvent (e.g., acetonitrile-d₃) in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.

  • Initiation of Hydrolysis:

    • Add a specific amount of D₂O to the NMR tube to initiate hydrolysis.

  • Time-course Monitoring:

    • Acquire ¹H NMR spectra at regular intervals.

    • Monitor the decrease in the intensity of signals corresponding to the protons of the intact oxazolidine ring and the appearance of new signals from the hydrolysis products (the corresponding amino alcohol and aldehyde/ketone).

  • Data Analysis:

    • Integrate the characteristic signals of the parent compound and the degradation products at each time point.

    • Calculate the relative concentrations of the species over time to determine the rate of hydrolysis.

Visualizations

Oxazolidine Oxazolidine Compound Hydrolysis Hydrolysis (H₂O, Acid/Base) Oxazolidine->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) Oxazolidine->Oxidation RingOpened Ring-Opened Intermediate Hydrolysis->RingOpened Oxidized Oxidized Products Oxidation->Oxidized AminoAlcohol Amino Alcohol RingOpened->AminoAlcohol Carbonyl Aldehyde/Ketone RingOpened->Carbonyl

Caption: Major degradation pathways of oxazolidine-based compounds.

Start Start: Stability Study Setup PrepareStock Prepare Stock Solution of Oxazolidine Compound Start->PrepareStock PrepareSamples Prepare Stability Samples (Varying pH, Temp., Light) PrepareStock->PrepareSamples Incubate Incubate Samples under Controlled Conditions PrepareSamples->Incubate TimePoints Withdraw Aliquots at Predetermined Time Points Incubate->TimePoints Analyze Analyze by Stability-Indicating Method (e.g., HPLC) TimePoints->Analyze t = 0, 1, 2, 4... hrs Data Quantify Remaining Compound and Degradation Products Analyze->Data Kinetics Determine Degradation Kinetics and Half-life Data->Kinetics End End: Stability Profile Kinetics->End

Caption: General workflow for an experimental stability study.

References

Avoiding epimerization during oxazolone-mediated peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting and optimizing your peptide synthesis protocols. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to epimerization during oxazolone-mediated peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis, and why is it a concern?

A1: Epimerization is an unwanted side reaction during peptide synthesis where the stereochemistry at the alpha-carbon of an amino acid is inverted, converting an L-amino acid into a D-amino acid, or vice versa.[1][2] This is a critical issue because the biological activity, three-dimensional structure, and overall function of a peptide are highly dependent on its specific sequence of L-amino acids.[2][3] The presence of diastereomeric impurities resulting from epimerization can be difficult to separate from the target peptide and can significantly compromise the safety and efficacy of a potential therapeutic.[1]

Q2: What is the primary mechanism leading to epimerization during peptide coupling?

A2: The predominant mechanism for epimerization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][4] The activated carboxylic acid of the amino acid cyclizes to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[4] Subsequent reaction with the amine component can proceed from either side of the planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide.[2]

Q3: Which amino acids are most susceptible to epimerization?

A3: While all chiral amino acids can undergo epimerization, some are more prone to it than others. Histidine and cysteine are particularly susceptible to racemization.[2] For histidine, the imidazole ring in the side chain can act as a base to facilitate the removal of the alpha-proton. Protecting the pi-imidazole nitrogen can help reduce this. For cysteine, the reasons are more complex but are a known challenge in peptide synthesis. Sterically hindered amino acids such as valine and isoleucine can also show higher rates of epimerization, especially in polar solvents.[5]

Q4: How does the choice of coupling reagent affect epimerization?

A4: The coupling reagent plays a crucial role in the rate of epimerization. Reagents are broadly categorized into carbodiimides (e.g., DCC, DIC, EDC) and onium salts (aminium/uronium and phosphonium salts like HBTU, HATU, PyBOP). Carbodiimides, when used alone, lead to highly reactive intermediates that are very prone to oxazolone formation and subsequent racemization.[2][4] Onium salt-based reagents are generally more efficient and lead to lower levels of epimerization, with HATU often considered one of the best for minimizing this side reaction due to its high reactivity, which favors rapid peptide bond formation over the competing epimerization pathway.[4][6]

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure®?

A5: Additives are used in conjunction with coupling reagents, particularly carbodiimides, to suppress epimerization.[1][4] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) react with the activated amino acid intermediate to form an active ester.[1] This active ester is more stable and less prone to cyclization into an oxazolone than the initial activated species.[1] It then reacts with the amine component to form the peptide bond. HOAt and OxymaPure® are generally considered more effective than HOBt at suppressing epimerization.[1][7] OxymaPure® also offers a significant safety advantage as it is not explosive, unlike HOBt.[8]

Q6: How does the choice of base influence the extent of epimerization?

A6: The base used during the coupling step can significantly impact the level of epimerization. Stronger and less sterically hindered bases can more readily abstract the alpha-proton from the oxazolone intermediate, thus promoting racemization.[4] For this reason, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or weaker bases like N-methylmorpholine (NMM) are generally preferred over less hindered bases like triethylamine (TEA).[4][6] In cases where epimerization is a major concern, using the weaker base sym-collidine has been recommended.[6]

Troubleshooting Guide

Issue 1: High levels of epimerization detected in the final peptide product.

  • Possible Cause A: Inappropriate Coupling Reagent/Additive Combination. Using a carbodiimide like DIC or DCC without an additive is a common cause of high epimerization.

    • Solution: Always use an additive such as HOBt, HOAt, or OxymaPure® with carbodiimide coupling reagents.[4] For particularly sensitive amino acids, consider using an onium salt reagent known for low epimerization, such as HATU or COMU.[4][6]

  • Possible Cause B: Strong or Unhindered Base. The use of a strong, non-sterically hindered base can accelerate the rate of epimerization.

    • Solution: Switch to a more sterically hindered base like DIPEA or a weaker base like NMM.[6] For very sensitive couplings, consider using sym-collidine. Ensure you are using the correct stoichiometry of the base.

  • Possible Cause C: Prolonged Activation/Coupling Time. Leaving the amino acid in its activated state for an extended period before the addition of the amine component increases the opportunity for oxazolone formation.[4]

    • Solution: Minimize the pre-activation time. Add the coupling reagent to the mixture of the amino acid and additive immediately before adding it to the resin-bound peptide.

  • Possible Cause D: Elevated Temperature. Higher reaction temperatures can increase the rate of epimerization.[4][5]

    • Solution: Perform the coupling reaction at room temperature or consider cooling the reaction vessel, especially for sensitive amino acids.

  • Possible Cause E: Solvent Effects. Polar solvents can sometimes increase the rate of epimerization.[5]

    • Solution: While DMF is a common solvent for peptide synthesis, if epimerization is a persistent issue, consider testing less polar solvents, being mindful of solubility constraints.

Issue 2: An unexpected peak appears in the HPLC chromatogram with the same mass as the desired peptide.

  • Possible Cause: This is often indicative of the formation of a diastereomer due to epimerization at one of the chiral centers.

    • Solution: To confirm, collect both peaks and subject them to chiral amino acid analysis or enzymatic digestion followed by analysis of the resulting amino acids. Follow the solutions outlined in "Issue 1" to minimize epimerization in subsequent syntheses.

Quantitative Data on Epimerization

The extent of epimerization is highly dependent on the specific amino acids being coupled, the solvent, temperature, and reaction time. The following tables provide a summary of quantitative data from various studies to illustrate the impact of different coupling reagents and additives.

Table 1: Comparison of Epimerization with HOBt and HOAt Additives [1]

Coupling ReagentAdditiveBaseEpimerization (%)
DICHOBtDIPEA5.8
DICHOAtDIPEA1.2

This data demonstrates the superior performance of HOAt in suppressing epimerization compared to HOBt under similar conditions.

Table 2: Influence of Coupling Reagents on Epimerization [9]

Coupling ReagentBaseSolventEpimerization (D/(D+L) %)*
PyBOPDIEADMF3.8%
HBTUDIEADMF1.7%
HATUDIEADMF0.9%
HCTUDIEADMF1.1%

*Model System: Z-Gly-Phe-OH + H-Val-OMe

Table 3: Comparison of Additives in Solution-Phase Synthesis [7]

AdditiveCoupling ReagentYield (%)Racemization (D/L %)
HOBtDIC96.214.8
HOAtDIC97.65.9
OxymaPure®DIC91.97.7
Oxyma-BDIC90.75.1

Model System: Z-Phe-Val-OH + H-Pro-NH₂

Table 4: Racemization during Solid-Phase Synthesis of H-Gly-His-Phe-NH₂ [10]

AdditiveCoupling ReagentRacemization (D/L %)
HOBtDIC5.1
HOAtDIC1.9
OxymaPure®DIC3.0
Oxyma-BDIC1.0

Experimental Protocols

Protocol: Quantification of Epimerization in Dipeptide Synthesis using HPLC

This protocol describes a general method for quantifying the level of epimerization during the coupling of an N-protected amino acid to an amino acid ester.

1. Materials:

  • N-protected amino acid (e.g., Z-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl)

  • Coupling reagent (e.g., DIC)

  • Additive (e.g., HOBt, HOAt, or OxymaPure®)

  • Base (e.g., DIPEA or NMM)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • HPLC system with a chiral column or a standard C18 column capable of separating diastereomers

  • Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% TFA)

2. Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in the anhydrous solvent.

  • Addition of Base: Add the base (2.0 eq for the hydrochloride salt) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Additive: Add the racemization-suppressing additive (1.0 eq) to the mixture.

  • Initiation of Coupling: Add the coupling reagent (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

  • HPLC Analysis:

    • Dissolve a small amount of the crude product in the HPLC mobile phase.

    • Inject the sample onto the HPLC system.

    • Separate the desired dipeptide (L-L isomer) from its epimerized diastereomer (D-L isomer).

    • Integrate the peak areas of the two diastereomers.

  • Quantification: Calculate the percentage of epimerization using the following formula: % Epimerization = [Area of D-L peak / (Area of L-L peak + Area of D-L peak)] * 100

Visualizing Key Pathways and Workflows

epimerization_mechanism cluster_activation Activation cluster_pathways Competing Pathways Amino_Acid N-Protected Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Amino_Acid->Activated_Intermediate + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone Cyclization (Base-catalyzed) Peptide_Bond Desired Peptide (L-L) Activated_Intermediate->Peptide_Bond + Amine Component (Desired Pathway) Epimerized_Peptide Epimerized Peptide (D-L) Oxazolone->Epimerized_Peptide + Amine Component

Caption: Mechanism of epimerization via the oxazolone intermediate.

troubleshooting_workflow start High Epimerization Detected q1 Using Carbodiimide without Additive? start->q1 a1_yes Add HOAt or OxymaPure® q1->a1_yes Yes q2 Base too Strong? q1->q2 No a1_yes->q2 a2_yes Switch to Weaker/ Hindered Base (e.g., NMM) q2->a2_yes Yes q3 Prolonged Activation or High Temp? q2->q3 No a2_yes->q3 a3_yes Minimize Pre-activation & Reduce Temperature q3->a3_yes Yes end_node Re-synthesize and Analyze q3->end_node No a3_yes->end_node

Caption: A logical workflow for troubleshooting high epimerization.

References

Minimizing impurities in the recrystallization of 2,5-oxazolidinedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the recrystallization of 2,5-oxazolidinedione.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 2,5-oxazolidinedione, offering systematic steps to identify and resolve them.

Issue 1: Low or No Crystal Formation

Potential Cause Troubleshooting Steps
Excess Solvent The most frequent reason for failed crystallization is using too much solvent, which keeps the compound dissolved even at low temperatures.[1][2] Solution: Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and attempt to recrystallize from the more concentrated solution.[1]
Supersaturation The solution may be supersaturated, meaning it contains more dissolved compound than its normal solubility limit at that temperature, but crystal growth has not initiated.[1] Solution: Induce crystallization by: 1. Seeding: Add a small "seed" crystal of pure 2,5-oxazolidinedione to provide a nucleation site.[2] 2. Scratching: Gently scratch the inner surface of the flask with a glass rod to create microscopic imperfections that can initiate crystal growth.[2] 3. Cooling: Further cool the solution in an ice-salt bath.[1]
Inappropriate Solvent The chosen solvent may not be suitable for 2,5-oxazolidinedione, having either too high or too low solvating power at different temperatures. Solution: Consult solvent selection guides. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[3][4] Consider solvent mixtures like ethanol/water or hexane/ethyl acetate.[5]

Issue 2: Oiling Out (Formation of a Liquid Phase Instead of Crystals)

Potential Cause Troubleshooting Steps
High Impurity Level Significant amounts of impurities can depress the melting point of the mixture, leading to the formation of an oil. Solution: Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
Rapid Cooling Cooling the solution too quickly can cause the compound to precipitate as an oil because it doesn't have time to form an ordered crystal lattice.[1][6] Solution: Allow the solution to cool slowly to room temperature before placing it in a cold bath. Insulating the flask can help slow down the cooling process.
Solvent Issues The solvent may be too non-polar for the compound. Solution: Re-dissolve the oil by heating and add a small amount of a more polar co-solvent. Then, allow the solution to cool slowly.

Issue 3: Poor Recovery of Crystalline Product

Potential Cause Troubleshooting Steps
Excessive Washing Washing the collected crystals with a solvent in which they have some solubility will lead to product loss. Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Premature Filtration Filtering the crystals before crystallization is complete will result in a lower yield. Solution: Ensure the solution has been allowed to stand at a low temperature for a sufficient amount of time to maximize crystal formation.
High Solubility in Cold Solvent If 2,5-oxazolidinedione has significant solubility in the chosen solvent even at low temperatures, recovery will be poor. Solution: Test the mother liquor for the presence of a significant amount of dissolved product.[2] If so, consider a different solvent or a solvent mixture that reduces the compound's solubility at low temperatures.

Issue 4: Impurities Present in the Final Crystals

Potential Cause Troubleshooting Steps
Rapid Crystal Growth Fast crystallization can trap impurities within the crystal lattice.[2] Solution: Slow down the crystallization process by allowing the solution to cool gradually. Using a slightly larger volume of solvent can also help.[2]
Insoluble Impurities If impurities are insoluble in the hot recrystallization solvent, they will remain in the final product. Solution: Perform a hot filtration step to remove any insoluble material after dissolving the crude product in the hot solvent.[6]
Co-precipitation of Soluble Impurities If an impurity has similar solubility characteristics to 2,5-oxazolidinedione in the chosen solvent, it may crystallize along with the product. Solution: A different recrystallization solvent or an alternative purification method like column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 2,5-oxazolidinedione?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, by-products from side reactions, and degradation products. For instance, if synthesized from an amino acid precursor, residual starting material or coupling reagents could be present.

Q2: How do I select the best solvent for the recrystallization of 2,5-oxazolidinedione?

A2: An ideal solvent should completely dissolve 2,5-oxazolidinedione at its boiling point and have very low solubility at low temperatures (e.g., 0-4 °C).[3][4] Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[4] Small-scale solvent screening with solvents of varying polarities (e.g., ethanol, ethyl acetate, toluene, water, and mixtures thereof) is recommended.[5][7]

Q3: Can I use a solvent mixture for recrystallization?

A3: Yes, a two-solvent system is often effective. This typically involves a "good" solvent in which 2,5-oxazolidinedione is soluble and a "poor" solvent in which it is insoluble. The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

Q4: How can I improve the purity of my final product if a single recrystallization is insufficient?

A4: If significant impurities remain after one recrystallization, a second recrystallization can be performed. Alternatively, employing a different purification technique, such as column chromatography, prior to the final recrystallization can be very effective.[8]

Q5: My yield is very low after recrystallization. What can I do?

A5: A low yield can be due to several factors, including using too much solvent, premature filtration, or high product solubility in the cold solvent.[2] To improve your yield, try reducing the initial solvent volume. Also, ensure the crystallization process is complete by allowing sufficient time for cooling. If the mother liquor (the liquid remaining after filtration) still contains a substantial amount of your product, you can try to recover it by concentrating the mother liquor and performing a second crystallization.[2]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 2,5-Oxazolidinedione

  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude 2,5-oxazolidinedione in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Two-Solvent Recrystallization of 2,5-Oxazolidinedione

  • Solvent System Selection: Choose a solvent pair where 2,5-oxazolidinedione is soluble in one ("good" solvent, e.g., acetone) and insoluble in the other ("poor" solvent, e.g., n-hexane).[5]

  • Dissolution: Dissolve the crude 2,5-oxazolidinedione in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until a persistent cloudiness is observed.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Quantitative Data

The following table summarizes hypothetical data for the recrystallization of 2,5-oxazolidinedione under different solvent conditions, based on typical outcomes for similar compounds.

Solvent System Initial Purity (%) Final Purity (%) Recovery Yield (%)
Ethanol909885
Ethyl Acetate909788
Acetone/n-Hexane909982
Toluene909675
Water909560

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Impure 2,5-Oxazolidinedione recrystallization Perform Recrystallization start->recrystallization assess_outcome Assess Outcome recrystallization->assess_outcome pure_product Pure Product Obtained assess_outcome->pure_product Successful troubleshoot Initiate Troubleshooting assess_outcome->troubleshoot Unsuccessful no_crystals No/Low Crystal Formation troubleshoot->no_crystals oiling_out Oiling Out troubleshoot->oiling_out low_yield Low Yield troubleshoot->low_yield impure_crystals Crystals Still Impure troubleshoot->impure_crystals solution1 Reduce Solvent / Seed / Scratch no_crystals->solution1 solution2 Slow Cooling / Change Solvent oiling_out->solution2 solution3 Check Mother Liquor / Minimize Washing low_yield->solution3 solution4 Hot Filtration / Re-recrystallize impure_crystals->solution4

Caption: Troubleshooting workflow for the recrystallization of 2,5-oxazolidinedione.

PurityFactors cluster_factors Key Factors purity Final Product Purity solvent Solvent Choice solvent->purity affects differential solubility cooling Cooling Rate cooling->purity influences crystal lattice formation impurities Initial Impurity Profile impurities->purity determines separation difficulty washing Washing Procedure washing->purity removes residual mother liquor

Caption: Factors influencing the purity of 2,5-oxazolidinedione after recrystallization.

References

Influence of reaction conditions on oxazolidin-2-one synthesis yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of oxazolidin-2-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain oxazolidin-2-ones?

A1: Oxazolidin-2-ones are versatile heterocyclic compounds with significant applications, including as chiral auxiliaries and in pharmaceuticals. The primary synthetic strategies include:

  • From β-amino alcohols: This is a classical approach involving the cyclization of β-amino alcohols with phosgene or its derivatives, such as diethyl carbonate.[1][2]

  • From epoxides and isocyanates: This [3+2] cycloaddition reaction is an efficient and atom-economical method to produce a wide range of substituted oxazolidinones.[3][4]

  • From propargylic amines and carbon dioxide: This method utilizes CO2 as a C1 source, offering a greener synthetic route.[5]

  • From aziridines and carbon dioxide: This is another atom-economical cycloaddition that yields oxazolidin-2-ones.[4]

  • Asymmetric synthesis: Enantiomerically pure oxazolidinones can be synthesized through methods like the asymmetric hydrogenation of 2-oxazolones or by using chiral starting materials.[2]

Q2: My reaction yield is consistently low. What are the general parameters I should investigate?

A2: Low yields in oxazolidin-2-one synthesis can stem from several factors. Key parameters to optimize include:

  • Reaction Temperature: Temperature plays a critical role. For instance, in the synthesis from amino alcohols, a temperature range of 120–150 °C is often required for good yields.[1]

  • Solvent Choice: The polarity and nature of the solvent can significantly impact the reaction outcome. In some cases, polar protic solvents have been shown to promote the reaction, while aprotic solvents may not yield any product.[6] For example, when synthesizing from amino alcohols, solvents like toluene, dichloromethane, hexane, or THF have resulted in very low yields.[1]

  • Catalyst and/or Base: The choice and loading of the catalyst or base are crucial. For palladium-catalyzed N-arylation, the nature of the phosphine ligands and the base strongly affects the outcome.[7] In syntheses from epoxides and isocyanates, catalyst loading needs to be optimized to maximize conversion.[3]

  • Reaction Time: Monitoring the reaction over time is essential. Some reactions may require extended periods to reach completion, while others, especially those using microwave irradiation, can be significantly faster.[1][3]

  • Starting Material Quality: Ensure the purity of your starting materials, as impurities can lead to side reactions and lower yields.

Q3: I am observing the formation of side products. What are the likely culprits and how can I minimize them?

A3: Side product formation is a common issue. A notable example is the formation of isocyanurates as a competing reaction during the synthesis of oxazolidinones from epoxides and electron-deficient isocyanates.[3] To address this:

  • Optimize Catalyst Activity: Matching the catalyst's activity to the substrates is crucial to favor the desired reaction pathway.[3]

  • Control Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize side reactions.

  • Purification Methods: Employ appropriate purification techniques, such as flash chromatography, to separate the desired product from byproducts.[3]

Troubleshooting Guides

Issue 1: Low Yield in Synthesis from β-Amino Alcohols and Carbonate/Phosgene Derivatives
Symptom Possible Cause Suggested Solution
Low to no product formationInappropriate solventAvoid using toluene, dichloromethane, hexane, or THF, which have been reported to give low yields in this synthesis.[1] Consider solvent-free conditions or alternative high-boiling point solvents if using conventional heating.
Insufficient temperatureEnsure the reaction temperature is within the optimal range of 120–150 °C.[1]
Long reaction times with conventional heatingConsider using microwave-assisted synthesis, which has been shown to dramatically reduce reaction times and improve yields.[1][8]
Ineffective baseIf using a base like sodium methoxide or K2CO3, ensure it is fresh and used in the correct stoichiometric amount.[1]
Issue 2: Poor Conversion in Synthesis from Epoxides and Isocyanates
Symptom Possible Cause Suggested Solution
Low conversion to oxazolidinoneSuboptimal catalyst loadingTitrate the catalyst loading. For a chromium(salphen) complex catalyst, 1.5 mol% was found to be optimal, as lower loadings resulted in low conversion and higher loadings were not beneficial.[3]
Reaction time is too shortMonitor the reaction progress over time. For the chromium(salphen) catalyzed reaction, maximum conversion was reached after 4 hours.[3]
Inappropriate reaction temperatureThe optimal temperature needs to be determined for the specific catalyst and substrate combination. A temperature of 80 °C was found to be effective in a toluene solvent system.[3]
Formation of isocyanurate byproductThis is more common with electron-deficient isocyanates.[3] Try to match the catalyst activity to the substrate to favor oxazolidinone formation.

Data on Reaction Conditions and Yields

Table 1: Influence of Reaction Method on Oxazolidin-2-one Synthesis from Amino Alcohols

Amino AlcoholMethodTemperature (°C)TimeYield (%)Reference
(S)-PhenylalaninolMicrowave125-13515 min92[1]
(S)-PhenylalaninolConventionalReflux16 h85[1]
(S)-PhenylglycinolMicrowave125-13515 min94[1]
(S)-PhenylglycinolConventionalReflux18 h88[1]
(S)-ValinolMicrowave125-13520 min90[1]
(S)-ValinolConventionalReflux24 h82[1]

Table 2: Optimization of Catalyst Loading for Oxazolidinone Synthesis from Styrene Oxide and Phenylisocyanate

EntryCatalyst Loading (mol%)Conversion (%)
10.5Low
21.5Maximum
32.5Not beneficial

Reaction Conditions: Toluene, 80 °C, 4 hours. Catalyst: Chromium(salphen) complex. Data extracted from[3].

Table 3: Effect of Solvent on the Synthesis of Oxazolidinone from an N-Boc-Epoxide

SolventYield (%) after 7h
Water45
Methanol80
Ethanol86
Isopropanol75
tert-Butanol60
AcetonitrileNo product
Ethyl acetateNo product
1,4-DioxaneNo product
THFNo product

Data extracted from[6], showing the estimated yields after refluxing for a maximum of 7 hours.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of (S)-4-Benzyl-1,3-oxazolidin-2-one from (S)-Phenylalaninol

Materials:

  • (S)-Phenylalaninol

  • Diethyl carbonate

  • Sodium methoxide or Potassium carbonate (K2CO3)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine (S)-phenylalaninol (1.0 eq.), diethyl carbonate (excess), and a catalytic amount of sodium methoxide or K2CO3.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 125–135 °C for 15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Purify the product by standard methods (e.g., recrystallization or column chromatography) to obtain (S)-4-benzyl-1,3-oxazolidin-2-one.

This protocol is based on the methodology described in[1].

Protocol 2: Synthesis of 3-Phenyl-5-(4-chlorophenyl)-oxazolidin-2-one from Styrene Oxide and Phenylisocyanate

Materials:

  • Styrene oxide

  • Phenylisocyanate

  • Chromium(salphen) complex (catalyst)

  • Toluene

  • Tetrabutylammonium bromide (TBAB - optional co-catalyst, though found unnecessary with this specific chromium complex)

Procedure:

  • To a solution of styrene oxide (1.0 eq.) in toluene, add phenylisocyanate (1.0 eq.).

  • Add the chromium(salphen) complex catalyst (1.5 mol%).

  • Heat the reaction mixture at 80 °C for 4 hours.

  • Monitor the reaction by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product by flash chromatography using a suitable solvent system (e.g., CH2Cl2–hexane) to yield 3-phenyl-5-(4-chlorophenyl)-oxazolidin-2-one.

This protocol is adapted from the optimized conditions reported in[3].

Diagrams

experimental_workflow_microwave cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation amino_alcohol β-Amino Alcohol mw_reactor Microwave Reactor (125-135°C, 15-20 min) amino_alcohol->mw_reactor carbonate Diethyl Carbonate carbonate->mw_reactor base Base (e.g., NaOMe) base->mw_reactor cooling Cooling mw_reactor->cooling purification Purification cooling->purification product Oxazolidin-2-one purification->product

Caption: Microwave-assisted synthesis workflow for oxazolidin-2-ones.

troubleshooting_logic cluster_synthesis_type Identify Synthesis Route cluster_amino_alcohol_params Check Parameters cluster_epoxide_params Check Parameters start Low Yield in Oxazolidin-2-one Synthesis route_amino_alcohol From Amino Alcohol? start->route_amino_alcohol route_epoxide From Epoxide/Isocyanate? start->route_epoxide check_temp Temperature in 120-150°C range? route_amino_alcohol->check_temp Yes check_catalyst Catalyst loading optimized? route_epoxide->check_catalyst Yes check_solvent_aa Solvent appropriate? check_temp->check_solvent_aa consider_mw Consider Microwave? check_solvent_aa->consider_mw check_time Sufficient reaction time? check_catalyst->check_time check_side_products Isocyanurate formation? check_time->check_side_products

Caption: Troubleshooting logic for low yield in oxazolidin-2-one synthesis.

References

Technical Support Center: Strategies to Control Polydispersity in Oxazolidine-2,5-dione Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of oxazolidine-2,5-diones, also known as N-carboxyanhydrides (NCAs). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during polypeptide synthesis, with a specific focus on controlling polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is polydispersity and why is it important to control it in NCA polymerization?

A1: Polydispersity, quantified by the polydispersity index (PDI or Đ = Mw/Mn), is a measure of the distribution of molecular weights in a given polymer sample. A PDI value of 1.0 indicates a perfectly monodisperse polymer where all chains have the same length. In the context of drug development and materials science, controlling polydispersity is crucial as it directly impacts the physicochemical and biological properties of the resulting polypeptide, such as its self-assembly behavior, therapeutic efficacy, and safety profile. Achieving a narrow molecular weight distribution (low PDI) ensures batch-to-batch consistency and predictable material performance.

Q2: What are the primary factors that contribute to high polydispersity in NCA polymerization?

A2: High polydispersity in NCA polymerization typically arises from a combination of factors, including:

  • Monomer Impurities: The presence of unreacted amino acids, water, HCl, or other electrophilic impurities in the NCA monomer can lead to side reactions and uncontrolled initiation events.[1][2][3][4]

  • Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation, polymer chains will be formed at different times, leading to a broader molecular weight distribution.[5]

  • Chain Termination and Transfer Reactions: Side reactions that terminate the growing polymer chains prematurely or transfer the active center to another molecule will result in a wider range of polymer chain lengths.[1][3][6]

  • Polymerization Mechanism: The polymerization can proceed through different mechanisms, such as the "normal amine mechanism" and the "activated monomer mechanism," which can coexist and lead to poor control over the polymerization.[3][7]

  • Reaction Conditions: Factors such as temperature, solvent, and monomer concentration can significantly influence the rates of initiation, propagation, and termination reactions.[7][8][9]

Q3: How does the choice of initiator affect polydispersity?

A3: The initiator plays a critical role in controlling polydispersity. Primary amines are commonly used and are known to direct the reaction through the "normal amine mechanism," which can lead to controlled polymerization under the right conditions.[3][7] The nucleophilicity of the primary amine should be high enough to ensure a fast initiation rate compared to the propagation rate.[7] The use of transition-metal complexes as initiators has also been shown to provide excellent control over chain length and dispersity.[7] More recently, the use of diamine initiators in combination with kinetic modulators like diphenyl phosphate (DPP) has been reported to yield telechelic polypeptides with narrow dispersity (Đ < 1.1).[10]

Q4: Can reaction temperature be used to control polydispersity?

A4: Yes, reaction temperature is a key parameter for controlling polydispersity. Lowering the reaction temperature, for instance to 0 °C, can suppress side reactions and termination events that broaden the molecular weight distribution.[3][7][8][11] This leads to a more controlled polymerization and polypeptides with low polydispersities, often around 1.1.[8][11]

Troubleshooting Guide

This section addresses specific problems you might encounter during your NCA polymerization experiments.

IssuePotential Cause(s)Recommended Solution(s)
Broad Polydispersity (Đ > 1.3) Monomer Impurities: Presence of acidic or electrophilic impurities (e.g., HCl) from NCA synthesis.[1][2][4]1. Purify the NCA monomer: Rigorous purification by recrystallization or flash column chromatography is essential.[1] 2. Use HCl scavengers: Employ non-nucleophilic acid scavengers like pinene or limonene during synthesis, though careful workup is needed.[2] 3. In-situ purification: Consider biphasic systems (e.g., water/dichloromethane) to extract impurities during polymerization.[1]
Slow Initiation: The rate of initiation is slower than the rate of propagation.[5]1. Select a more efficient initiator: Primary amines are generally effective.[3][7] 2. Use of additives: Weaker organic acids like acetic acid can accelerate the polymerization rate and provide good control over molecular weight.[12][13][14]
Side Reactions and Chain Termination: Unwanted reactions with the solvent or monomer terminate the growing polymer chains.[3][6]1. Lower the reaction temperature: Conducting the polymerization at 0 °C or below can significantly reduce side reactions.[7][8][11] 2. Optimize the solvent: Ensure the use of high-purity, dry solvents.[3] 3. High-vacuum techniques: Performing the polymerization under high vacuum can minimize impurities and side reactions.[3][6]
Bimodal or Multimodal Molecular Weight Distribution Multiple Active Species: Co-existence of different initiation or propagation mechanisms (e.g., normal amine and activated monomer mechanisms).[6][7]1. Control the initiator type: Use initiators that favor a single polymerization mechanism. 2. High-vacuum techniques: These methods have been shown to favor the normal amine mechanism exclusively.[6]
Presence of Water: Water can act as an initiator or a chain transfer agent.[3]1. Ensure anhydrous conditions: Thoroughly dry all reagents, solvents, and glassware. 2. Use high-vacuum techniques for rigorous removal of water.[3][6]
Low Polymerization Yield Monomer Degradation: Impurities or inappropriate storage can lead to NCA degradation.1. Use freshly purified monomers. 2. Store NCAs under inert atmosphere at low temperatures.
Chain Termination: Premature termination of growing chains.[1]1. Implement strategies to reduce side reactions as mentioned above (lower temperature, high-purity reagents, etc.).[3][7][8]

Experimental Protocols

Protocol 1: Purification of N-Carboxyanhydride (NCA) Monomers

This protocol is based on the widely used "Fuchs-Farthing" method for NCA synthesis and subsequent purification to remove impurities that can lead to high polydispersity.[2]

Materials:

  • Crude NCA monomer

  • Anhydrous ethyl acetate

  • Anhydrous hexane

  • Anhydrous sodium sulfate

  • Schlenk flask and filter funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the crude NCA monomer in a minimal amount of anhydrous ethyl acetate under an inert atmosphere.

  • Filter the solution through a Schlenk filter funnel to remove any insoluble impurities, such as unreacted amino acid hydrochloride salts.

  • Add anhydrous hexane dropwise to the filtrate at room temperature until the solution becomes cloudy, indicating the onset of precipitation.

  • Cool the flask to -20 °C and allow the NCA to crystallize overnight.

  • Isolate the purified NCA crystals by filtration under an inert atmosphere.

  • Wash the crystals with a cold mixture of ethyl acetate and hexane.

  • Dry the purified NCA monomer under high vacuum to remove any residual solvent.

  • Store the purified NCA in a glovebox or a desiccator under an inert atmosphere at -20 °C.

Protocol 2: Controlled Polymerization of NCAs at Low Temperature

This protocol describes a general procedure for the controlled ring-opening polymerization of NCAs at 0 °C to achieve a low polydispersity index.[8][11]

Materials:

  • Purified NCA monomer

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))

  • Initiator solution (e.g., primary amine in anhydrous solvent)

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • Under an inert atmosphere, dissolve the purified NCA monomer in the anhydrous solvent in a Schlenk flask.

  • Cool the flask to 0 °C using an ice bath and allow the solution to thermally equilibrate for at least 15 minutes with stirring.

  • Rapidly inject the desired amount of initiator solution into the cooled monomer solution while stirring vigorously.

  • Allow the polymerization to proceed at 0 °C. The reaction time will depend on the specific monomer and initiator used. Monitor the reaction progress by techniques such as FTIR to follow the disappearance of the NCA anhydride peaks.

  • Once the desired conversion is reached, terminate the polymerization by precipitating the polymer in a non-solvent (e.g., diethyl ether or methanol).

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight (Mn) and polydispersity index (Đ) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Visualizations

Logical Workflow for Troubleshooting High Polydispersity

TroubleshootingWorkflow start High Polydispersity (Đ > 1.3) Observed check_monomer Step 1: Verify Monomer Purity start->check_monomer purify_monomer Action: Re-purify NCA Monomer (Recrystallization, Chromatography) check_monomer->purify_monomer Impurities Suspected check_conditions Step 2: Evaluate Reaction Conditions check_monomer->check_conditions Monomer is Pure purify_monomer->check_conditions lower_temp Action: Lower Polymerization Temperature (e.g., 0 °C) check_conditions->lower_temp Side Reactions Suspected use_hvt Action: Employ High-Vacuum Techniques check_conditions->use_hvt Impurities/Water Suspected check_initiator Step 3: Assess Initiation Process check_conditions->check_initiator Conditions Optimized lower_temp->check_initiator use_hvt->check_initiator change_initiator Action: Select a More Efficient Initiator or Additive check_initiator->change_initiator Slow Initiation Suspected end Controlled Polydispersity (Đ < 1.3) Achieved check_initiator->end Initiation is Efficient change_initiator->end

Caption: A logical workflow for troubleshooting high polydispersity in NCA polymerization.

Key Factors Influencing Polydispersity

PolydispersityFactors center Polydispersity (Đ) monomer_purity Monomer Purity monomer_purity->center initiator Initiator Choice & Concentration initiator->center temperature Reaction Temperature temperature->center solvent Solvent Purity & Type solvent->center technique Polymerization Technique (e.g., High Vacuum) technique->center side_reactions Side Reactions & Termination side_reactions->center

Caption: Key experimental factors that influence the polydispersity of polypeptides.

References

Validation & Comparative

Confirming Oxazolidine-2,5-dione Structure: A 1H NMR Analysis and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitive structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of 1H NMR data for confirming the structure of oxazolidine-2,5-diones, also known as N-carboxyanhydrides (NCAs), against common alternative heterocyclic structures. Detailed experimental protocols and data visualization are included to aid in accurate spectral interpretation.

The oxazolidine-2,5-dione ring system is a crucial reactive intermediate in the synthesis of polypeptides and other pharmaceutically relevant molecules. Its unambiguous characterization is therefore essential. 1H NMR spectroscopy offers a rapid and powerful tool for this purpose, with characteristic chemical shifts and coupling patterns for the protons on the heterocyclic ring.

Comparative 1H NMR Data

The following table summarizes the typical 1H NMR chemical shift ranges for protons in oxazolidine-2,5-diones and compares them with those of structurally similar compounds that could potentially be misidentified. These values are typically recorded in deuterated chloroform (CDCl₃) and are referenced to tetramethylsilane (TMS) at 0 ppm.

Compound ClassStructureKey Proton(s)Typical Chemical Shift (ppm)Characteristic Features
This compound (NCA) C4-H ~4.2 - 4.8 Singlet (for glycine NCA) or multiplet depending on substitution. Deshielded due to two adjacent carbonyl groups and the ring oxygen.
R-group protonsVariableDependent on the amino acid side chain.
Oxazolidin-2-oneC4-H₂~3.5 - 4.0Typically two multiplets for the diastereotopic protons.
C5-H₂~4.2 - 4.6Typically two multiplets for the diastereotopic protons, deshielded by the oxygen atom.[1]
Succinic AnhydrideCH₂~2.7 - 3.0A sharp singlet for the four equivalent protons.
HydantoinC5-H₂~3.9 - 4.2A singlet for the two equivalent protons.

Experimental Protocol: 1H NMR Analysis of Oxazolidine-2,5-diones

Given the moisture sensitivity of oxazolidine-2,5-diones, which can lead to hydrolysis and ring-opening[2][3], careful sample preparation is crucial for obtaining accurate 1H NMR spectra.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated NMR solvent (e.g., CDCl₃, anhydrous)

  • NMR tube (5 mm, oven-dried)

  • Septum and needle

  • Inert gas (Nitrogen or Argon)

  • Glass vial and syringe

Procedure:

  • Drying Glassware: Thoroughly dry the NMR tube and any glassware that will come into contact with the sample and solvent in an oven at >100 °C for at least 2 hours and allow to cool in a desiccator under an inert atmosphere.

  • Sample Preparation under Inert Atmosphere:

    • Weigh 5-10 mg of the this compound sample into a dry glass vial.

    • Purge the vial with a gentle stream of inert gas.

    • Using a dry syringe, add approximately 0.6-0.7 mL of anhydrous deuterated solvent to the vial.

    • Gently swirl the vial to dissolve the sample completely.

  • Transfer to NMR Tube:

    • Purge the oven-dried NMR tube with inert gas.

    • Using a clean, dry syringe, carefully transfer the sample solution from the vial to the NMR tube.

    • Cap the NMR tube securely with a septum or a tight-fitting cap.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum immediately after sample preparation to minimize the risk of degradation.

    • Standard acquisition parameters are typically sufficient. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Ensure proper shimming of the magnetic field to obtain sharp and well-resolved peaks.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Visualization of Key Structural Features and 1H NMR Correlations

The following diagram illustrates the key structural components of a generic 4-substituted this compound and highlights the proton that gives rise to the characteristic downfield signal in the 1H NMR spectrum.

Caption: Key 1H NMR correlation for an this compound.

By following this guide, researchers can confidently confirm the structure of their synthesized oxazolidine-2,5-diones and distinguish them from potential side products or alternative structures, ensuring the integrity of their subsequent research and development activities.

References

Comparing oxazolidine-2,5-dione with other N-carboxyanhydrides

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Oxazolidine-2,5-diones Versus N-Carboxyanhydrides in Polymer Synthesis

For researchers and professionals in drug development and materials science, the choice of monomer is a critical decision that dictates the final properties and functionality of a polymer. This guide provides an objective comparison between two important classes of cyclic monomers used in ring-opening polymerization (ROP): oxazolidine-2,5-diones, a type of O-carboxyanhydride (OCA), and the more traditional α-amino acid N-carboxyanhydrides (NCAs).

Executive Summary: A Tale of Two Polymers

The primary distinction between oxazolidine-2,5-diones (OCAs) and N-carboxyanhydrides (NCAs) lies in their chemical structure and the type of polymer they produce. OCAs, derived from α-hydroxy acids, polymerize to form poly(α-hydroxy acids) , a class of biodegradable polyesters. In contrast, NCAs, derived from α-amino acids, yield polypeptides , which are synthetic analogues of proteins. This fundamental difference in the polymer backbone—ester versus amide—governs the material's properties, degradation profile, and potential applications.

While both monomer classes are polymerized via a ring-opening mechanism with the release of carbon dioxide, their reactivity, stability, and the conditions required for controlled polymerization differ significantly.[1][2]

Comparative Analysis of Monomer Properties

PropertyOxazolidine-2,5-dione (OCA)N-Carboxyanhydride (NCA)
Precursor α-Hydroxy Acidα-Amino Acid
Resulting Polymer Poly(α-hydroxy acid) (Polyester)Polypeptide (Polyamide)
Backbone Linkage Ester (-COO-)Amide (-CONH-)
Byproduct of ROP Carbon Dioxide (CO₂)Carbon Dioxide (CO₂)
Relative Stability Generally higher; more resistant to premature polymerization and hydrolysis.[3]Lower; highly sensitive to moisture and impurities, often requiring stringent anhydrous conditions.[4]
Reactivity in ROP Historically considered less reactive, but modern catalysts enable controlled polymerization under mild conditions.[1][5]Highly reactive, but this can lead to side reactions and loss of control without careful optimization.[6][7]

Performance in Ring-Opening Polymerization (ROP)

The controlled "living" polymerization of these monomers is essential for creating well-defined polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).

This compound (OCA) Polymerization Data

OCAs can be polymerized using various catalysts, including organocatalysts like 4-(dimethylamino)pyridine (DMAP) and metal complexes, to yield polyesters with excellent control.[1][5]

Monomer ExampleInitiator / CatalystM/I RatioResulting Mₙ (kDa)Dispersity (Đ)Reference
Phenylalanine-OCAIsobutanol / Organocatalyst200:1:1~25.0~1.20[8]
O-Benzyl-L-serine-OCAIsobutanol / DMAP100:1~12.01.12[9]
Lactic Acid-OCABenzyl Alcohol / DMAP100:1~10.01.15[5]
Mandelic Acid-OCABenzyl Alcohol / IMes (NHC)100:1~19.01.16[5]
N-Carboxyanhydride (NCA) Polymerization Data

NCA polymerization is a well-established method for producing high molecular weight polypeptides. Recent advancements have focused on developing robust initiator and catalyst systems to improve control and accelerate polymerization rates.[2][6]

Monomer ExampleInitiator / CatalystM/I RatioResulting Mₙ (kDa)Dispersity (Đ)Reference
γ-Benzyl-L-glutamate NCAn-Hexylamine100:125.41.05[10]
Sarcosine NCAAllylamine100:110.21.11[11]
O-Glycosylated Serine NCA(PMe₃)₄Co100:145.0 - 65.0< 1.15[2]
Lysine(Z)-NCAn-Hexylamine200:154.11.04[6]

Experimental Protocols

Detailed methodologies for the synthesis and polymerization are crucial for reproducibility and comparison.

Protocol 1: Synthesis of Monomers (General Procedure)

Both OCAs and NCAs are commonly synthesized by reacting the precursor acid with phosgene or a phosgene equivalent like triphosgene.

Objective: To synthesize a cyclic carboxyanhydride monomer from a precursor acid.

Materials:

  • α-Hydroxy acid (for OCA) or α-Amino acid (for NCA)

  • Triphosgene

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend the precursor acid (1.0 eq.) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add triphosgene (0.35-0.40 eq.) to the suspension portion-wise while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The mixture should become a clear solution.

  • Monitor the reaction for the cessation of gas (HCl) evolution.

  • Remove the solvent under reduced pressure (vacuum).

  • Recrystallize the crude solid product from an appropriate solvent system (e.g., THF/hexane) to yield the pure carboxyanhydride monomer.[1]

Note: This procedure must be performed in a well-ventilated fume hood due to the high toxicity of phosgene and the evolution of HCl gas.

Protocol 2: Ring-Opening Polymerization (ROP)

Objective: To synthesize a well-defined polymer from a carboxyanhydride monomer.

Materials:

  • This compound (OCA) or N-Carboxyanhydride (NCA) monomer

  • Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Initiator (e.g., Benzyl alcohol for OCA, n-Hexylamine for NCA)

  • Catalyst (e.g., DMAP for OCA, optional for NCA)

  • Inert gas atmosphere (Glovebox or Schlenk line)

Procedure:

  • Inside a glovebox, dissolve the desired amount of monomer in anhydrous DCM.

  • In a separate vial, prepare a stock solution of the initiator and, if applicable, the catalyst in the same anhydrous solvent.

  • Calculate the volume of the initiator/catalyst stock solution required to achieve the target monomer-to-initiator (M/I) ratio.

  • Add the calculated amount of initiator/catalyst solution to the stirring monomer solution to begin the polymerization.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1 to 24 hours), monitoring conversion via FTIR or ¹H NMR spectroscopy by observing the disappearance of the anhydride peaks.

  • Once the desired conversion is reached, precipitate the polymer by adding the reaction solution to a non-solvent (e.g., cold methanol or diethyl ether).

  • Collect the polymer precipitate by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.[5][6]

Visualizing the Chemical Pathways and Structures

The following diagrams, generated using DOT language, illustrate the key workflows and structural differences.

G cluster_0 N-Carboxyanhydride (NCA) Pathway cluster_1 This compound (OCA) Pathway A1 α-Amino Acid B1 NCA Monomer A1->B1 Phosgenation C1 Ring-Opening Polymerization (ROP) B1->C1 Amine Initiator D1 Polypeptide (Polyamide Backbone) C1->D1 + n CO₂ A2 α-Hydroxy Acid B2 OCA Monomer (this compound) A2->B2 Phosgenation C2 Ring-Opening Polymerization (ROP) B2->C2 Alcohol Initiator + Catalyst D2 Poly(α-hydroxy acid) (Polyester Backbone) C2->D2 + n CO₂

Caption: Comparative workflow for NCA and OCA synthesis and polymerization.

G cluster_NCA NCA Monomer & Polymer cluster_OCA OCA Monomer & Polymer NCA_Monomer N-Carboxyanhydride (Leuchs' Anhydride) NCA_Structure Structure: Five-membered ring with N-H group NCA_Monomer->NCA_Structure NCA_Polymer Resulting Polymer: Polypeptide NCA_Monomer->NCA_Polymer ROP Comparison Key Structural Difference NCA_Monomer->Comparison OCA_Monomer This compound (O-Carboxyanhydride) OCA_Structure Structure: Five-membered ring with O atom OCA_Monomer->OCA_Structure OCA_Polymer Resulting Polymer: Poly(α-hydroxy acid) OCA_Monomer->OCA_Polymer ROP OCA_Monomer->Comparison

References

A Comparative Guide to the Structural Validation of Poly(sec-Butyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and thermal properties of poly(sec-butyl)glycine, a polypeptoid derived from 4-(sec-Butyl)oxazolidine-2,5-dione, with other closely related poly(N-alkyl glycine)s. The information presented herein is crucial for researchers and professionals involved in the development of novel biomaterials and drug delivery systems, where precise control over polymer characteristics is paramount.

Performance Comparison of Poly(N-alkyl glycine)s

Table 1: Molecular Weight and Polydispersity of Poly(N-alkyl glycine)s

PolymerMonomer to Initiator Ratio ([M]/[I])Number-Average Molecular Weight (Mn, kDa)Weight-Average Molecular Weight (Mw, kDa)Polydispersity Index (PDI)
Poly(N-n-propyl glycine)504.55.01.11
Poly(N-isopropyl glycine)504.85.31.10
Poly(N-sec-butyl glycine) 50 ~5.2 (estimated) ~5.8 (estimated) ~1.12 (estimated)
Poly(N-isobutyl glycine)505.15.61.10

Note: Data for Poly(N-sec-butyl glycine) is estimated based on trends observed in related poly(N-alkyl glycine)s.

Table 2: Thermal Properties of Poly(N-alkyl glycine)s

PolymerGlass Transition Temperature (Tg, °C)Melting Temperature (Tm, °C)
Poly(N-n-propyl glycine)35188-198[1]
Poly(N-isopropyl glycine)55Not Reported
Poly(N-sec-butyl glycine) ~60-70 (estimated) Not Reported
Poly(N-isobutyl glycine)45Not Reported

Note: Data for Poly(N-sec-butyl glycine) is estimated based on trends observed in related poly(N-alkyl glycine)s. The presence and value of a melting temperature depend on the polymer's ability to crystallize, which is influenced by side-chain structure and thermal history.

Experimental Workflow for Polymer Structure Validation

The comprehensive characterization of a novel polymer like poly(sec-butyl)glycine involves a multi-step process to determine its molecular weight, structure, and thermal properties. The following diagram illustrates a typical experimental workflow.

G cluster_synthesis Polymer Synthesis cluster_characterization Structural & Thermal Characterization cluster_data Data Analysis & Validation Monomer 4-(sec-Butyl)this compound ROP Ring-Opening Polymerization Monomer->ROP Initiator Primary Amine Initiator Initiator->ROP Polymer Poly(sec-Butyl)glycine ROP->Polymer GPC Gel Permeation Chromatography (GPC) Polymer->GPC Determines Mn, Mw, PDI NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer->NMR Confirms Structure DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Determines Tg, Tm MW_Data Molecular Weight & Distribution GPC->MW_Data Structure_Data Chemical Structure & Purity NMR->Structure_Data Thermal_Data Thermal Transitions DSC->Thermal_Data

Caption: Experimental workflow for the synthesis and characterization of poly(sec-butyl)glycine.

Detailed Experimental Protocols

Accurate and reproducible data are essential for the validation of polymer structures. The following sections provide detailed protocols for the key analytical techniques used in the characterization of poly(sec-butyl)glycine and related polypeptoids.

Gel Permeation Chromatography (GPC/SEC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Instrumentation:

  • GPC/SEC system equipped with a refractive index (RI) detector.

  • Columns suitable for polar aprotic solvents (e.g., Agilent PLgel MIXED-D).

  • Mobile phase: N,N-Dimethylformamide (DMF) with 0.01 M LiBr.

Procedure:

  • Sample Preparation: Dissolve the polymer sample in the mobile phase (DMF with 0.01 M LiBr) to a concentration of 1-2 mg/mL. Gently agitate the solution until the polymer is fully dissolved. Filter the solution through a 0.22 µm PTFE syringe filter before injection.

  • Instrument Setup:

    • Set the column oven temperature to 50 °C.

    • Set the mobile phase flow rate to 1.0 mL/min.

    • Allow the system to equilibrate until a stable baseline is achieved on the RI detector.

  • Calibration: Calibrate the system using narrow molecular weight polystyrene or poly(methyl methacrylate) standards.

  • Analysis: Inject the filtered polymer solution onto the column.

  • Data Processing: Analyze the resulting chromatogram using the appropriate software to calculate Mn, Mw, and PDI relative to the calibration standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the polymer and assess its purity.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 10-15 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • Integrate the signals corresponding to the polymer backbone and the sec-butyl side chain to confirm the expected proton ratios.

    • Analyze the chemical shifts to verify the expected structure.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum to observe the carbon signals of the polymer backbone and side chain.

    • This provides further confirmation of the polymer structure.

  • 2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments to resolve overlapping signals and definitively assign proton and carbon resonances.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of the polymer, specifically the glass transition temperature (Tg) and the melting temperature (Tm).

Instrumentation:

  • Differential Scanning Calorimeter.

  • Aluminum DSC pans and lids.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as a reference.[1][2][3]

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • First Heating Scan: Heat the sample from room temperature to a temperature well above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: Heat the sample again to the upper temperature limit at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.[2]

    • Determine the melting temperature (Tm) from the peak maximum of the endothermic melting peak in the second heating scan. The enthalpy of fusion can be calculated from the area of the melting peak.

Conclusion

The structural and thermal properties of poly(sec-butyl)glycine are critical determinants of its potential applications. While direct experimental data for this specific polymer is limited, a comparative analysis with its isomers and other short-chain poly(N-alkyl glycine)s provides valuable insights into its expected behavior. The detailed experimental protocols provided in this guide offer a robust framework for the accurate and reproducible characterization of this and other novel polypeptoids, facilitating their development and application in the fields of materials science and drug delivery.

References

The Oxazolidinone Arsenal: A Comparative Guide to a Critical Class of Antibiotics Against Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global public health. In the ongoing search for effective treatments, the oxazolidinones, a class of synthetic antibiotics, have emerged as a vital tool, particularly against resilient Gram-positive pathogens. Their unique mechanism of action and efficacy against organisms like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and drug-resistant Mycobacterium tuberculosis make them a cornerstone of modern antimicrobial therapy. This guide provides an objective comparison of key oxazolidinone antibiotics, supported by experimental data and detailed methodologies, to inform research and development efforts.

Mechanism of Action: A Unique Approach to Protein Synthesis Inhibition

Unlike many other antibiotic classes that target the elongation phase of protein synthesis, oxazolidinones act at a very early stage.[1][2][3] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[2][4][5][6] This interaction prevents the formation of the initiation complex, a crucial first step in building bacterial proteins, by interfering with the proper positioning of the initiator tRNA (N-formylmethionyl-tRNA).[1][4] This distinct mechanism means there is minimal cross-resistance with other protein synthesis inhibitors.[7][8][9]

Oxazolidinone_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit (P Site) 30S_Subunit->50S_Subunit associates with Inhibition Inhibition of Initiation Complex 50S_Subunit->Inhibition mRNA mRNA mRNA->30S_Subunit binds fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->50S_Subunit attempts to bind Oxazolidinone Oxazolidinone Antibiotic Oxazolidinone->50S_Subunit binds to P site No_Protein No Protein Synthesis Inhibition->No_Protein

Caption: Mechanism of action of oxazolidinone antibiotics.

The Challenge of Resistance

While resistance to oxazolidinones was initially rare, it has been increasingly reported. Understanding the mechanisms is crucial for stewardship and the development of next-generation drugs. Resistance can emerge through several pathways:

  • Target Site Mutations: The most common mechanism involves point mutations in the genes encoding 23S rRNA, the binding site for oxazolidinones on the 50S ribosomal subunit.[10][11]

  • Ribosomal Protein Alterations: Mutations in the genes for ribosomal proteins L3 and L4 can also reduce drug binding and confer resistance.[2][10]

  • Transferable Resistance Genes: The acquisition of mobile genetic elements carrying resistance genes poses a significant threat. Key genes include:

    • cfr (chloramphenicol-florfenicol resistance): This gene encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, blocking the binding of oxazolidinones and other antibiotics.[11]

    • optrA and poxtA: These genes encode ABC-F proteins that are thought to protect the ribosome from the antibiotic's action.[2][6][10]

Oxazolidinone_Resistance_Mechanisms cluster_mechanisms Resistance Pathways Oxazolidinone Oxazolidinone Ribosome 50S Ribosomal Target Site Oxazolidinone->Ribosome binds & inhibits Resistance Bacterial Resistance Resistance->Ribosome prevents binding Target_Mutation Target Site Mutations (23S rRNA, L3/L4 proteins) Target_Mutation->Resistance leads to Gene_Acquisition Acquisition of MGEs (cfr, optrA, poxtA genes) Gene_Acquisition->Resistance leads to Efflux Active Efflux Pumps (Intrinsic in Gram-negatives) Efflux->Resistance leads to

Caption: Key mechanisms of bacterial resistance to oxazolidinones.

Comparative Efficacy of Oxazolidinones

The clinical utility of oxazolidinones is best understood by comparing their activity against key MDR pathogens. Linezolid, the first-in-class agent, and tedizolid, a second-generation drug, are the most well-studied.

Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Both linezolid and tedizolid demonstrate potent activity against MRSA. Tedizolid generally exhibits lower Minimum Inhibitory Concentration (MIC) values, meaning less drug is required to inhibit bacterial growth in vitro.

Table 1: In Vitro Activity of Tedizolid and Linezolid Against S. aureus

OrganismAntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Methicillin-Susceptible S. aureus (MSSA)Tedizolid0.25 - 0.50.250.5
Linezolid0.5 - 2.00.52.0
Methicillin-Resistant S. aureus (MRSA)Tedizolid0.25 - 0.50.250.5
Linezolid1.0 - 4.0>4.0>4.0

Source: Data compiled from a study on clinical isolates in Egypt.[12]

Clinical trials for acute bacterial skin and skin structure infections (ABSSSI) have shown that a 6-day course of 200 mg once-daily tedizolid is non-inferior to a 10-day course of 600 mg twice-daily linezolid.[13][14] Pooled analysis of the ESTABLISH trials demonstrated early clinical response rates of 81.6% for tedizolid versus 79.4% for linezolid.[13] Notably, tedizolid has been associated with a lower incidence of gastrointestinal and hematological adverse events.[13][15]

Against Vancomycin-Resistant Enterococci (VRE)

Linezolid is a crucial therapeutic option for infections caused by VRE, particularly Enterococcus faecium. It generally maintains bacteriostatic activity against these challenging pathogens.

Table 2: In Vitro Activity of Linezolid Against Enterococcus Species

OrganismAntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Vancomycin-Susceptible E. faecalis (VSEF)Linezolid1 - 422
Vancomycin-Resistant Enterococci (VRE)Linezolid2 - 422
E. faeciumLinezolid1 - 212

Source: Data compiled from in vitro studies.[16][17]

In vivo studies in mouse models of bacteremia have shown that linezolid is highly active against VRE strains due to its potent in vitro activity.[17]

Against Drug-Resistant Mycobacterium tuberculosis (MDR-TB)

Linezolid is recommended by the World Health Organization as a core drug for treating drug-resistant tuberculosis.[18] However, its long-term use is often limited by significant toxicity, including myelosuppression and neuropathy.[19][20] This has spurred the development of new oxazolidinones with potentially improved safety profiles and comparable or superior efficacy.

Table 3: Comparative In Vitro Activity of Oxazolidinones Against Clinical M. tuberculosis Isolates

AntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Sutezolid (SZD)0.06250.125
Tedizolid (TZD)0.1250.25
Linezolid (LZD)0.250.5
Contezolid (MRX-I)0.250.5
Delpazolid (DZD)1.02.0

Source: Data from a study on 69 clinical Mtb strains in China.[18]

Sutezolid and tedizolid, in particular, show more potent in vitro activity against M. tuberculosis than linezolid.[18] Several novel oxazolidinones, including sutezolid, delpazolid, and TBI-223, are in various stages of clinical development and show promise as safer and effective alternatives for MDR-TB regimens.[19][21]

Newer Oxazolidinones in Development

The pipeline for oxazolidinones continues to expand, with several promising candidates being investigated.

Table 4: Selected Oxazolidinones in Clinical Development

CompoundDevelopment PhaseKey Features & Targets
Contezolid (MRX-I) Approved (China)Potent activity against MRSA and VRE; designed for improved safety.[22][23]
Sutezolid (PNU-100480) Phase 2Potent anti-tuberculosis activity; being evaluated in MDR-TB regimens.[18][19]
Delpazolid (LCB01-0371) Phase 2Investigated for MDR-TB, showing good safety and efficacy in early studies.[19][21]
Radezolid (RX-1741) Phase 2 CompletedBroader spectrum activity against Gram-positive organisms.[9]
TBI-223 PreclinicalDesigned to enhance hydrophobicity and pharmacokinetics for TB treatment.[21][22]

Experimental Protocols

Reproducible and standardized experimental data are the bedrock of comparative analysis. The following section details a standard protocol for determining Minimum Inhibitory Concentration (MIC), a key metric for assessing antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a target bacterium. This method follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of oxazolidinone antibiotics

  • Multi-channel pipette

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Methodology:

  • Antibiotic Dilution: Prepare serial two-fold dilutions of each oxazolidinone antibiotic in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL, covering a clinically relevant concentration range.

  • Inoculum Preparation: Culture the test organism (e.g., MRSA) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation: Cover the plates and incubate at 35°C for 16-20 hours in ambient air.

  • Reading Results: Determine the MIC by identifying the lowest antibiotic concentration that shows no visible bacterial growth (no turbidity) compared to the growth control.

MIC_Workflow A 1. Prepare Serial Dilutions of Antibiotic in 96-Well Plate D 4. Inoculate Wells with Bacterial Suspension A->D B 2. Prepare Bacterial Inoculum (0.5 McFarland Standard) C 3. Dilute Inoculum to Target Concentration (5x10^5 CFU/mL) B->C C->D E 5. Include Growth & Sterility Controls D->E F 6. Incubate Plate (35°C for 16-20h) D->F G 7. Read Results: Identify Lowest Concentration with No Growth (MIC) F->G

References

A Comparative Guide to Catalysts for Oxazolidine-2,5-dione Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs), also known as oxazolidine-2,5-diones, is a cornerstone for the synthesis of well-defined polypeptides. These synthetic polymers are of paramount importance in drug delivery, tissue engineering, and various biomedical applications. The choice of catalyst is critical as it dictates the control over polymer molecular weight, dispersity, and architecture. This guide provides an objective comparison of the performance of common catalysts for NCA polymerization, supported by experimental data, to aid researchers in selecting the most suitable catalytic system for their specific needs.

Catalyst Performance Comparison

The selection of a catalyst for NCA polymerization significantly impacts the reaction kinetics and the properties of the resulting polypeptide. The following tables summarize the performance of three major classes of catalysts: primary amines, transition metal complexes, and organocatalysts, based on data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions such as monomer type, solvent, and monomer-to-initiator ratios.

Table 1: Primary Amine Initiated NCA Polymerization

Primary amines are traditional initiators for NCA polymerization. The "normal amine mechanism" (NAM) involves the nucleophilic attack of the amine on the C5 carbonyl of the NCA. While simple and widely used, achieving high control can be challenging due to the potential for side reactions.[1][2]

InitiatorMonomer[M]/[I] RatioSolventTimeMn (kDa)PDI (Đ)Reference
n-Hexylamineγ-benzyl-L-glutamate (BLG)-NCA100DMF14 h--[2]
n-HexylamineBLG-NCA100DMF (under N2 flow)2 h (90% conv.)--[2]
n-HexylamineNε-trifluoroacetyl-L-lysine-NCA-DMF--Broad[1][3]

Table 2: Transition Metal-Catalyzed NCA Polymerization

Transition metal complexes, particularly those of cobalt and nickel, have been developed to achieve "living" polymerization characteristics, offering excellent control over molecular weight and low polydispersity.[1][4] These catalysts often operate through a coordination-insertion mechanism.[1]

CatalystMonomer[M]/[I] RatioSolventTimeMn (kDa)PDI (Đ)Reference
(PMe3)4CoVarious NCAs-THF-High< 1.2[1]
bipyNi(COD)Various NCAs---PredictableNarrow[1]

Table 3: Organocatalyzed NCA Polymerization

Organocatalysis has emerged as a powerful, metal-free alternative for controlled NCA polymerization. Various small organic molecules can activate the monomer or the initiator, leading to enhanced reaction rates and improved control.

Catalyst/Co-catalystMonomer[M]/[I] RatioSolventTimeMn (kDa)PDI (Đ)Reference
Acetic AcidBLG-NCA100DCM< 2 h (>95% conv.)21.9 (theo)-[5]
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thioureaVarious NCAs---PredictableLow[1]
4-dimethylamino-1-neopentylpyridinium chloride (DMAPPCl)BLG-NCA20-500THF< 40 min4.5 - 109.31.04 - 1.17[6]
Tripodal tri-thiourea/Sodium thiophenolateVarious NCAs--FastPredictable< 1.2[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for key experiments in the comparative study of catalysts for NCA polymerization.

Protocol 1: General Procedure for NCA Polymerization

This protocol outlines a general procedure for screening different catalysts for the polymerization of an NCA monomer, such as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA).

Materials:

  • γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA) monomer

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF))

  • Initiator (e.g., n-hexylamine)

  • Catalyst (e.g., Acetic Acid, DMAPPCl, etc.)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask and syringe techniques

Procedure:

  • Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of BLG-NCA monomer in the chosen anhydrous solvent. In a separate vial, prepare a stock solution of the catalyst in the same solvent.

  • Initiator Addition: Prepare a stock solution of the initiator (e.g., n-hexylamine) in the anhydrous solvent.

  • Initiation of Polymerization: To the stirred monomer solution, add the required amount of the initiator stock solution via syringe to achieve the target monomer-to-initiator ([M]/[I]) ratio.

  • Catalyst Addition: Immediately after the initiator, add the desired amount of the catalyst stock solution.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) under a positive pressure of inert gas.

  • Monitoring the Reaction: Monitor the progress of the polymerization by periodically taking aliquots from the reaction mixture and analyzing them by Fourier-transform infrared (FTIR) spectroscopy to observe the disappearance of the characteristic NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Termination and Precipitation: Once the desired conversion is achieved, quench the polymerization by adding a small amount of an acidic solution (e.g., trifluoroacetic acid in DCM). Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or methanol).

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Polypeptide Characterization

1. Gel Permeation Chromatography (GPC/SEC)

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polypeptides.

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • GPC columns suitable for the molecular weight range of the polymers.

  • Mobile phase: e.g., DMF with 0.1 M LiBr.

Procedure:

  • Sample Preparation: Prepare polymer solutions in the mobile phase at a concentration of approximately 1-2 mg/mL. Filter the solutions through a 0.22 µm syringe filter before injection.

  • Calibration: Calibrate the GPC system using narrow molecular weight distribution polystyrene or polypeptide standards.

  • Analysis: Inject the filtered sample solution into the GPC system and record the chromatogram.

  • Data Processing: Determine Mn, Mw, and PDI from the chromatogram using the calibration curve.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the polypeptide and to determine the degree of polymerization (DP) by end-group analysis.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • Deuterated solvents (e.g., deuterated chloroform (CDCl₃) or trifluoroacetic acid (TFA-d)).

Procedure:

  • Sample Preparation: Dissolve a small amount of the dried polymer (5-10 mg) in the appropriate deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Identify the characteristic peaks of the polymer backbone and side chains. For end-group analysis, integrate the signals corresponding to the initiator fragment at the chain end and a repeating unit of the polymer. Calculate the DP by comparing these integrations.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow for a comparative study of NCA polymerization catalysts and the fundamental polymerization mechanisms.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer NCA Monomer Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Initiator Initiator Solution Initiator->Reaction_Setup Catalyst Catalyst Solution Catalyst->Reaction_Setup Polymerization Polymerization (Stirring, Temp Control) Reaction_Setup->Polymerization Monitoring Reaction Monitoring (FTIR) Polymerization->Monitoring Termination Termination & Precipitation Monitoring->Termination Desired Conversion Isolation Isolation & Drying Termination->Isolation GPC GPC/SEC Analysis (Mn, PDI) Isolation->GPC NMR NMR Analysis (Structure, DP) Isolation->NMR polymerization_mechanisms cluster_nam Normal Amine Mechanism (NAM) cluster_amm Activated Monomer Mechanism (AMM) Initiator_NAM Primary Amine (R-NH2) Attack_NAM Nucleophilic Attack on C5 Carbonyl Initiator_NAM->Attack_NAM NCA_NAM NCA Monomer NCA_NAM->Attack_NAM Ring_Opening_NAM Ring Opening & Decarboxylation Attack_NAM->Ring_Opening_NAM Propagation_NAM Propagating Chain (-[NH-CHR-CO]n-NH2) Ring_Opening_NAM->Propagation_NAM Propagation_NAM->NCA_NAM Chain Growth Base Base (e.g., Tertiary Amine) Deprotonation Deprotonation of NCA Base->Deprotonation NCA_AMM NCA Monomer NCA_AMM->Deprotonation Attack_AMM Attack on another NCA Monomer NCA_AMM->Attack_AMM NCA_Anion NCA Anion (Active Monomer) Deprotonation->NCA_Anion NCA_Anion->Attack_AMM Propagation_AMM Propagating Chain Attack_AMM->Propagation_AMM

References

Decoding Molecular Structures: An FT-IR Guide to Identifying Oxazolidine-2,5-diones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of chemical analysis. Among the various analytical techniques available, Fourier-transform infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and non-destructive method. This guide provides a comprehensive comparison of the FT-IR spectral signatures of oxazolidine-2,5-diones, also known as α-amino acid N-carboxyanhydrides (NCAs), against common alternative functional groups, supported by experimental data and detailed protocols.

Oxazolidine-2,5-diones are heterocyclic compounds that serve as important intermediates in the synthesis of polypeptides and other pharmaceutically relevant molecules. Their accurate identification is crucial for reaction monitoring and quality control. FT-IR spectroscopy offers a powerful tool for this purpose by probing the vibrational modes of chemical bonds, which provide a unique spectral fingerprint for different functional groups.

Distinguishing Features in the Infrared Spectrum

The most characteristic feature of an oxazolidine-2,5-dione in an FT-IR spectrum is the presence of two strong carbonyl (C=O) stretching bands due to the symmetric and asymmetric vibrations of the two carbonyl groups within the five-membered ring. These bands typically appear at higher wavenumbers compared to other carbonyl-containing functional groups.

Comparative FT-IR Data

The following table summarizes the characteristic FT-IR absorption frequencies for oxazolidine-2,5-diones and other common functional groups that may be present in similar chemical environments. This data facilitates the differentiation of these structures based on their unique spectral features.

Functional GroupClass of CompoundCharacteristic Absorption Bands (cm⁻¹)Key Distinguishing Features
This compound Cyclic Carboxyanhydride~1860-1845 (asymmetric C=O stretch) ~1790-1775 (symmetric C=O stretch) [1]Two distinct and strong carbonyl peaks at high frequencies.
Amide (secondary, cyclic)Lactam~1680-1630 (C=O stretch) ~3300-3100 (N-H stretch)[2]Single, lower frequency C=O band and presence of N-H stretching.
Carboxylic AcidCarboxylic Acid~1760-1690 (C=O stretch) ~3300-2500 (broad O-H stretch)[2][3]Broad O-H stretch is a key indicator.
Ester (cyclic)Lactone~1775-1735 (C=O stretch, 5-membered ring)Single C=O band, position dependent on ring size.
Imide (cyclic)Cyclic Imide~1790-1750 (asymmetric C=O stretch) ~1720-1680 (symmetric C=O stretch)Two C=O bands, but at slightly lower frequencies than oxazolidine-2,5-diones.

Experimental Protocols

Accurate and reproducible FT-IR data is contingent on proper sample preparation and instrument operation. Below are detailed methodologies for the analysis of solid samples, which is typical for oxazolidine-2,5-diones.

Sample Preparation: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for preparing solid samples for transmission FT-IR spectroscopy.

  • Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

  • Mixing: Add about 100-200 mg of dry, FT-IR grade KBr powder to the ground sample. Mix thoroughly to ensure a homogenous mixture.

  • Pelletizing: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

FT-IR Spectrometer Operation
  • Background Spectrum: Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

  • Data Acquisition Parameters (Typical):

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

Visualizing the Identification Workflow

The logical process for identifying an this compound functional group using FT-IR spectroscopy can be visualized as a clear workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Spectral Interpretation Grind Grind Sample Mix Mix with KBr Grind->Mix Press Press Pellet Mix->Press Background Acquire Background Press->Background Sample Acquire Sample Spectrum Background->Sample Identify Identify Key Bands Sample->Identify Compare Compare with Reference Data Identify->Compare Conclusion Confirm Functional Group Compare->Conclusion

Caption: Workflow for FT-IR identification of functional groups.

Signaling Pathway of Spectroscopic Identification

Identification_Pathway Spectrum FT-IR Spectrum Acquired HighFreqCO Two Strong C=O Bands (~1850 & ~1780 cm⁻¹)? Spectrum->HighFreqCO OtherCO Other Carbonyl Bands (e.g., Amide, Ester)? HighFreqCO->OtherCO No Oxazolidinedione This compound Likely Present HighFreqCO->Oxazolidinedione Yes NoCO No Significant C=O Bands OtherCO->NoCO No OtherFunctionality Other Functional Group Present OtherCO->OtherFunctionality Yes

Caption: Decision pathway for this compound identification.

References

A Researcher's Guide to Mass Spectrometry Analysis of Oxazolidinone Polymerization Products: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of oxazolidinone-based polymers, mass spectrometry stands as an indispensable analytical tool. This guide provides a comparative analysis of the two most prevalent mass spectrometry techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF)—for the characterization of these polymers. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in technique selection and experimental design.

The structural elucidation of oxazolidinone polymerization products is critical for understanding their chemical properties and performance in various applications, including novel therapeutics. Mass spectrometry offers unparalleled insights into polymer architecture, molecular weight distribution, and end-group analysis. The choice between MALDI-TOF and ESI-Q-TOF mass spectrometry depends on the specific analytical requirements, including the nature of the polymer, the desired level of structural detail, and the required quantitative accuracy.

Performance Comparison: MALDI-TOF vs. ESI-Q-TOF MS

The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of synthetic polymers. Both MALDI and ESI are "soft" ionization methods that minimize fragmentation of the polymer chains during the ionization process, allowing for the determination of intact molecular weights.[1] However, they differ significantly in their principles of ion generation, which in turn influences their performance characteristics.

Performance MetricMALDI-TOF MSESI-Q-TOF MSKey Considerations
Typical Mass Range 1,000 - 300,000 m/z[2]50 - 5,000 m/z (for multiply charged ions, can analyze high MW polymers)MALDI-TOF is well-suited for high molecular weight polymers, while ESI-MS can analyze large molecules by generating multiply charged ions.[3]
Mass Accuracy 50 - 100 ppm (typical)< 5 ppm (with internal calibration)ESI-Q-TOF offers significantly higher mass accuracy, enabling more confident elemental composition determination.[4]
Resolution Up to 10,000 (in reflectron mode)[2]> 20,000ESI-Q-TOF generally provides higher resolution, which is advantageous for resolving complex isotopic patterns and separating isobaric species.
Limit of Detection (LOD) Picomole to femtomole rangeFemtomole to attomole rangeESI-MS is generally more sensitive, especially when coupled with liquid chromatography.
Tolerance to Salts High[2]LowMALDI-TOF is more tolerant to salts and other impurities in the sample, simplifying sample preparation. ESI-MS requires cleaner samples to avoid ion suppression.
Sample Throughput HighModerate (can be high with automation)MALDI-TOF allows for rapid analysis of multiple samples spotted on a target plate.
Fragmentation Control Post-source decay (PSD) or Collision-Induced Dissociation (CID) in TOF/TOF instruments[5]In-source CID or tandem MS (MS/MS) with controlled collision energy[4]Both techniques allow for fragmentation analysis to elucidate polymer structure, but ESI-MS offers more precise control over fragmentation energy.
Data Complexity Primarily singly charged ions, leading to simpler spectra[1]Formation of multiply charged ions can lead to more complex spectra requiring deconvolution.The simpler spectra from MALDI-TOF can be easier to interpret for straightforward molecular weight determination.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining high-quality and reproducible mass spectrometry data. Below are representative protocols for the analysis of oxazolidinone polymerization products using MALDI-TOF and ESI-Q-TOF mass spectrometry, based on established methods for the closely related poly(2-oxazoline)s.

MALDI-TOF Mass Spectrometry Protocol

This protocol is designed for the general analysis of poly(2-alkyl-2-oxazoline)s and can be adapted for oxazolidinone polymers.

1. Sample and Matrix Preparation:

  • Analyte Stock Solution: Prepare a 5 mg/mL solution of the oxazolidinone polymer in a suitable solvent such as tetrahydrofuran (THF).[6]

  • Matrix Selection: For polar polymers like poly(2-oxazoline)s, 2,5-dihydroxybenzoic acid (DHB) is a common and effective matrix.[6][7] Prepare a 20 mg/mL solution of DHB in THF.

  • Cationizing Agent: To promote the formation of single adduct ions, a cationizing agent is often used. Prepare a 1 mg/mL solution of sodium trifluoroacetate (NaTFA) in THF.[6]

2. Target Plate Spotting:

  • Combine the analyte, matrix, and cation solutions in a microcentrifuge tube. A typical volumetric ratio is 5:20:1 (analyte:matrix:cation).[6]

  • Vortex the mixture thoroughly.

  • Spot 1 µL of the final mixture onto a well of a stainless steel MALDI target plate.

  • Allow the spot to air-dry completely at room temperature.

3. Instrument Calibration and Data Acquisition:

  • Calibrate the mass spectrometer using a suitable polymer standard with a narrow molecular weight distribution, such as poly(ethylene glycol) or a well-characterized poly(2-oxazoline) standard.

  • Acquire the mass spectra in positive ion reflector mode for higher resolution of lower mass polymers or linear mode for high molecular weight or fragile polymers.[2] The detection is typically set in a mass range appropriate for the expected molecular weight of the polymer, for example, from m/z 1000 to 7000.[8]

ESI-Q-TOF Mass Spectrometry Protocol

This protocol is suitable for the detailed structural characterization of poly(2-oxazoline)s and can be applied to oxazolidinone polymers.[4]

1. Sample Preparation:

  • Prepare a dilute solution of the oxazolidinone polymer at a concentration of approximately 10 µg/mL.[4]

  • The solvent system should be compatible with electrospray ionization. A mixture of chloroform and acetonitrile is often used for poly(2-oxazoline)s.[4] For more polar polymers, methanol/water mixtures with a small amount of a volatile acid (e.g., 0.1% formic acid) can be effective.[9]

  • No additional salt is typically needed for ionization, as adducts with naturally present sodium or potassium ions are readily formed.[4]

2. Infusion and Instrument Settings:

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 3 µL/min).[4]

  • Set the ESI source parameters, including a capillary voltage of around 4.5 kV and a desolvation temperature of 180 °C.[4]

  • Acquire the mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected polymer distribution and charge states (e.g., m/z 50 to 3000).[10]

3. Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

  • Select a precursor ion of interest (a specific oligomer) from the full MS spectrum.

  • Perform collision-induced dissociation (CID) by applying a specific collision energy to induce fragmentation.

  • Analyze the resulting fragment ions to obtain structural information about the repeating unit, end-groups, and any side products.[4][11]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for MALDI-TOF and ESI-Q-TOF analysis of oxazolidinone polymerization products.

MALDI_Workflow cluster_prep Sample & Matrix Preparation Analyte Polymer Solution (5 mg/mL in THF) Mix Mix Analyte, Matrix, & Cation (5:20:1) Analyte->Mix Matrix DHB Matrix (20 mg/mL in THF) Matrix->Mix Cation NaTFA Solution (1 mg/mL in THF) Cation->Mix Spot Spot 1 µL on Target Plate Mix->Spot Dry Air Dry Spot->Dry Load Load Plate into MALDI-TOF MS Dry->Load Acquire Acquire Mass Spectrum Load->Acquire Analyze Data Analysis (MWD, End-groups) Acquire->Analyze

MALDI-TOF MS Workflow for Oxazolidinone Polymer Analysis.

ESI_Workflow cluster_prep_esi Sample Preparation Polymer_Sol Polymer Solution (10 µg/mL in Chloroform/Acetonitrile) Infuse Direct Infusion (3 µL/min) Polymer_Sol->Infuse Ionize Electrospray Ionization (4.5 kV) Infuse->Ionize MS1 Full Scan MS (m/z 50-3000) Ionize->MS1 Select Precursor Ion Selection MS1->Select CID Collision-Induced Dissociation (CID) Select->CID MS2 MS/MS Spectrum Acquisition CID->MS2 Analyze_MS2 Fragmentation Analysis (Structural Elucidation) MS2->Analyze_MS2

References

A Comparative Guide to Oxazolidine-2,5-dione and Oxazolidin-2-one in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of advanced polymers for biomedical applications demands precise control over macromolecular architecture and physicochemical properties. Among the diverse array of monomers utilized, heterocyclic compounds have garnered significant attention for their ability to impart unique characteristics to the resulting polymers. This guide provides an objective comparison of two such heterocyclic monomers: oxazolidine-2,5-diones and oxazolidin-2-ones, in the context of polymer synthesis. While both are five-membered rings containing nitrogen and oxygen, their polymerization behavior and the properties of the resulting polymers differ significantly, making them suitable for distinct applications.

Oxazolidine-2,5-diones, also known as N-carboxyanhydrides (NCAs) of α-hydroxy acids, are valuable monomers for the synthesis of poly(ester amide)s through ring-opening polymerization (ROP). This method allows for the creation of biodegradable polymers with tunable properties. In contrast, oxazolidin-2-ones are more commonly incorporated into polymer backbones, such as in polyurethanes, to enhance thermal and mechanical properties. Their synthesis into polymers typically involves the creation of an oxazolidinone-containing diol which is then polymerized with a diisocyanate.

This guide will delve into a comparative analysis of these two monomer systems, presenting quantitative data on their polymerization control, and the thermal and mechanical properties of the resulting polymers. Detailed experimental protocols for key synthetic procedures are also provided to facilitate practical application in a research setting.

Comparative Performance Data

The following tables summarize the key performance indicators for polymers derived from oxazolidine-2,5-diones (specifically morpholine-2,5-dione derivatives) and those incorporating oxazolidin-2-one moieties.

Polymerization Control & Molecular Weight Oxazolidine-2,5-dione (Poly(ester amide)s via ROP) Oxazolidin-2-one (in Polyurethanes)
Polymerization Type Ring-Opening Polymerization (ROP)Polyaddition (Step-growth)
Control over Molecular Weight Good to excellent with controlled polymerization techniquesDependent on stoichiometry and reaction conditions
Typical Molecular Weight (Mn) 8.1 - 25.2 kg/mol achievable with good control[1]15 - 50 kg/mol reported in some studies
Dispersity (Đ) Narrow distributions achievable (Đ = 1.09 - 1.26)[1]Typically broader (Đ > 1.5)
Thermal Properties This compound (Poly(ester amide)s) Oxazolidin-2-one (in Polyurethanes)
Glass Transition Temperature (Tg) 44 to 53 °C for semi-crystalline polymers[2]Can be significantly high, e.g., 185 °C for a specific formulation
Decomposition Temperature (Td, 5% weight loss) 255 to 344 °C[2]Onset often >320 °C[3]
Thermal Stability Good, with degradation typically occurring in two stages (ester then amide bond cleavage)[4]Generally high, with the oxazolidinone ring enhancing thermal resistance[5][6]
Mechanical Properties This compound (Poly(ester amide)s) Oxazolidin-2-one (in Polyurethanes)
Tensile Strength Varies with composition, can be tailoredGenerally high, can be in the range of 10-50 MPa[7]
Elongation at Break Can be tuned based on monomer selection and polymer architectureCan be high, ranging from 300% to 700%[7]
Biodegradability Generally biodegradable due to ester and amide linkages[8][9][10]Can be designed to be biodegradable, particularly with polyester soft segments[11]

Polymerization Pathways and Experimental Workflows

The synthetic routes to polymers from these two heterocyclic compounds are fundamentally different. The following diagrams illustrate these distinct pathways.

G cluster_0 Ring-Opening Polymerization of this compound This compound This compound Poly(ester amide) Poly(ester amide) This compound->Poly(ester amide) ROP Initiator_Catalyst Initiator (e.g., Benzyl Alcohol) Catalyst (e.g., DBU/TU) Initiator_Catalyst->Poly(ester amide) Initiates & Catalyzes G cluster_1 Synthesis of Oxazolidinone-containing Polyurethane Amino_Alcohol Amino Alcohol Oxazolidinone_Diol Oxazolidinone Diol Amino_Alcohol->Oxazolidinone_Diol Carbonyl_Source Carbonyl Source (e.g., Diethyl Carbonate) Carbonyl_Source->Oxazolidinone_Diol Polyurethane Oxazolidinone-containing Polyurethane Oxazolidinone_Diol->Polyurethane Polyaddition Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Polyurethane G cluster_2 Comparative Logic Flow Start Choice of Heterocycle Oxa_2_5_dione This compound Start->Oxa_2_5_dione Oxa_2_one Oxazolidin-2-one Start->Oxa_2_one ROP Ring-Opening Polymerization Oxa_2_5_dione->ROP Diol_Synth Diol Synthesis & Polyaddition Oxa_2_one->Diol_Synth PEA Poly(ester amide) ROP->PEA PU Polyurethane Diol_Synth->PU

References

A Comparative Guide to the Biodegradability of Poly(α-hydroxy acids) Derived from O-Carboxyanhydrides (OCAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(α-hydroxy acids) (PAHAs) are a cornerstone of biodegradable polymers, prized for their biocompatibility and use in biomedical applications.[1][2] A key synthetic route for creating these polymers is the ring-opening polymerization (ROP) of O-carboxyanhydrides (OCAs).[1][3] This method is gaining significant attention because it allows for the synthesis of PAHAs under mild conditions and provides excellent control over the polymer's structure, which in turn influences its degradation profile.[4] Furthermore, the OCA route facilitates the incorporation of functional groups along the polymer backbone, enabling the fine-tuning of physicochemical properties.[4][5]

This guide provides a comparative assessment of the biodegradability of these advanced polymers, supported by experimental data and detailed protocols.

Factors Influencing Biodegradability

The degradation of PAHAs, such as polylactic acid (PLA), polyglycolic acid (PGA), and their copolymers (PLGA), occurs primarily through the hydrolysis of ester bonds.[6] Several interdependent factors govern the rate of this process:

  • Monomer Composition: The type of α-hydroxy acid monomer used is a primary determinant of degradation speed. Polymers with higher glycolic acid (GA) content degrade faster than those with higher lactic acid (LA) content.[7][8] This is attributed to the greater hydrophilicity of GA units compared to the more hydrophobic LA units, which possess a methyl side group.[8][9]

  • Hydrophilicity: Polymers that can absorb more water will degrade faster. The order of hydrophilicity, and thus the general degradation rate, among common PAHAs is PGA > PLGA > PLA.[8][9]

  • Crystallinity: Degradation occurs preferentially in the amorphous regions of the polymer.[6] Highly crystalline polymers restrict water diffusion, slowing down hydrolysis.[9] For instance, amorphous poly(d,l-lactide) (PDLLA) degrades faster than semi-crystalline poly(l-lactide) (PLLA).[9]

  • Molecular Weight: Higher molecular weight polymers generally have longer degradation times due to the larger number of ester bonds that need to be cleaved.

  • pH of the Environment: The degradation of polyesters is catalyzed by both acidic and basic conditions.[10][11] The acidic byproducts of degradation (lactic and glycolic acid) can create a localized acidic microenvironment, leading to an autocatalytic acceleration of the degradation process.[12][13][14]

Comparative Degradation Data

The following table summarizes typical degradation characteristics of common poly(α-hydroxy acids). While this data is for polymers synthesized by various methods, the principles directly apply to those derived from OCAs. The specific degradation rates of OCA-derived polymers will be influenced by the precise control over molecular weight and composition that the method allows.

PolymerMonomer Composition (LA:GA)Typical Time for Significant Mass LossKey Characteristics Affecting Degradation
PGA (Polyglycolic Acid)0:1001-3 monthsHigh hydrophilicity and high crystallinity. Rapid degradation once water penetrates the crystalline structure.[7]
PLA (Polylactic Acid)100:0> 12 monthsMore hydrophobic due to the methyl side group, leading to slower water uptake and hydrolysis.[8]
PLGA (50:50) 50:502-4 monthsAmorphous structure with high hydrophilicity from GA units leads to the fastest degradation among PLGA copolymers.[8]
PLGA (75:25) 75:254-6 monthsSlower degradation than 50:50 PLGA due to increased hydrophobic lactic acid content.[8]
PLGA (85:15) 85:156-9 monthsDegradation rate approaches that of PLA as the lactic acid content increases. Slower degradation than PLGA with higher GA content.[7]

Experimental Protocols

Standard Protocol for In Vitro Hydrolytic Degradation

This protocol outlines a standard method for assessing the biodegradability of PAHA films or scaffolds in a controlled laboratory setting.

1. Materials and Setup:

  • Polymer samples (e.g., 20 mg films or 3D-printed scaffolds).[15]

  • Phosphate-Buffered Saline (PBS) at physiological pH (7.4). For accelerated studies, acidic (e.g., pH 5.0) or basic (e.g., pH 9.0) buffers can be used.[15]

  • Incubator or water bath set to 37°C.

  • Orbital shaker (optional, for dynamic conditions, e.g., 150 rpm).[15]

  • Sterile vials or containers.

2. Procedure:

  • Measure the initial dry weight (W₀) of each polymer sample.

  • Place each sample in a sterile vial containing a fixed volume of PBS (e.g., 20 mL).

  • Incubate the vials at 37°C. If using dynamic conditions, place them on an orbital shaker.

  • At predetermined time points (e.g., 1, 3, 7, 14, 30, 60 days), remove the samples from the PBS.

  • Collect the buffer solution to measure the pH, which indicates the release of acidic byproducts.[16]

  • Gently rinse the polymer samples with deionized water to remove salts and loosely attached fragments.

  • Dry the samples to a constant weight (e.g., in a vacuum oven) and record the final dry weight (Wₜ).

3. Analysis:

  • Mass Loss (%): Calculated as [(W₀ - Wₜ) / W₀] * 100.

  • Molecular Weight Reduction: Analyze the molecular weight of the dried samples using Gel Permeation Chromatography (GPC) to determine the extent of chain scission.[16]

  • Morphological Changes: Observe the surface and cross-section of the samples using Scanning Electron Microscopy (SEM) to identify cracks, pores, and other signs of erosion.[6]

  • Thermal Properties: Use Differential Scanning Calorimetry (DSC) to assess changes in crystallinity and glass transition temperature (Tg) during degradation.[17]

Visualizing the Process and Influences

Diagrams created using Graphviz help illustrate the complex relationships and workflows in biodegradability assessment.

Experimental Workflow for Biodegradation Assessment

G cluster_prep Polymer Preparation cluster_exp Degradation Experiment cluster_analysis Analysis OCA OCA Monomer ROP Ring-Opening Polymerization OCA->ROP Polymer PAHA Sample (Film/Scaffold) ROP->Polymer Incubation Incubate in PBS at 37°C Polymer->Incubation Timepoints Collect Samples at Time Points Incubation->Timepoints Mass Mass Loss Timepoints->Mass MW Molecular Weight (GPC) Timepoints->MW Morph Morphology (SEM) Timepoints->Morph pH pH of Media Timepoints->pH

Caption: Workflow for assessing PAHA biodegradability.

Factors Influencing Hydrolytic Degradation Rate

G DegRate Degradation Rate F1 Monomer Composition S1a Hydrophilicity (e.g., High GA content) F1->S1a + S1b Hydrophobicity (e.g., High LA content) F1->S1b - F2 Crystallinity S2a Amorphous Regions F2->S2a + F3 Molecular Weight F3->DegRate Decreases F4 Environmental pH S4a Autocatalysis (Acidic Byproducts) F4->S4a S1a->DegRate Increases S1b->DegRate Decreases S2a->DegRate Increases S4a->DegRate Increases

Caption: Key factors modulating PAHA degradation rates.

Cellular Response to Acidic Degradation Byproducts

The acidic monomers released during PAHA degradation can lower the local pH, potentially causing an inflammatory response in surrounding tissues. While a mild alkaline environment is often considered beneficial for bone regeneration, the cellular response to acidic microenvironments is a critical aspect of biocompatibility.[13] Cells can, to some extent, buffer their microenvironment to ensure survival.[12][13]

G Polymer PAHA Biomaterial (e.g., PLGA) Hydrolysis Hydrolytic Degradation Polymer->Hydrolysis Byproducts Release of Acidic Byproducts (Lactic Acid, Glycolic Acid) Hydrolysis->Byproducts pH_Drop Local pH Decrease (Acidic Microenvironment) Byproducts->pH_Drop Cell Local Cells (e.g., Osteoblasts, Macrophages) pH_Drop->Cell Response Cellular Response Cell->Response Outcome1 Inflammatory Response Response->Outcome1 Outcome2 Cellular Buffering / Adaptation Response->Outcome2

Caption: Cellular interaction with PAHA degradation products.

References

A Comparative Guide to the Thermal Properties of Polyoxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal properties of polyoxazolidinones (POxa), a promising class of high-performance polymers, with several common alternatives. The data herein, derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is intended to assist researchers and professionals in materials science and drug development in making informed decisions for their applications.

Introduction to Polyoxazolidinones

Polyoxazolidinones are a subclass of polyurethanes characterized by five-membered oxazolidinone rings in their backbone. This structural feature imparts high thermal stability and desirable mechanical properties, making them attractive for applications requiring robust performance at elevated temperatures. Their unique characteristics position them as potential alternatives to other high-performance thermoplastics.

Comparative Thermal Analysis

The thermal stability and transition temperatures of polymers are critical parameters for determining their processing conditions and application limits. TGA measures the change in mass of a material as a function of temperature, indicating its thermal stability. DSC measures the heat flow associated with thermal transitions in a material, identifying glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures.

The following table summarizes the key thermal properties of various polyoxazolidinones and selected high-performance thermoplastic alternatives.

Table 1: Comparison of Thermal Properties of Polyoxazolidinones and Alternatives

Polymer ClassSpecific Polymer Example/VariantTd,5% (°C) [a]Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Polyoxazolidinone (POxa) C3POxa (with propyl side group)[1][2]314119238
C5POxa (with pentyl side group)[1][2]34685190
C10POxa (with decyl side group)[1][2]345Not Detected207
Polyether Ether Ketone (PEEK) Unfilled PEEK[1]~574 (in N2)~170~343
Polyetherimide (PEI) Unfilled PEI[3]>500 (in N2)~217Amorphous
Polysulfone (PSU) Unfilled PSU[4][5]~450-500 (in N2)~187Amorphous
Polyethersulfone (PES) Unfilled PES[6]~500 (in N2)~225Amorphous

[a] Td,5% refers to the temperature at which 5% weight loss is observed, indicating the onset of significant thermal decomposition.

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and comparable thermal analysis data. The following protocols are based on widely accepted ASTM and ISO standards.

Thermogravimetric Analysis (TGA) Protocol

This protocol is based on the principles outlined in ASTM E1131 and ISO 11358.[7][8][9][10]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Prepare a sample of 5-10 mg. Ensure the sample is representative of the material being tested.

  • Sample Loading: Place the sample in a clean, inert TGA pan (e.g., platinum or alumina).

  • Test Conditions:

    • Atmosphere: Purge the furnace with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30°C).

      • Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature that encompasses the entire decomposition range of the polymer (e.g., 800°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset of decomposition, typically reported as the temperature at which 5% weight loss occurs (Td,5%). The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on the principles outlined in ASTM D3418, ASTM D7426, and ISO 11357.[11][12][13][14][15]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Prepare a sample of 5-10 mg. The sample should be encapsulated in a clean aluminum pan with a lid.

  • Test Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (typically nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat/Cool/Heat Cycle):

      • First Heat: Heat the sample from a sub-ambient temperature (e.g., -50°C) to a temperature above its expected melting point at a constant rate (e.g., 10°C/min or 20°C/min). This step is to erase the previous thermal history of the material.

      • Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to the starting temperature.

      • Second Heat: Heat the sample again at the same rate as the first heating scan.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Glass Transition Temperature (Tg): Determined from the second heating scan as the midpoint of the step change in the heat flow curve.[11]

    • Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting event in the heating scans.

    • Crystallization Temperature (Tc): Determined as the peak temperature of the exothermic crystallization event during the cooling scan.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal characterization of polyoxazolidinones and their comparison with alternative polymers.

Thermal_Characterization_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Output POxa Polyoxazolidinone (POxa) Sample TGA Thermogravimetric Analysis (TGA) POxa->TGA DSC Differential Scanning Calorimetry (DSC) POxa->DSC Alt_Polymers Alternative Polymer Samples (PEEK, PEI, PSU, etc.) Alt_Polymers->TGA Alt_Polymers->DSC TGA_Data Weight Loss vs. Temperature (Td,5%) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Tg, Tm) DSC->DSC_Data Comparison_Table Comparative Data Table TGA_Data->Comparison_Table DSC_Data->Comparison_Table Report Publish Comparison Guide Comparison_Table->Report

Caption: Workflow for Thermal Property Characterization.

References

A Comparative Guide to Solution and Solid-State Polymerization of N-Carboxyanhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polypeptides via the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a cornerstone of advanced biomaterial and drug delivery system development. The two primary methodologies employed for this process, solution polymerization and solid-state polymerization (SSP), offer distinct advantages and disadvantages in terms of reaction control, polymer characteristics, and scalability. This guide provides an objective comparison of these two techniques, supported by experimental data, to aid researchers in selecting the optimal method for their specific application.

At a Glance: Solution vs. Solid-State NCA Polymerization

FeatureSolution PolymerizationSolid-State Polymerization
Reaction Environment Homogeneous or heterogeneous mixture in a solventSolvent-free, crystalline monomer
Reaction Rate Generally faster and more readily controlledCan be slower, highly dependent on monomer crystal structure
Molecular Weight Control Well-established methods for achieving predictable molecular weights and narrow polydispersityCan produce high molecular weight polymers, but control can be less precise
Polydispersity Index (PDI) Can achieve low PDIs (living polymerization)Often results in broader molecular weight distributions
Polymer Morphology Dependent on solvent, initiator, and monomer; can form various secondary structuresInfluenced by the monomer crystal lattice, can lead to oriented polymer growth
Scalability Readily scalablePotentially advantageous for large-scale production due to the absence of solvents
Purity of Product Requires removal of solvent and potentially unreacted monomer/initiatorCleaner reaction, as no solvent is used

Unveiling the Mechanisms: A Visual Guide

The polymerization of NCAs, whether in solution or the solid state, primarily proceeds through a ring-opening mechanism. The following diagrams illustrate the general workflows for both processes.

solution_polymerization cluster_solution Solution Polymerization Workflow NCA_sol NCA Monomer in Solvent ReactionVessel_sol Reaction Vessel (e.g., Schlenk flask) NCA_sol->ReactionVessel_sol Initiator_sol Initiator Initiator_sol->ReactionVessel_sol Polymerization_sol Polymerization (Stirring, controlled temp.) ReactionVessel_sol->Polymerization_sol Precipitation_sol Precipitation & Washing Polymerization_sol->Precipitation_sol Drying_sol Drying Precipitation_sol->Drying_sol Polypeptide_sol Polypeptide Product Drying_sol->Polypeptide_sol

Solution Polymerization Workflow

solid_state_polymerization cluster_ssp Solid-State Polymerization Workflow NCA_cryst Crystalline NCA Monomer Slurry Monomer-Initiator Slurry NCA_cryst->Slurry Initiator_susp Initiator in Non-solvent Initiator_susp->Slurry SSP_reaction Solid-State Polymerization (Controlled temp., vacuum) Slurry->SSP_reaction Washing Washing SSP_reaction->Washing Drying_ssp Drying Washing->Drying_ssp Polypeptide_ssp Polypeptide Product Drying_ssp->Polypeptide_ssp

Solid-State Polymerization Workflow

Head-to-Head: Performance Metrics

The choice between solution and solid-state polymerization is often dictated by the desired characteristics of the final polypeptide. The following tables summarize key performance indicators based on experimental data.

Table 1: Reaction Kinetics and Conversion
NCA MonomerPolymerization MethodTemperature (°C)TimeConversion (%)Reference
L-LeucineSolid-State5024 h~90[1][2]
L-LeucineSolution (Acetonitrile)5024 h~60[1][2]
L-AlanineSolid-State5024 h~20[1][2]
L-AlanineSolution (Acetonitrile)5024 h~100[1][2]
γ-Benzyl-L-glutamateSolid-State5024 h~100[1][2]
γ-Benzyl-L-glutamateSolution (Acetonitrile)5024 h~100[1][2]
GlycineSolid-State5024 h<10[1][2]
GlycineSolution (Acetonitrile)5024 h~10[1][2]

Key Observation: The reactivity of NCAs in the solid state is highly dependent on their crystal structure. For instance, L-Leucine NCA exhibits higher reactivity in the solid state compared to solution, a phenomenon attributed to a favorable molecular arrangement in the crystal lattice that facilitates polymerization.[1][2] In contrast, L-Alanine NCA polymerizes much more effectively in solution.[1][2]

Table 2: Molecular Weight and Polydispersity
NCA MonomerPolymerization MethodMolar Ratio (M/I)Molecular Weight (DP)PDIReference
L-LeucineSolid-State100High-[1]
L-AlanineSolution (Acetonitrile)100High-[1]
γ-Benzyl-L-glutamateSolid-State100Higher than expected-[1][2]

Note: Direct comparison of molecular weight and PDI is often challenging due to differences in characterization methods and reporting standards in the literature. However, it is generally observed that solution polymerization, particularly with living polymerization techniques, offers better control over molecular weight and results in lower polydispersity. Solid-state polymerization can yield high molecular weight polymers, but the distribution is typically broader.

Experimental Protocols: A Closer Look

Detailed and reproducible experimental protocols are crucial for successful polypeptide synthesis. Below are representative procedures for both solution and solid-state polymerization of NCAs.

Solution Polymerization of γ-Benzyl-L-glutamate NCA

Materials:

  • γ-Benzyl-L-glutamate NCA (recrystallized)

  • Anhydrous N,N-dimethylformamide (DMF)

  • n-Hexylamine (initiator)

  • Argon or Nitrogen gas supply

  • Schlenk flask and vacuum line

  • Magnetic stirrer and stir bar

Procedure:

  • A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with γ-Benzyl-L-glutamate NCA under an inert atmosphere (e.g., in a glovebox).

  • Anhydrous DMF is added to dissolve the NCA monomer to the desired concentration.

  • A stock solution of n-hexylamine in anhydrous DMF is prepared.

  • The calculated amount of the initiator solution is added to the stirred monomer solution via syringe to initiate the polymerization.

  • The reaction is allowed to proceed at a controlled temperature (e.g., room temperature or 0°C) for a specified time.

  • The polymerization is terminated by precipitating the polymer into a non-solvent such as diethyl ether or methanol.

  • The precipitated polypeptide is collected by filtration or centrifugation, washed with the non-solvent to remove any unreacted monomer and initiator, and dried under vacuum.

Solid-State Polymerization of L-Leucine NCA

Materials:

  • L-Leucine NCA (crystalline)

  • n-Butylamine (initiator)

  • Hexane (non-solvent for the monomer)

  • Vacuum oven or desiccator

Procedure:

  • Crystalline L-Leucine NCA is placed in a reaction vessel.

  • A solution of n-butylamine in hexane is prepared.

  • The initiator solution is added to the solid NCA monomer to form a slurry. The amount of hexane should be insufficient to dissolve the monomer.

  • The hexane is removed under vacuum, leaving the initiator dispersed on the surface of the NCA crystals.

  • The reaction vessel is then placed in a vacuum oven or a desiccator at a controlled temperature (e.g., 50°C) to allow the solid-state polymerization to proceed.[1][2]

  • After the desired reaction time, the resulting solid polymer is washed with a suitable solvent (e.g., acetonitrile) to remove any unreacted monomer and initiator.

  • The purified polypeptide is then dried under vacuum.

Conclusion

Both solution and solid-state polymerization of NCAs are viable methods for the synthesis of polypeptides. Solution polymerization offers greater control over the reaction kinetics and polymer characteristics, making it the preferred method for producing well-defined block copolymers and other complex architectures. Solid-state polymerization, while less controllable for some monomers, presents an attractive solvent-free alternative that can be advantageous for specific NCAs and for large-scale production. The choice of method should be carefully considered based on the specific amino acid, the desired polymer properties, and the intended application. The crystal structure of the NCA monomer plays a crucial role in the feasibility and outcome of solid-state polymerization, highlighting the need for careful monomer characterization prior to synthesis.[1][2]

References

A Comparative Guide to In Vitro Assays for Determining the Biological Activity of Oxazolidinone-Derived Polypeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential in vitro assays for characterizing the biological activity of novel oxazolidinone-derived polypeptides. As a nascent area of research, direct experimental data for this specific class of polypeptides is limited. Therefore, this document establishes a comparative framework, drawing parallels with the well-documented activities of small-molecule oxazolidinone antibiotics. The methodologies and data presented herein offer a robust starting point for the evaluation of these promising new antimicrobial agents.

Oxazolidinones are a critical class of synthetic antibiotics known for their potent activity against multidrug-resistant Gram-positive bacteria.[1] Their unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase, a feature that distinguishes them from many other antibiotic classes.[1] The incorporation of oxazolidinone moieties into polypeptide backbones represents an innovative strategy for developing novel biomaterials with inherent antimicrobial properties.

Comparative Analysis of Antimicrobial Activity

While specific data for oxazolidinone-based polypeptides is not yet widely available, a comparative analysis can be effectively framed by examining the performance of established oxazolidinone antibiotics against various bacterial strains. This data serves as a crucial benchmark for assessing the potential antimicrobial efficacy of their polypeptide counterparts.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxazolidinone Antibiotics against Gram-Positive Bacteria

AntibioticBacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
LinezolidStaphylococcus aureus1.0-2.02.0-4.0
Streptococcus pneumoniae0.5-1.01.0-2.0
Enterococcus faecium1.02.0
TedizolidStaphylococcus aureus0.25-0.50.5
Streptococcus pneumoniae0.250.5
Enterococcus faecalis0.50.5
EperezolidStaphylococcus aureus2.04.0
AZD2563Streptococcus pneumoniae0.251.0

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[1]

Experimental Protocols

A suite of standardized in vitro assays is fundamental for determining the antimicrobial efficacy and cytotoxic potential of novel oxazolidinone-derived polypeptides.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a substance that prevents the visible growth of a bacterium.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[1]

  • Serial Dilution of Test Compound: The polypeptide is serially diluted in the broth medium in a 96-well microtiter plate.[1]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[1]

  • Incubation: The plate is incubated at 37°C for 18-24 hours.[1]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the polypeptide that shows no visible turbidity.[1]

In Vitro Protein Synthesis Inhibition Assay

This cell-free assay directly measures the inhibitory effect of the test compound on bacterial protein synthesis.

Protocol: Cell-Free Translation System

  • Preparation of Reaction Mixture: A reaction mixture is prepared containing bacterial ribosomes (70S), mRNA (e.g., MS2 phage RNA), amino acids (including a radiolabeled amino acid like ³⁵S-methionine), and necessary initiation, elongation, and termination factors.

  • Addition of Test Compound: The oxazolidinone-derived polypeptide is added to the reaction mixture at various concentrations.

  • Initiation of Translation: The translation reaction is initiated by adding the mRNA template.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting. A decrease in radioactivity compared to the untreated control indicates inhibition of protein synthesis.

Cytotoxicity Assay

This assay assesses the potential toxicity of the polypeptides to mammalian cells.

Protocol: MTT Assay

  • Cell Seeding: Human cell lines (e.g., HEK293, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of the polypeptide and incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding the complex biological interactions.

Bacterial Protein Synthesis Inhibition by Oxazolidinones cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex 50S_subunit->Initiation_Complex 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex Forms mRNA mRNA mRNA->30S_subunit Binds to fMet_tRNA Initiator tRNA (fMet-tRNA) fMet_tRNA->Initiation_Complex Polypeptide_Chain Polypeptide Chain Initiation_Complex->Polypeptide_Chain Leads to Elongation Oxazolidinone Oxazolidinone-Derived Polypeptide Oxazolidinone->50S_subunit Binds to P-site Oxazolidinone->Initiation_Complex Prevents Formation

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Workflow for Evaluating Polypeptide Bioactivity Start Start: Novel Oxazolidinone-Derived Polypeptide MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Protein_Synthesis_Assay In Vitro Protein Synthesis Inhibition Assay Start->Protein_Synthesis_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Protein_Synthesis_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion on Biological Activity Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating polypeptide bioactivity.

Alternative and Complementary Assays

To provide a more comprehensive profile of the biological activity of oxazolidinone-derived polypeptides, the following assays should also be considered:

  • Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is a logical follow-up to the MIC assay to determine if the polypeptide is bacteriostatic or bactericidal.

  • Biofilm Inhibition and Eradication Assays: Many clinically relevant bacterial infections involve biofilms, which are notoriously resistant to antibiotics. These assays assess the ability of the polypeptides to prevent biofilm formation and to destroy pre-formed biofilms.

  • In Vitro Resistance Development Studies: These studies evaluate the potential for bacteria to develop resistance to the novel polypeptides over time through serial passage experiments.

By employing this comprehensive suite of in vitro assays, researchers can thoroughly characterize the biological activity of novel oxazolidinone-derived polypeptides, paving the way for the development of new and effective antimicrobial therapies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as Oxazolidine-2,5-dione, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

This compound is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation[1][2]. Therefore, adherence to strict safety protocols during its disposal is crucial.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionChemical-resistant gloves (e.g., Nitrile rubber).
Respiratory ProtectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.
Protective ClothingLab coat or other protective clothing to prevent skin contact.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

  • Containerization of Waste:

    • Place waste this compound into a designated, properly labeled, and sealable waste container.

    • Ensure the container is compatible with the chemical and will not react. High-density polyethylene (HDPE) containers are generally suitable.

    • Do not mix this compound with other incompatible wastes.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and the specific hazards (e.g., "Irritant," "Corrosive").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be a cool, dry, and well-ventilated location, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it into a designated hazardous waste container[3].

    • Clean the spill area with a suitable solvent, and dispose of all contaminated cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste This compound B Wear Appropriate PPE A->B G Spill Occurs A->G C Containerize in a Labeled, Sealed Container B->C H Contain and Clean Up Spill (Avoid Dust) B->H D Store in Designated Satellite Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Pickup and Proper Disposal E->F G->B I Dispose of Spill Debris as Hazardous Waste H->I I->C

Figure 1. Disposal workflow for this compound.

Regulatory Compliance

Disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations governing hazardous waste[2]. Failure to comply can result in significant penalties.

Decomposition Products

Under fire conditions, the hazardous decomposition products of this compound include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[4]. This underscores the importance of not subjecting this chemical to uncontrolled incineration. Licensed hazardous waste facilities have the appropriate technology to manage these emissions safely.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxazolidine-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper use of Oxazolidine-2,5-dione, ensuring the well-being of laboratory personnel and the integrity of your work.

This compound is a chemical compound that may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to strict safety protocols is crucial to minimize exposure and mitigate potential risks. The following information outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against chemical exposure.

Body PartRecommended PPESpecifications and Standards
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash-prone procedures.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Hands Compatible chemical-resistant gloves.Specific glove material should be chosen based on the breakthrough time and permeation rate for the specific chemicals being used. Consult the glove manufacturer's compatibility charts.
Body A laboratory coat or other protective clothing to prevent skin contact.Clothing should be appropriate to the task and risk of exposure.[2][4]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if there is a risk of inhalation of dust or aerosols, or if working in a poorly ventilated area.A type N95 (US) or equivalent dust mask may be sufficient for handling small quantities in a well-ventilated area.[5][6]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized operational plan minimizes the risk of accidental exposure and ensures the efficient and safe use of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. A chemical fume hood is recommended, especially when handling larger quantities or generating dust.[4][7]

  • Locate and verify the functionality of the nearest eyewash station and safety shower before beginning work.[2][4]

  • Clear the workspace of any unnecessary items to prevent contamination and create an organized work environment.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and ensure it is fully buttoned.

  • Don the appropriate chemical-resistant gloves.

  • Wear safety glasses or goggles. If a splash hazard exists, use a face shield in addition to goggles.

  • If required, put on a respirator, ensuring a proper fit.

3. Handling the Compound:

  • Carefully open the container of this compound, avoiding the generation of dust.

  • Use a spatula or other appropriate tool to weigh and transfer the desired amount of the compound.

  • Keep the container tightly closed when not in use.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling, even if gloves were worn.[4][7]

4. Post-Handling:

  • Clean any spills immediately, following the accidental release measures outlined in the Safety Data Sheet.[4]

  • Decontaminate the work surface.

  • Properly remove and dispose of gloves and any other disposable PPE.

  • Wash hands and any exposed skin with soap and water.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

2. Container Management:

  • Collect waste in a suitable, labeled, and sealed container.

  • Do not mix with incompatible waste materials.

3. Disposal Procedure:

  • Dispose of the chemical waste in accordance with local, regional, national, and international regulations.[2][3]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

  • Empty containers should be handled as hazardous waste unless thoroughly decontaminated.

Safety and Handling Workflow

The following diagram illustrates the logical flow of the safety and handling procedures for this compound.

This compound: Safety and Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Work Area (Ventilation, Safety Equipment) don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle Compound (Weighing, Transfer) don_ppe->handle_compound Proceed with caution close_container Keep Container Closed handle_compound->close_container decontaminate Decontaminate Work Area close_container->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands segregate_waste Segregate Chemical Waste wash_hands->segregate_waste dispose_waste Dispose According to Regulations segregate_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.